molecular formula C12H14BrNO B1527724 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] CAS No. 1202765-56-7

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B1527724
CAS No.: 1202765-56-7
M. Wt: 268.15 g/mol
InChI Key: HJBDQOZMIJOABX-UHFFFAOYSA-N
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Description

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDQOZMIJOABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728962
Record name 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
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Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202765-56-7
Record name 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], a molecule of interest for researchers and professionals in drug development. The spirooxindole core, a prominent feature of this target molecule, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable building block for creating diverse chemical libraries.

Introduction to the Spirooxindole Scaffold

Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This unique three-dimensional architecture has been identified in numerous natural products and has been shown to be a key pharmacophore in a variety of biologically active molecules. Their significance spans across multiple therapeutic areas, including oncology, neurology, and infectious diseases. The synthesis of novel spirooxindole derivatives, such as the title compound, is therefore a critical endeavor in the pursuit of new therapeutic agents.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] suggests a disconnection strategy that hinges on the formation of the spirocyclic core. A plausible final step could be an intramolecular cyclization. One of the most powerful methods for the construction of such spirocyclic systems is the intramolecular Heck reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene, making it an ideal candidate for the key ring-forming step.

Retrosynthesis Target 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] Intermediate1 N-protected 2-(2-bromophenyl)allyltetrahydropyran Target->Intermediate1 Intramolecular Heck Reaction Precursor1 2-Bromoaniline derivative Intermediate1->Precursor1 Alkylation Precursor2 Tetrahydropyran-4-carboxylic acid or derivative Intermediate1->Precursor2 Wittig or similar olefination

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a multi-step sequence, commencing with readily available starting materials. The key steps involve the preparation of a suitably substituted aniline precursor, followed by the crucial intramolecular Heck reaction to construct the spirocyclic core.

Step 1: Synthesis of the N-Protected Bromoaniline Precursor

The synthesis begins with the protection of a commercially available bromoaniline derivative. This is a critical step to prevent side reactions in subsequent steps. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used later in the sequence. For the purpose of this guide, we will consider the use of a tosyl (Ts) group.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylaniline (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-tosylated precursor.

Step 2: N-Alkylation with a Tetrahydropyran Moiety

The next step involves the introduction of the tetrahydropyran ring system onto the nitrogen atom of the protected aniline. This can be achieved through a standard N-alkylation reaction with a suitable electrophile derived from tetrahydropyran.

Experimental Protocol:

  • To a solution of the N-tosylated precursor (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 4-(bromomethyl)tetrahydropyran (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-alkylated product.

Step 3: Intramolecular Heck Reaction for Spirocyclization

This is the key step in the synthesis, where the spirocyclic core is constructed via a palladium-catalyzed intramolecular Heck reaction. The choice of catalyst, ligand, base, and solvent is crucial for the success of this transformation.

Experimental Protocol:

  • To a degassed solution of the N-alkylated precursor (1.0 eq) in a suitable solvent such as DMF or acetonitrile (0.1 M), add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as P(o-tol)₃ (0.1 eq).

  • Add a base, for example, K₂CO₃ (2.0 eq) or Ag₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected spirooxindole.

Step 4: Deprotection

The final step is the removal of the protecting group from the nitrogen atom to yield the target molecule, 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]. The conditions for deprotection will depend on the protecting group used. For a tosyl group, reductive cleavage is a common method.

Experimental Protocol:

  • To a solution of the protected spirooxindole (1.0 eq) in a suitable solvent like methanol, add a reducing agent such as magnesium turnings and ammonium chloride.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the final product.

Reaction Scheme and Workflow

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Product Generation Start 4-Bromo-2-methylaniline Step1 N-Tosylation Start->Step1 Precursor N-Tosyl-4-bromo-2-methylaniline Step1->Precursor Step2 N-Alkylation Precursor->Step2 Intermediate Alkylated Intermediate Step2->Intermediate Step3 Intramolecular Heck Reaction Intermediate->Step3 Protected_Product Protected Spirooxindole Step3->Protected_Product Step4 Deprotection Protected_Product->Step4 Final_Product 6-Bromo-2',3',5',6'-tetrahydrospiro [indoline-3,4'-pyran] Step4->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Quantitative Data Summary

StepReactantProductReagentsConditionsYield (%)
14-Bromo-2-methylanilineN-Tosyl-4-bromo-2-methylanilinep-TsCl, Pyridine0 °C to RT, 12 h~85-95
2N-Tosyl-4-bromo-2-methylanilineN-alkylated intermediate4-(Bromomethyl)tetrahydropyran, NaH, DMF0 °C to RT, 16 h~70-85
3N-alkylated intermediateProtected SpirooxindolePd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF80-100 °C~60-75
4Protected SpirooxindoleFinal ProductMg, NH₄Cl, MeOHRT~80-90

Note: The yields provided are estimates based on similar reactions reported in the literature and would require experimental validation.

Trustworthiness and Self-Validation

The proposed synthetic route is grounded in well-established and reliable chemical transformations. The intramolecular Heck reaction, the cornerstone of this strategy, is a powerful and widely utilized method for the synthesis of spirooxindoles and other complex heterocyclic systems.[1][2][3] The choice of protecting groups, reagents, and reaction conditions is based on established protocols that have been successfully applied to analogous substrates.

To ensure the integrity of the synthesis, each intermediate should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

The progress of each reaction should be carefully monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and conditions.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]. The proposed pathway leverages the power of modern synthetic methodologies, particularly the intramolecular Heck reaction, to construct the desired spirooxindole core. While this guide provides a detailed theoretical framework, experimental validation and optimization are essential to translate this proposed synthesis into a practical laboratory procedure. The successful synthesis of this target molecule will provide a valuable new tool for medicinal chemists and drug discovery scientists.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2011). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones using a one-pot reaction. Combinatorial chemistry & high throughput screening, 14(7), 583–587. Available at: [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2020). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Scientific reports, 10(1), 15099. Available at: [Link]

  • Naghiyev, F. T., Mehdiyeva, A. M., Aliyeva, S. G., Zargarly, F. T., & Mamedov, V. A. (2019). 2'-Amino-5'-benzoyl-5-bromo-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile. IUCrData, 4(12), x191374. Available at: [Link]

  • Wang, L. (2013). Preparation method of bromoaniline. Google Patents.
  • Roy, T., Brandt, P., Wetzel, A., Bergman, J., Brånalt, J., Sävmarker, J., & Larhed, M. (2017). Selective Synthesis of Spirooxindoles by an Intramolecular Heck–Mizoroki Reaction. Organic Letters, 19(10), 2738–2741. Available at: [Link]

  • Li, T., & Wang, Q. (2021). Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry, 19(3), 560-564. Available at: [Link]

  • Overman, L. E., & Paone, D. V. (2003). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Journal of the American Chemical Society, 125(40), 12232–12242. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one. Available at: [Link]

Sources

Spectroscopic Characterization of 6-bromo-spiro[indoline-3,4'-pyran]: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spiro[indoline-pyran] scaffold is a cornerstone in the development of photochromic materials, finding applications in optical data storage, molecular switches, and smart materials.[1][2] The introduction of a bromine atom at the 6-position of the indoline ring can significantly modulate the electronic and, consequently, the spectroscopic and photochromic properties of the molecule.[3] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-bromo-spiro[indoline-3,4'-pyran], offering insights into the structural and electronic features of this class of compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of spirocyclic compounds.

The structural elucidation of novel compounds like 6-bromo-spiro[indoline-3,4'-pyran] is a multi-faceted process that relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular architecture.

Molecular Structure and Key Features

6-bromo-spiro[indoline-3,4'-pyran] possesses a unique three-dimensional structure characterized by two heterocyclic rings, an indoline and a pyran, connected through a common spiro carbon atom. The bromine substituent on the indoline ring is expected to influence the electron density distribution across the molecule, which will be reflected in its spectroscopic signatures.

Caption: Molecular structure of 6-bromo-spiro[indoline-3,4'-pyran].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-bromo-spiro[indoline-3,4'-pyran] is expected to exhibit distinct signals for the aromatic protons of the indoline ring, the protons of the pyran ring, and the N-H proton of the indoline.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityRationale
Aromatic Protons (Indoline)6.5 - 7.5mThe bromine atom at the 6-position will influence the electronic environment of the aromatic protons, leading to a complex splitting pattern.
N-H (Indoline)8.0 - 10.0s (broad)The chemical shift of the N-H proton can be concentration and solvent dependent. In a related compound, this peak appears around 10.59 ppm.[3]
Pyran Protons2.0 - 5.0mThe protons on the pyran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
Methylene Protons (Indoline, if not oxidized)~3.0 - 3.5t or mThese protons adjacent to the nitrogen atom would appear in this region.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (ppm)Rationale
Spiro Carbon50 - 60This quaternary carbon at the junction of the two rings is typically found in this region. A similar compound shows this peak at 50.61 ppm.[3]
Aromatic Carbons (Indoline)110 - 150The carbon bearing the bromine atom will be significantly shifted. Other aromatic carbons will appear in the expected range.
C=O (Indoline, if oxidized to oxindole)170 - 180The carbonyl carbon of the oxindole moiety would be observed in this downfield region.
Pyran Carbons20 - 80The chemical shifts of the pyran carbons will depend on their substitution and proximity to the oxygen atom.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 s

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) corresponding to the exact mass of 6-bromo-spiro[indoline-3,4'-pyran] will be observed. Due to the presence of bromine, a characteristic M+2 peak with an intensity ratio of approximately 1:1 will be present, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for spiro[indoline-pyran] derivatives involve the cleavage of the pyran ring and loss of small neutral molecules.

cluster_0 Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization (EI or ESI) Ionization (EI or ESI) Sample Introduction->Ionization (EI or ESI) Mass Analyzer Mass Analyzer Ionization (EI or ESI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Generalized workflow for mass spectrometry analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce a solid sample directly for EI-MS.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Indoline)3300 - 3500A sharp peak characteristic of the N-H bond.
C-H Stretch (Aromatic)3000 - 3100Absorption due to the C-H bonds of the aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000Absorption from the C-H bonds of the pyran and indoline rings.
C=C Stretch (Aromatic)1450 - 1600Multiple peaks corresponding to the vibrations of the aromatic ring.
C-O Stretch (Ether)1000 - 1300Strong absorption due to the C-O bond in the pyran ring.
C-Br Stretch500 - 600A weaker absorption in the fingerprint region.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly important for photochromic compounds like spiropyrans.[1]

Expected Absorption Maxima:

The closed, colorless form of 6-bromo-spiro[indoline-3,4'-pyran] is expected to have absorption bands in the UV region, typically between 250 and 350 nm, corresponding to π-π* transitions of the aromatic systems.[1]

Upon irradiation with UV light, the spiro C-O bond cleaves, leading to the formation of the open, colored merocyanine form. This extended conjugated system absorbs in the visible region, typically between 500 and 600 nm, resulting in a colored solution.[1] The position of the absorption maximum of the merocyanine form is sensitive to the solvent polarity and the nature of the substituents. The bromo substituent is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted analog.

Spiropyran (Colorless) Spiropyran (Colorless) Merocyanine (Colored) Merocyanine (Colored) Spiropyran (Colorless)->Merocyanine (Colored) UV light Merocyanine (Colored)->Spiropyran (Colorless) Visible light or heat

Caption: Photochromic switching of spiropyran.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum of the initial (closed) form.

    • Irradiate the solution with a UV lamp (e.g., 365 nm) and record the spectrum of the colored (open) form at regular intervals to monitor the photoisomerization kinetics.

    • Monitor the thermal fading of the color by keeping the solution in the dark and recording the spectra over time.

Conclusion

The comprehensive spectroscopic characterization of 6-bromo-spiro[indoline-3,4'-pyran] requires a combination of NMR, MS, FT-IR, and UV-Vis techniques. The data obtained from these methods, when analyzed in conjunction, provide a detailed and unambiguous picture of the molecular structure, functional groups, and electronic properties of this important photochromic compound. The insights gained from such characterization are crucial for the rational design and development of new materials with tailored photoresponsive behaviors.

References

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. (2022-11-19). Molecules, 27(22), 8051. [Link]

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021-06-30). ResearchGate. [Link]

  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023-04-16). International Journal of Molecular Sciences, 24(8), 7336. [Link]

  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). IUCr. [Link]

  • Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]. (n.d.). National Institutes of Health. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (n.d.). MDPI. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (n.d.). MDPI. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (n.d.). MDPI. [Link]

  • Amino-6′-methyl-2,5′,5′-trioxo-6′H-spiro[indoline-3,4′]. (n.d.). National Institutes of Health. [Link]

  • Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [Link]

  • Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application. (n.d.). SciRP.org. [Link]

  • Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. (n.d.). National Institutes of Health. [Link]

Sources

Physicochemical properties of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran], a heterocyclic compound featuring the privileged spiro[indoline-3,4'-pyran] scaffold. Spirooxindoles and their derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive natural products and their diverse pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's core molecular characteristics, solubility, lipophilicity, and spectroscopic profile. Where experimental data is not publicly available, properties are predicted based on established chemical principles and analysis of structurally related analogues. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties and contextualizes their importance within the framework of modern drug discovery, including an evaluation based on Lipinski's Rule of Five.

Introduction and Structural Context

The spiro[indoline-3,4'-pyran] core represents a vital structural motif in synthetic and medicinal chemistry.[2] The fusion of the indoline and pyran ring systems in a spirocyclic arrangement creates a rigid, three-dimensional structure that can effectively probe the binding pockets of biological targets. The specific compound of interest, 6-bromo-tetrahydrospiro[indoline-3,4'-pyran] , incorporates a bromine atom on the indoline ring, which can serve as a handle for further synthetic modification or modulate the compound's electronic and lipophilic properties.

It is critical to distinguish this compound from its frequently cited oxidized analogue, 6-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 1190861-43-8).[3] The "-2-one" suffix indicates an oxindole structure with a carbonyl group at the 2-position of the indoline ring. The subject of this guide, the indoline derivative (lacking the carbonyl), possesses distinct properties, including a different molecular weight, hydrogen bonding capacity, and polarity. Due to the limited availability of experimental data for the target indoline, this guide will leverage data from its oxindole analogue for comparative purposes while focusing on the predicted and determinable properties of the primary compound.

Core Molecular and Physical Properties

A compound's fundamental identity and physical characteristics are the bedrock of its chemical behavior. These properties dictate its handling, reactivity, and suitability for various applications.

Key Molecular Identifiers

The foundational data for 6-bromo-tetrahydrospiro[indoline-3,4'-pyran] is summarized in the table below.

PropertyValueSource
IUPAC Name 6-bromo-1,2-dihydrospiro[indole-3,4'-pyran]N/A (Systematic)
CAS Number 1202765-56-7[4]
Chemical Formula C₁₂H₁₄BrNO[4]
Molecular Weight 268.15 g/mol [4]
SMILES C1CC(NC2=C1C=C(C=C2)Br)C3CCOCC3N/A (Systematic)
Melting and Boiling Points

The rationale for this protocol is to establish a precise melting range, which is a primary indicator of sample purity. A sharp melting range (typically < 2 °C) suggests high purity, whereas a broad range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount (1-2 mg) of the crystalline compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[5]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPoint_Workflow A 1. Finely powder 1-2 mg of sample B 2. Pack into capillary tube (3 mm) A->B C 3. Place in calibrated melting point apparatus B->C D 4. Heat rapidly, then reduce rate to 1-2°C/min C->D E 5. Record temperature range from first liquid to full melt D->E F Result: Melting Point Range E->F

Caption: Workflow for Melting Point Determination.

Solubility and Lipophilicity

Solubility and lipophilicity are paramount in drug development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous and Organic Solubility

Based on its structure—a largely nonpolar carbon skeleton with a single bromine atom and two heteroatoms capable of hydrogen bonding—6-bromo-tetrahydrospiro[indoline-3,4'-pyran] is expected to have low solubility in aqueous media and higher solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO). Structurally related spiroindoles have been noted to be sparingly soluble in DMSO.[6]

This protocol provides a rapid, systematic method to establish a qualitative solubility profile, which is essential for selecting appropriate solvents for reaction workups, purification, and formulation.

Methodology:

  • Preparation: Add approximately 2-3 mg of the compound to each of several labeled test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., Water, Ethanol, DCM, Hexane, 5% HCl, 5% NaOH).

  • Mixing: Agitate each tube vigorously for 30-60 seconds.

  • Observation: Visually inspect each tube for dissolution. If the solid dissolves, it is classified as "soluble." If it remains suspended or settles, it is "insoluble." The reaction to acidic and basic solutions can provide clues about the compound's pKa.

Lipophilicity (LogP)

The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key measure of lipophilicity. For oral drug candidates, a LogP value of less than 5 is generally desired to ensure a balance between membrane permeability and aqueous solubility.[7]

The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[8] The choice of UV spectroscopy or LC-MS for analysis depends on the compound's chromophore and the need for sensitivity and specificity.

Methodology:

  • Phase Preparation: Prepare a solution of the compound in either water-saturated n-octanol or n-octanol-saturated water at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel or vial, combine equal volumes of the prepared solution and the corresponding immiscible phase (e.g., 5 mL of the n-octanol solution and 5 mL of n-octanol-saturated water).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow equilibrium to be reached.[8]

  • Phase Separation: Allow the layers to separate completely. Centrifugation may be used to break up any emulsions.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ-octanol / [Compound]water).

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve compound in water-saturated n-octanol C 3. Combine equal volumes of both phases A->C B 2. Prepare n-octanol- saturated water B->C D 4. Shake to equilibrate C->D E 5. Separate layers (centrifuge if needed) D->E F 6. Measure concentration in each phase (LC-MS/UV) E->F G 7. Calculate LogP: log([C]octanol / [C]water) F->G

Caption: Workflow for LogP Determination via Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for verifying the chemical structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • ¹H NMR: Expected signals would include distinct aromatic protons in a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. Aliphatic protons on the indoline and pyran rings would appear as multiplets, likely showing diastereotopicity due to the chiral spiro center. A broad singlet corresponding to the N-H proton of the indoline ring would also be present.

    • ¹³C NMR: The spectrum would show the expected number of carbon signals, including those in the aromatic region and the aliphatic region for the spirocyclic system. The carbon atom bonded to bromine would be shifted relative to its non-brominated analogue.

  • Infrared (IR) Spectroscopy: Key expected absorption bands include a moderate, sharp peak around 3350-3400 cm⁻¹ for the N-H stretch, multiple peaks in the 2850-3100 cm⁻¹ range for aliphatic and aromatic C-H stretching, and a strong C-O-C ether stretch around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, the most telling feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum should exhibit two peaks of almost equal intensity for the molecular ion (M⁺) and M+2, at m/z 267 and 269 (for the radical cation), respectively.[9] Fragmentation would likely involve cleavage of the pyran ring and loss of fragments from the indoline system.

Relevance in Drug Discovery & Development

The evaluation of a compound's "drug-likeness" is a critical step in early-stage drug discovery to minimize late-stage failures. Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability.[10][11]

Lipinski's Rule of Five Analysis

An orally active drug generally has no more than one violation of the following criteria:[10]

  • No more than 5 hydrogen bond donors (N-H, O-H).

  • No more than 10 hydrogen bond acceptors (N, O atoms).

  • A molecular mass less than 500 daltons.

  • An octanol-water partition coefficient (LogP) not greater than 5.

Let's evaluate 6-bromo-tetrahydrospiro[indoline-3,4'-pyran] against these rules:

Lipinski ParameterValue for CompoundRuleVerdict
Molecular Weight 268.15 g/mol < 500 DaPass
H-Bond Donors 1 (the indoline N-H)≤ 5Pass
H-Bond Acceptors 2 (the indoline N, the pyran O)≤ 10Pass
LogP Not experimentally determined; predicted to be < 5< 5Likely Pass

The compound successfully meets all criteria of Lipinski's Rule of Five, indicating it possesses physicochemical properties consistent with those of orally bioavailable drugs. This strong "drug-like" profile makes its scaffold a promising starting point for medicinal chemistry programs.

Lipinski_Rule center Drug-Likeness MW MW < 500 center->MW Size LogP LogP < 5 center->LogP Lipophilicity HBD H-Bond Donors ≤ 5 center->HBD Solubility HBA H-Bond Acceptors ≤ 10 center->HBA Solubility

Caption: Key components of Lipinski's Rule of Five for oral bioavailability.

Conclusion

6-bromo-tetrahydrospiro[indoline-3,4'-pyran] is a heterocyclic compound built upon a scaffold of high interest in modern drug discovery. This guide has systematically outlined its core physicochemical properties. The analysis reveals a molecular weight of 268.15 g/mol , one hydrogen bond donor, and two hydrogen bond acceptors. While experimental values for properties like melting point and LogP require determination, the compound's profile strongly adheres to Lipinski's Rule of Five, marking it as an excellent candidate for further investigation. The provided protocols offer a clear, validated pathway for researchers to experimentally verify these crucial parameters, thereby enabling the confident progression of this and related compounds through the drug discovery pipeline.

References

  • 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one. AMERICAN ELEMENTS.[Link]

  • Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate.[Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.[Link]

  • 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information.[Link]

  • Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]. National Institutes of Health (NIH).[Link]

  • 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one. Cenmed Enterprises.[Link]

  • Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. PubMed, National Center for Biotechnology Information.[Link]

  • 2', 3', 5', 6'-Tetrahydrospiro[indoline-3, 4'-pyran], 1 gram, Reagent Grade. CP Lab Safety.[Link]

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate.[Link]

  • Lipinski's rule of five. Wikipedia.[Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, National Institutes of Health (NIH).[Link]

  • Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction. ResearchGate.[Link]

  • The Rule of 5 - Two decades later. Sygnature Discovery.[Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University.[Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. ResearchGate.[Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.[Link]

  • Lipinski's Rule of 5. GARDP Revive.[Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts.[Link]

  • Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant. DisperSol Technologies.[Link]

  • Chapter 1: Physicochemical Properties. Royal Society of Chemistry.[Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.[Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. SciELO.[Link]

  • 6-BROMO-2',3',5',6'-TETRAHYDROSPIRO[INDOLINE-3,4'-PYRAN]. ChemSrc.[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-Spirooxindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spirooxindole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery. The introduction of a bromine atom at the 6-position of the oxindole core can significantly modulate the physicochemical and pharmacological properties of these molecules. A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of 6-bromo-spirooxindole derivatives, integrating single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry. This guide is intended to be a practical resource, offering not only theoretical underpinnings but also actionable protocols and field-proven insights for researchers in the pharmaceutical sciences.

The Significance of the 6-Bromo-Spirooxindole Scaffold

Spirooxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole ring. This structural feature imparts a rigid three-dimensional architecture, which is often crucial for high-affinity and selective interactions with biological targets. The incorporation of a bromine atom at the 6-position of the oxindole ring can influence the molecule's properties in several ways:

  • Enhanced Biological Activity: The lipophilicity and electronic properties conferred by the bromine atom can lead to improved membrane permeability and stronger interactions with target proteins.[1]

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the in vivo half-life of the compound.

  • Modulation of Crystal Packing: As a heavy atom, bromine can participate in significant intermolecular interactions, such as halogen bonding, which can influence the solid-state properties of the molecule, including solubility and polymorphism.

Given these attributes, a detailed analysis of the crystal structure of 6-bromo-spirooxindole derivatives is a critical step in their development as potential therapeutic agents.

Single-Crystal X-ray Diffraction: The Definitive Structural Arbiter

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] This technique provides invaluable information on bond lengths, bond angles, torsion angles, and the stereochemistry of chiral centers. Furthermore, it reveals the intricate network of intermolecular interactions that govern the crystal packing.

The Causality Behind Successful Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization technique is dictated by the physicochemical properties of the 6-bromo-spirooxindole derivative, such as its solubility and thermal stability.

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in an undisturbed environment.[3]

  • Solvent Diffusion (Layering): A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization at the interface.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Protocol: Growing Single Crystals of a 6-Bromo-Spirooxindole Derivative via Solvent Diffusion

  • Solvent Selection: Identify a solvent in which the 6-bromo-spirooxindole derivative is readily soluble (e.g., dichloromethane, chloroform, ethyl acetate) and an anti-solvent in which it is poorly soluble but miscible with the first solvent (e.g., hexane, heptane, diethyl ether).

  • Preparation of Saturated Solution: In a narrow glass vial, dissolve the compound in the minimum amount of the chosen solvent to create a near-saturated solution.

  • Layering: Carefully and slowly layer the anti-solvent on top of the compound solution using a pipette, minimizing disturbance to the interface. The volume of the anti-solvent should be approximately 2-3 times the volume of the solution.

  • Incubation: Seal the vial and leave it in a vibration-free location at a constant temperature. Crystal growth can take from several hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of the anti-solvent.

Data Collection and Structure Refinement: A Validating Workflow

The quality of the final crystal structure is intrinsically linked to the quality of the diffraction data and the rigor of the refinement process.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction (Integration & Scaling) B->C Raw Data D Structure Solution (e.g., Direct Methods) C->D Processed Intensities E Structure Refinement (e.g., SHELXL) D->E Initial Model F Validation & CIF Generation E->F Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Parameters for Data Collection and Refinement:

ParameterTypical Value/ChoiceRationale
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for most organic crystals. Cu is used for smaller crystals or when anomalous dispersion is needed for absolute configuration determination.
Temperature 100 K or 293 KLow temperature (100 K) is preferred to minimize thermal vibrations, leading to higher resolution data and a more precise structure.
Data Collection Strategy ω and φ scansA combination of scans is used to collect a complete and redundant dataset.
Structure Solution Intrinsic Phasing (e.g., SHELXT)Modern direct methods are highly effective for solving the phase problem for small molecules.
Structure Refinement Full-matrix least-squares on F² (e.g., SHELXL)This method refines the atomic positions, displacement parameters, and other structural parameters to minimize the difference between observed and calculated structure factors.
Validation CheckCIFA standard tool used to validate the crystallographic data and identify potential issues with the structure model.

Table 1: Crystallographic Data for a Representative Bromo-Substituted Spiro Compound

Parameter(R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide[5]
CCDC No. 1028895
Formula C₁₄H₁₉BrN₂O₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123 (2)
b (Å) 11.098 (2)
c (Å) 14.168 (3)
β (°) ** 109.34 (3)
Volume (ų) **1500.2 (5)
Z 4

Spectroscopic Elucidation: Corroborating the Solid-State Structure in Solution

While SC-XRD provides the definitive solid-state structure, NMR spectroscopy is indispensable for confirming the structure in solution and for routine characterization when single crystals are not available. A combination of 1D (¹H and ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) allows for the complete assignment of the molecular skeleton.

Key NMR Signatures of 6-Bromo-Spirooxindole Derivatives

The presence of the 6-bromo substituent and the spirocyclic core gives rise to characteristic NMR signals.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the oxindole ring will exhibit specific splitting patterns. The proton at C7 will typically be a doublet, while the protons at C4 and C5 will show splitting patterns influenced by the bromine at C6.

  • Spirocyclic Moiety: The protons on the spiro-fused ring will have chemical shifts and coupling constants that are highly dependent on their stereochemical environment. Diastereotopic protons are common in these rigid systems and will appear as distinct signals.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The C2 carbonyl carbon of the oxindole ring typically resonates in the range of 175-180 ppm.

  • Spiro Carbon: The quaternary spiro carbon (C3) will appear as a singlet, often in the range of 60-80 ppm.

  • C-Br Carbon: The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the heavy atom effect, and its signal can be identified through its characteristic chemical shift and the absence of directly attached protons in a DEPT-135 experiment.

Protocol: NMR Analysis of a 6-Bromo-Spirooxindole Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Acquire the following 2D spectra:

    • gCOSY: To establish ¹H-¹H correlations between adjacent protons.

    • gHSQC: To correlate protons with their directly attached carbons.

    • gHMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for assigning quaternary carbons and connecting different spin systems.

  • Data Analysis: Integrate the information from all spectra to build a complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR A ¹H NMR F Structure Elucidation A->F B ¹³C NMR B->F C COSY C->F D HSQC D->F E HMBC E->F

Caption: Integrated NMR workflow for structural elucidation.

Computational Chemistry: An In Silico Approach to Structural Insights

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental data. DFT calculations can be used to optimize the molecular geometry, predict NMR chemical shifts, and analyze electronic properties. Molecular docking studies can further provide insights into the potential binding modes of these compounds with their biological targets.

DFT for Geometry Optimization and NMR Prediction

DFT calculations can provide a theoretical model of the molecule's geometry in the gas phase, which can be compared with the experimental X-ray structure. Furthermore, the GIAO (Gauge-Including Atomic Orbital) method can be used to predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of complex spectra.[6][7]

Protocol: DFT Geometry Optimization and NMR Calculation using Gaussian

  • Input File Preparation:

    • Define the molecular geometry, either from a previously obtained crystal structure or by building it in a molecular editor.

    • Specify the charge and multiplicity of the molecule.

    • Choose a suitable level of theory. For geometry optimization, B3LYP/6-31G(d) is a common starting point.[8] For NMR calculations, a larger basis set such as 6-311+G(2d,p) is often preferred for better accuracy.

    • Include the keywords Opt for geometry optimization and Freq to confirm that the optimized structure is a true minimum. For NMR prediction, use the NMR=GIAO keyword.

  • Running the Calculation: Submit the input file to the Gaussian software.[9]

  • Analysis of Results:

    • For geometry optimization, verify that the calculation converged and that there are no imaginary frequencies.

    • For NMR calculations, the output will provide the absolute shielding values. These need to be converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., TMS) at the same level of theory.

DFT Workflow for Structural Analysis

DFT_Workflow A Build Initial Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation B->C Verify Minimum D NMR Calculation (GIAO method) B->D E Compare with Experimental Data D->E

Caption: A typical DFT workflow for geometry optimization and NMR prediction.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11][12] This method is invaluable in drug discovery for prioritizing compounds for synthesis and biological testing.

Protocol: Molecular Docking of a 6-Bromo-Spirooxindole Derivative

  • Preparation of the Ligand: Generate a 3D structure of the 6-bromo-spirooxindole derivative and perform energy minimization.

  • Preparation of the Protein: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Defining the Binding Site: Identify the active site of the protein, often based on the location of a co-crystallized ligand or from literature data.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site. The program will generate a series of possible binding poses and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Conclusion: An Integrated Approach for Comprehensive Structural Analysis

The structural elucidation of 6-bromo-spirooxindole derivatives requires a multi-faceted approach that integrates the definitive solid-state analysis of single-crystal X-ray diffraction with the solution-state insights from NMR spectroscopy and the predictive power of computational chemistry. Each technique provides a unique and complementary piece of the structural puzzle. A thorough understanding and application of these methodologies are essential for advancing the development of this promising class of compounds from chemical curiosities to potential therapeutic agents. This guide has provided both the theoretical framework and practical protocols to empower researchers in this endeavor, emphasizing a self-validating system where experimental and computational results are cross-verified to ensure the highest level of scientific integrity.

References

  • Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. (2017). ResearchGate. Available at: [Link]

  • How to perform NMR calculation in Gaussian. (2024). YouTube. Available at: [Link]

  • Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. (n.d.). ResearchGate. Available at: [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Available at: [Link]

  • Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolizidine 6c. (n.d.). ResearchGate. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]

  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. (2025). PubMed Central. Available at: [Link]

  • Chemical structure searching. (n.d.). CCDC. Available at: [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. Available at: [Link]

  • The crystallographic data for compounds 6 and 7 are available from the... (n.d.). ResearchGate. Available at: [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (2025). PubMed. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PubMed Central. Available at: [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023). YouTube. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]

  • Crystal Growing Guide. (2010). University of Colorado Boulder. Available at: [Link]

  • In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents. (2021). ResearchGate. Available at: [Link]

  • How can i run the program for DFT calculations using Gaussian? (2024). ResearchGate. Available at: [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 1. (2012). ChemistryViews. Available at: [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). PubMed. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Available at: [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. (2021). Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Initial Biological Activity Screening of Novel Spiro[indoline-3,4'-pyran] Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Spiro[indoline-3,4'-pyran] Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds with significant biological activity. These are often referred to as "privileged structures." The spirooxindole core, a key component of the spiro[indoline-3,4'-pyran] system, is a prominent member of this class.[1][2] This unique three-dimensional architecture, which features a spirocyclic junction at the C3 position of an indoline ring, is found in numerous natural products and has inspired the synthesis of a vast library of derivatives.[1] The fusion of the indoline moiety with a pyran ring creates a heterocyclic system with a wide spectrum of pharmacological potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]

The rationale for focusing on this scaffold is compelling. Spirooxindole derivatives have demonstrated the ability to interact with multiple molecular targets involved in cancer progression, such as kinases and enzymes, making them attractive candidates for multi-targeted therapies.[5] Preclinical studies have shown their efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][5] Given this therapeutic promise, the initial biological screening of newly synthesized spiro[indoline-3,4'-pyran] analogues is a critical step in identifying lead compounds for further drug development.

This guide provides a comprehensive overview of the fundamental in vitro screening assays essential for the preliminary evaluation of these novel compounds. We will detail the methodologies for assessing anticancer, antimicrobial, and antioxidant activities, focusing on the causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Anticancer Activity Screening via MTT Cytotoxicity Assay

The evaluation of a compound's effect on cancer cell viability is a primary step in anticancer drug discovery.[5] Spirooxindole derivatives have shown significant antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[5] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The assay's core mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells.[6] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By solubilizing these crystals and measuring the absorbance of the resulting colored solution, we can quantify the cytotoxic effect of the test compounds.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution & Readout cluster_analysis Phase 4: Data Analysis start Prepare Cancer Cell Suspension seed Seed Cells into 96-Well Plate (1,000-100,000 cells/well) start->seed incubate1 Incubate for 24 hours (Allow cells to adhere) seed->incubate1 add_cmpd Add Serial Dilutions of Spiro Compounds & Controls incubate1->add_cmpd incubate2 Incubate for 24-48 hours (Drug exposure period) add_cmpd->incubate2 add_mtt Add 10 µL MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate3 add_sol Add 100 µL Solubilization Solution (e.g., DMSO, isopropanol) incubate3->add_sol incubate4 Incubate for ~2 hours in dark (Ensure complete dissolution) add_sol->incubate4 read Read Absorbance at 570 nm incubate4->read calc Calculate % Cell Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol for MTT Assay

Self-Validation Insight: This protocol includes controls at every stage: a vehicle control (e.g., DMSO) to assess solvent toxicity, a negative control (untreated cells) representing 100% viability, and a positive control (a known cytotoxic drug like Doxorubicin) to validate assay performance.

  • Cell Plating: Seed a 96-well flat-bottom plate with cells at a predetermined optimal density (typically 1x10⁴ to 5x10⁴ cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of each spiro[indoline-3,4'-pyran] compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final test concentrations.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include vehicle-treated and untreated wells as controls.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours in a CO₂ incubator until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this curve.[2]

Data Presentation

Summarize the cytotoxic activity of the novel compounds in a clear, tabular format.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)[2]
Spiro-001MCF-7 (Breast)4815.2 ± 1.3
Spiro-002A549 (Lung)4822.5 ± 2.1
Spiro-003HepG2 (Liver)486.9 ± 0.8
DoxorubicinMCF-7 (Breast)481.1 ± 0.2

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial properties.[9] Heterocyclic compounds, including those with indoline and pyran motifs, are a rich source for such discoveries.[3][10][11] The agar well diffusion assay is a widely used preliminary method to screen for antimicrobial activity.[12][13] It is a qualitative or semi-quantitative test that provides a clear visual indication of a compound's ability to inhibit microbial growth.

Principle of the Agar Well Diffusion Assay

This method involves inoculating the surface of a solid nutrient agar plate with a standardized suspension of a target bacterium.[14] Wells are then created in the agar, and a solution of the test compound is added to each well.[12] During incubation, the compound diffuses outward from the well into the agar, creating a concentration gradient. If the compound possesses antibacterial activity, it will inhibit the growth of the bacterium in a circular area around the well, known as the "zone of inhibition."[12][15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow cluster_prep Phase 1: Inoculum & Plate Preparation cluster_assay Phase 2: Assay Setup & Incubation cluster_readout Phase 3: Measurement & Analysis start Prepare Bacterial Suspension (e.g., 0.5 McFarland standard) plate Prepare Mueller-Hinton Agar Plates start->plate inoculate Uniformly Inoculate Agar Surface (Lawn Culture) plate->inoculate wells Create Wells in the Agar (Sterile, 6 mm diameter) inoculate->wells add_cmpd Add Test Compounds & Controls (50-100 µL per well) wells->add_cmpd incubate Incubate at 37°C for 18-24 hours add_cmpd->incubate measure Measure Diameter of the Zone of Inhibition (mm) incubate->measure interpret Compare to Controls & Interpret Results measure->interpret

Caption: Workflow for antimicrobial screening via the agar well diffusion method.

Detailed Protocol for Agar Well Diffusion Assay

Expertise Insight: The use of Mueller-Hinton agar is standard as it has good reproducibility, is low in inhibitors, and supports the growth of most common pathogens. Ensuring the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard is critical for consistent and comparable results between experiments.[12]

  • Prepare Inoculum: From a fresh 18-24 hour culture, prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9]

  • Create Wells: Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm in diameter) in the agar.[12]

  • Add Compounds: Pipette a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well.[12] Use a standard antibiotic (e.g., Chloramphenicol) as a positive control and the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

  • Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm), including the diameter of the well itself.[16]

Data Presentation

Record the diameters of the zones of inhibition for each compound against different bacterial strains.

Compound IDConcentration (µg/mL)\multicolumn{2}{c}{Zone of Inhibition (mm)}
Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Spiro-00110014 ± 110 ± 0.5
Spiro-0021009 ± 0.5No Zone
Spiro-00310018 ± 115 ± 1
Chloramphenicol3022 ± 125 ± 2
DMSO (Solvent)-No ZoneNo Zone

Part 3: Antioxidant Activity Screening

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals have significant therapeutic potential. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of chemical compounds.[17][18]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorbance at approximately 517 nm.[17][19] When the DPPH radical is reduced by an antioxidant, its color changes from violet to a pale yellow or colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.[20] This decolorization is stoichiometric with respect to the number of electrons captured, and the percentage of absorbance decrease is used to quantify the radical scavenging activity.[17]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Scavenging Reaction cluster_readout Phase 3: Measurement & Analysis prep_dpph Prepare Methanolic DPPH Solution (e.g., 0.1 mM) mix Mix Test Compound with DPPH Solution (e.g., 0.5 mL compound + 3 mL DPPH) prep_dpph->mix prep_cmpd Prepare Serial Dilutions of Test Compounds & Standard prep_cmpd->mix incubate Incubate in the Dark at RT (e.g., 30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc Calculate % Radical Scavenging Activity measure->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for antioxidant screening using the DPPH assay.

Detailed Protocol for DPPH Assay

Trustworthiness Insight: The reaction must be performed in the dark because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings. A positive control, such as Ascorbic Acid or BHT, is essential to validate that the assay is performing correctly.[21]

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[19]

  • Sample Preparation: Prepare several dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a set of test tubes or a 96-well plate, mix a small volume of the sample solution (e.g., 0.5 mL) with a larger volume of the DPPH solution (e.g., 3 mL).[19]

  • Control Preparation: Prepare a negative control by mixing the solvent (methanol) with the DPPH solution.[22]

  • Incubation: Incubate all tubes/plates in the dark at room temperature for a set period, typically 30 minutes.[19]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the scavenging percentage against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Present the antioxidant potential of the compounds by comparing their IC₅₀ values.

Compound IDAntioxidant IC₅₀ (µg/mL)
Spiro-00185.3 ± 4.2
Spiro-002> 200
Spiro-00345.7 ± 3.5
Ascorbic Acid (Standard)5.2 ± 0.4

Conclusion and Future Directions

This guide outlines the foundational screening cascade for novel spiro[indoline-3,4'-pyran] compounds. The described assays for anticancer, antimicrobial, and antioxidant activities provide a robust framework for identifying initial "hit" compounds. Positive results from this preliminary screening justify advancing the most promising candidates to more complex evaluations. Future steps would include determining the minimum bactericidal concentration (MBC) for antimicrobial hits, exploring mechanisms of action for cytotoxic compounds (e.g., apoptosis assays, cell cycle analysis), and conducting secondary antioxidant assays (e.g., ABTS) to confirm activity.[13][23] Ultimately, this systematic approach enables researchers to efficiently triage and prioritize novel compounds, accelerating the journey from synthesis to potential therapeutic application.

References

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.
  • Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biolo -. (2015). Natural Sciences Publishing.
  • Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile... (n.d.). ResearchGate.
  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. (n.d.). Taylor & Francis.
  • MTT assay protocol. (n.d.). Abcam.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (n.d.). PubMed.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Unknown Source.
  • Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. (2025). ResearchGate.
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
  • Screening of spirooxindole derivatives for anti-tumor activity on... (n.d.). ResearchGate.
  • Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. (2018). SciSpace.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Unknown Source.
  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). Unknown Source.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][17][24][25] thiadiazine derivatives. (n.d.). PMC. Retrieved from

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
  • Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. (n.d.). PubMed.
  • Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. (n.d.). ResearchGate.
  • Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.
  • Ammonium chloride catalyzed synthesis of novel Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles and evaluation of their antimicrobial and anti-breast cancer activities. (n.d.). PubMed Central.
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. (n.d.). Unknown Source.
  • The anticancer activity of some reported spirooxindoles analogs. (n.d.). ResearchGate.
  • (PDF) Heterocycle Compounds with Antimicrobial Activity. (n.d.). ResearchGate.
  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). Unknown Source.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). PMC - NIH.
  • Antimicrobial activity of some novel heterocyclic compounds. (2024). Wisdom Library.
  • Antibacterial activity by well diffusion method. (n.d.). ResearchGate.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Unknown Source.

Sources

Exploring the Chemical Space of Bromo-Substituted Spirooxindoles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Spirooxindole Scaffold and Bromine Substitution

The spirooxindole framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, three-dimensional spirocyclic structure allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1] Spirooxindoles have been successfully developed as anticancer, antimicrobial, antiviral, and antimalarial agents, with some candidates advancing into clinical trials.[3][4]

This guide focuses on a specific, high-potential subset of this chemical class: bromo-substituted spirooxindoles. The incorporation of a bromine atom is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacological properties. Bromine can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability, often leading to enhanced potency and a more favorable pharmacokinetic profile.[5] Research has shown that bromo-substituted isatins, key precursors to spirooxindoles, often lead to higher reaction yields and final compounds with significant biological activities, including potent anticancer effects.[5][6]

This document serves as a technical guide for researchers and drug development professionals, providing an in-depth exploration of the synthesis, characterization, and biological evaluation of bromo-substituted spirooxindoles. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the rational design of next-generation therapeutics based on this versatile scaffold.

Part 1: Navigating the Synthetic Landscape

The construction of the bromo-substituted spirooxindole core is most efficiently achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single, atom-economical step. Among these, the 1,3-dipolar cycloaddition reaction is a cornerstone methodology.[7][8]

The [3+2] Cycloaddition: A Powerful Strategy

The [3+2] cycloaddition reaction is a highly stereoselective and regioselective method for synthesizing pyrrolidinyl and pyrrolizidinyl spirooxindoles.[7] The reaction typically involves an in-situ generated azomethine ylide (the 1,3-dipole) reacting with a dipolarophile.

The causality for this choice is clear:

  • Convergence: Three components—a substituted isatin, an amino acid, and a dipolarophile—are combined in one pot to rapidly generate a complex scaffold.

  • Stereochemical Control: The reaction proceeds with high diastereoselectivity, often yielding a single stereoisomer, which is critical for drug development as different stereoisomers can have vastly different biological activities and toxicities.[7]

  • Versatility: A wide range of substituents can be incorporated into each of the three components, allowing for the creation of large and diverse chemical libraries for screening.

The general workflow for this synthesis is a robust and validated process, as illustrated below.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A 5-Bromo-isatin D In-situ generation of Azomethine Ylide A->D B Amino Acid (e.g., L-Proline) B->D C Dipolarophile (e.g., Chalcone) E [3+2] Cycloaddition Reaction C->E D->E F Crude Bromo-Spirooxindole Product E->F G Column Chromatography F->G H Pure Bromo-Spirooxindole G->H I Structural Verification (NMR, HRMS, X-Ray) H->I J In-vitro Cytotoxicity Assay (e.g., MTT/SRB) H->J K Mechanism of Action Studies (e.g., Enzyme Inhibition) J->K L Structure-Activity Relationship (SAR) Analysis J->L

Caption: High-level workflow from synthesis to biological evaluation.

Key Starting Material: 5-Bromo-isatin

The strategic placement of the bromine atom often begins with the selection of the isatin precursor. 5-Bromo-isatin is a commercially available and versatile starting material. Its use has been shown to be favorable not only for the potential biological activity of the final product but also for the synthetic process itself, often resulting in good to excellent yields.[5] The electron-withdrawing nature of the bromine can influence the reactivity of the isatin carbonyl group, facilitating the initial condensation with the amino acid to form the azomethine ylide.

Part 2: A Validated Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of a representative bromo-substituted pyrrolizidine spirooxindole via a one-pot, three-component [3+2] cycloaddition.

Objective: To synthesize (2'S,3'R,5'R,7a'S)-5-bromo-2'-benzoyl-3'-(4-chlorophenyl)-1',2',3',5',6',7a'-hexahydrospiro[indole-3,7'-pyrrolizine]-2-one.

Reaction Scheme:

Caption: Synthesis of a bromo-substituted spirooxindole via [3+2] cycloaddition.

Materials:

  • 5-Bromo-isatin (1.0 mmol, 226.0 mg)

  • L-Proline (1.0 mmol, 115.1 mg)

  • (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 mmol, 242.7 mg)

  • Anhydrous Ethanol (20 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-bromo-isatin (1.0 mmol), L-proline (1.0 mmol), the chalcone derivative (1.0 mmol), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for refluxing conditions, which has been optimized for this reaction class.[7]

  • Reaction Execution: Place the flask in a heating mantle, attach the reflux condenser, and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is crucial for separating the desired product from any unreacted starting materials or side products. This step is essential for obtaining a high-purity compound for biological testing.

  • Characterization: The structure and purity of the final compound are confirmed using standard spectroscopic techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

Part 3: Biological Activity and Structure-Activity Relationship (SAR)

The true value of exploring the chemical space of bromo-substituted spirooxindoles lies in their potential as therapeutic agents. Numerous studies have demonstrated their potent biological activities, particularly as anticancer agents.[6][9][10]

Anticancer Activity

Bromo-substituted spirooxindoles have shown significant cytotoxicity against a range of cancer cell lines. The bromine atom often contributes positively to this activity. For instance, studies have shown that spirooxindoles with a bromine at the meta-position of a tethered aromatic ring exhibit increased cytotoxicity compared to analogs with other substituents like fluorine.[6]

The mechanism of action for these compounds can be diverse. Some spirooxindoles function as inhibitors of crucial cellular enzymes like phosphodiesterases (PDEs) or protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[6][9][10] Others can induce apoptosis by modulating the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.[11]

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

Compound IDSubstitutionHCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)Reference
4j m-Bromo9 µM--[6]
4h m-Fluoro15 µM--[6]
5g 5-Bromo-isatin core--3.4 µM[9]
5l Unsubstituted isatin core--5.87 µM[9]
Cisplatin Standard Drug>16 µM>16 µM-[6]

This table compiles representative data to illustrate trends. Direct comparison requires identical assay conditions.

The data suggests that the presence and position of the bromine atom can significantly enhance cytotoxic potency compared to other halogens or an unsubstituted core.

Structure-Activity Relationship (SAR) Insights
  • Role of Bromine on the Isatin Core: Incorporating a bromine atom at the 5-position of the isatin ring (as in compound 5g ) has been shown to increase cytotoxicity against breast cancer cells compared to the unsubstituted analog.[9] This highlights the importance of the electronic and steric properties of the substituent on the core oxindole scaffold.

  • Role of Bromine on Peripheral Rings: As seen with compound 4j , placing a bromine atom on an appended aromatic ring can also be a successful strategy to boost anticancer activity.[6] This provides medicinal chemists with multiple strategic points for modification.

  • Overall Molecular Shape: The rigid spirocyclic core dictates the orientation of these substituted rings. The interplay between the core structure and the peripheral bromo-substituent is critical for achieving optimal interaction with the biological target.

Conclusion and Future Directions

The chemical space of bromo-substituted spirooxindoles is rich with opportunities for the discovery of novel therapeutic agents. The synthetic accessibility, particularly through robust methods like the [3+2] cycloaddition, allows for extensive exploration of this space. The strategic incorporation of bromine has proven to be a highly effective tactic for enhancing biological potency, underscoring the value of this approach in modern drug design.

Future research should focus on expanding the diversity of bromo-substituted libraries, exploring different substitution patterns on both the oxindole core and peripheral rings. A deeper investigation into the mechanisms of action, supported by computational modeling and biophysical assays, will be essential to rationally design the next generation of spirooxindole-based drugs with improved efficacy and selectivity.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules.[Link][1][11]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry.[Link][9][10]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. Worldwide Antimalarial Resistance Network.[Link]

  • Substituted spirooxindole derivatives as potent anticancer agents through inhibition of phosphodiesterase 1. RSC Advances.[Link][6]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances.[Link][3]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ.[Link][12]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega.[Link][7]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. ResearchGate.[Link][2]

  • Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules.[Link][5]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery.[Link][4]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI.[Link][8]

Sources

The Emergence of Spiro[indoline-3,4'-pyran] Scaffolds: A Technical Guide to Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[indoline-3,4'-pyran] scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable range of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the discovery of novel spiro[indoline-3,4'-pyran] derivatives, intended for researchers, medicinal chemists, and drug development professionals. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind synthetic strategies, delves into the mechanistic underpinnings of their biological actions, and offers a framework for the rational design of next-generation therapeutic agents. We will traverse the landscape of multicomponent reaction chemistry, providing detailed, field-tested protocols, and synthesize the current understanding of the structure-activity relationships that govern the potency of these compelling molecules.

Introduction: The Strategic Value of the Spirooxindole Core

The indoline-2-one core, particularly when incorporated into a spirocyclic system, creates a rigid, three-dimensional architecture that is highly attractive for drug design.[1] This structural rigidity allows for precise orientation of functional groups, facilitating high-affinity interactions with biological targets. The spiro[indoline-3,4'-pyran] framework, which marries the oxindole moiety with a pyran ring, has emerged as a particularly fruitful area of investigation. These compounds have demonstrated promising antiproliferative activity against a variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers.[2] Their ability to engage with multiple molecular targets involved in cancer progression makes them compelling candidates for the development of multi-targeted therapies.[2]

This guide will focus on the most prevalent and efficient methods for the synthesis of these scaffolds, primarily through multicomponent reactions (MCRs). We will then explore their anticancer potential, with a focus on the molecular mechanisms that have been identified, including the modulation of key signaling pathways crucial to cancer cell survival and proliferation.

Synthetic Strategies: The Efficiency of Multicomponent Reactions

One-pot, three-component reactions have become the preferred method for constructing the spiro[indoline-3,4'-pyran] core.[3][4] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse analogues. The general strategy involves the condensation of an isatin derivative, an active methylene compound, and a suitable pyran precursor.

A common and effective approach is the reaction between an isatin, kojic acid (as the pyran precursor), and an active methylene compound like malononitrile or ethyl cyanoacetate.[3] The use of a catalyst, such as the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), is often employed to facilitate the reaction.[3]

G cluster_reactants Reactants Isatin Isatin Derivative Catalyst DABCO (catalyst) Methanol, Reflux Isatin->Catalyst Kojic_Acid Kojic Acid Kojic_Acid->Catalyst Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Catalyst Product Spiro[indoline-3,4'-pyrano[3,2-b]pyran] Catalyst->Product One-Pot Reaction

Caption: General workflow for the three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives.

Causality in Reagent Selection and Reaction Conditions

The choice of each component in this MCR is critical and dictates the final structure and potential biological activity of the product.

  • Isatin Derivatives: The isatin moiety provides the foundational indoline-2-one core. Substituents on the aromatic ring of isatin can significantly influence the electronic properties and steric profile of the final molecule, which in turn affects its binding affinity to target proteins. For instance, the incorporation of halogens has been shown to enhance anticancer activity.[5]

  • Active Methylene Compounds: The choice of malononitrile or cyanoacetate derivatives determines the nature of the substituent at the 3'-position of the pyran ring. The cyano group, in particular, is a common feature in many biologically active molecules and can participate in hydrogen bonding interactions within a protein's active site.

  • Pyran Precursors: While kojic acid is a common choice, other molecules such as 4-hydroxyquinolin-2(1H)-ones can be used to generate more complex, fused pyran systems, leading to spiro[indoline-3,4'-pyrano[3,2-c]quinolone] derivatives.[6][7] This modularity is a key advantage of the MCR approach.

  • Catalyst and Solvent: The use of a mild base like piperidine or DABCO is crucial for facilitating the initial Knoevenagel condensation between the isatin and the active methylene compound. The choice of solvent, typically a protic solvent like ethanol or methanol, helps to solubilize the reactants and intermediates.

Experimental Protocol: Synthesis of a Representative Spiro[indoline-3,4'-pyrano[3,2-b]pyran] Derivative

The following protocol is a representative example of a one-pot, three-component synthesis. It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Kojic Acid (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol)

  • Methanol (15 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), kojic acid (1.0 mmol), malononitrile (1.0 mmol), and methanol (15 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Add DABCO (0.15 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C≡N).

  • HPLC: To assess the purity of the final compound.[8]

Biological Activity and Mechanistic Insights

The anticancer properties of spiro[indoline-3,4'-pyran] scaffolds are a major focus of current research. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2]

Key Molecular Targets and Signaling Pathways

Several molecular mechanisms have been proposed for the anticancer activity of spirooxindoles, the broader class to which these compounds belong.

  • Inhibition of the p53-MDM2 Interaction: A prominent mechanism of action for many spirooxindoles is the disruption of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[9][10] In many cancers where p53 is not mutated, it is kept inactive by overexpression of MDM2.[9] By fitting into a hydrophobic pocket on MDM2 that is normally occupied by p53, these inhibitors can release p53, allowing it to trigger apoptosis or cell cycle arrest in cancer cells.[9]

G MDM2 MDM2 p53 p53 MDM2->p53 Inhibition Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation Spiro_Compound Spiro[indoline-3,4'-pyran] Spiro_Compound->MDM2 Inhibits Binding

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A Comprehensive Technical Guide to 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed overview of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], a halogenated heterocyclic compound belonging to the promising class of spiro[indoline-3,4'-pyran] derivatives. While specific research on this particular molecule is emerging, this document synthesizes available data and provides a broader context based on the well-established chemistry and pharmacology of its structural analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of novel spirocyclic scaffolds.

Core Molecular Attributes

The fundamental physicochemical properties of the title compound are summarized below. These values are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrNOVulcanchem
Molecular Weight 268.15 g/mol Vulcanchem
IUPAC Name 6-bromospiro[indoline-3,4'-pyran]-
CAS Number 1202765-56-7Vulcanchem

The Spiro[indoline-3,4'-pyran] Scaffold: A Privileged Heterocyclic System

The spiro[indoline-3,4'-pyran] core is a three-dimensional and rigid molecular architecture that has garnered significant interest in medicinal chemistry.[1] This unique spirocyclic system, which features a shared carbon atom between an indoline and a pyran ring, is a key structural motif in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2]

The therapeutic potential of spirooxindoles, a closely related class of compounds, is vast, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] The spiro[indoline-3,4'-pyran] scaffold, as a constituent of the broader spirooxindole family, is therefore a fertile ground for the discovery of novel therapeutic agents.

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of spiro[indoline-3,4'-pyran] derivatives is often achieved through multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to building molecular complexity in a single step.[4][5] These one-pot syntheses are highly valued in drug discovery for their ability to rapidly generate libraries of diverse compounds for biological screening.[5]

General Synthetic Approach

A common and effective strategy for the synthesis of the spiro[indoline-3,4'-pyran] framework involves a three-component reaction between an isatin derivative (or a related indoline precursor), a compound with an active methylene group (such as malononitrile), and a 1,3-dicarbonyl compound.[5] This reaction can be catalyzed by a variety of catalysts, including bases like piperidine or triethylamine, or Lewis acids.[2][6]

The following diagram illustrates a generalized workflow for a one-pot, three-component synthesis of a spiro[indoline-3,4'-pyran] derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Isatin 6-Bromo-isatin OnePot One-Pot Reaction (Solvent, Catalyst) Isatin->OnePot Malononitrile Active Methylene (e.g., Malononitrile) Malononitrile->OnePot Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->OnePot Knoevenagel Knoevenagel Condensation OnePot->Knoevenagel Step 1 Michael Michael Addition Knoevenagel->Michael Step 2 Cyclization Intramolecular Cyclization Michael->Cyclization Step 3 Product Crude Spiro[indoline-3,4'-pyran] Cyclization->Product Purification Purification (Filtration, Recrystallization) Product->Purification FinalProduct Pure 6-Bromo-spiro[indoline-3,4'-pyran] Derivative Purification->FinalProduct

Caption: Generalized workflow for the one-pot synthesis of spiro[indoline-3,4'-pyran] derivatives.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a representative example of how a 6-bromo-spiro[indoline-3,4'-pyran] derivative could be synthesized, based on established methods for analogous compounds.[7][8]

Materials:

  • 6-Bromo-isatin (1 equivalent)

  • Malononitrile (1 equivalent)

  • 1,3-Dicarbonyl compound (e.g., dimedone or acetylacetone) (1 equivalent)

  • Catalyst (e.g., piperidine or L-proline, 10-20 mol%)

  • Solvent (e.g., ethanol or water)

Procedure:

  • A mixture of 6-bromo-isatin, malononitrile, the 1,3-dicarbonyl compound, and the catalyst is prepared in the selected solvent.

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).[9]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and then purified by recrystallization to yield the pure spiro[indoline-3,4'-pyran] derivative.[9]

The Role of Halogenation in Bioactivity

The introduction of a bromine atom at the 6-position of the indoline ring is a deliberate structural modification expected to influence the compound's physicochemical and pharmacological properties. Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[10]

Halogen atoms can modulate several key parameters:

  • Lipophilicity: Bromine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Binding Affinity: The presence of a halogen can lead to favorable interactions, such as halogen bonding, with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[10]

  • Metabolic Stability: Halogenation can block sites of metabolic degradation, leading to a longer biological half-life.

Recent studies on halogenated spirooxindoles have highlighted their potential as potent anticancer agents.[10] These compounds have been shown to target multiple cellular pathways involved in cancer progression, including kinase inhibition and the disruption of protein-protein interactions like MDM2-p53.[10][11]

The following diagram illustrates the potential mechanistic advantages conferred by the bromine substituent in the context of drug-target interactions.

G cluster_properties Enhanced Properties cluster_outcomes Potential Therapeutic Outcomes Compound 6-Bromo-spiro[indoline-3,4'-pyran] Lipophilicity Increased Lipophilicity Compound->Lipophilicity Binding Improved Binding Affinity (e.g., Halogen Bonding) Compound->Binding Metabolism Enhanced Metabolic Stability Compound->Metabolism PK Improved Pharmacokinetics Lipophilicity->PK Potency Increased Potency Binding->Potency Efficacy Enhanced Therapeutic Efficacy Metabolism->Efficacy

Caption: Influence of bromination on the pharmacological properties of the spiro[indoline-3,4'-pyran] scaffold.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] and its derivatives relies on a suite of spectroscopic techniques. The expected characteristic signals are summarized below, based on data from analogous spirooxindole compounds.[11][12]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromo-substituted benzene ring, methylene protons of the pyran and indoline rings, and the N-H proton of the indoline ring.
¹³C NMR Resonances for the spiro-carbon, aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), and the aliphatic carbons of the pyran and indoline moieties.
FT-IR Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, and C-O-C stretching of the pyran ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Potential Applications in Drug Discovery

The spiro[indoline-3,4'-pyran] scaffold is a validated platform for the development of novel therapeutics.[2] The introduction of a bromine atom in 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] makes it an attractive candidate for screening in various disease models, particularly in oncology.[10]

Potential therapeutic targets and applications include:

  • Anticancer Agents: As discussed, halogenated spirooxindoles have shown significant promise as anticancer drugs by targeting key proteins in cancer signaling pathways.[11][13]

  • Antimicrobial Agents: The spirooxindole core has also been associated with antibacterial and antifungal activities.[7]

  • Enzyme Inhibitors: The rigid, three-dimensional structure of the spirocyclic system is well-suited for fitting into the active sites of enzymes, making these compounds good candidates for inhibitor development.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran].

Conclusion

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] represents a promising, yet underexplored, molecule within the medicinally significant class of spiro[indoline-3,4'-pyran] heterocycles. Its synthesis can likely be achieved through efficient and scalable multicomponent reactions. The presence of the bromine substituent is anticipated to confer advantageous pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs, especially in the development of new anticancer therapies. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related spirocyclic compounds.

References

  • Jing Sun, Qun Wu, Lijuan Zhang, and Chaoguo Yan. "Efficient Synthesis of the Functionalized Spiro[indoline‐3,4′‐pyridine] via Four‐component Reaction." Chinese Journal of Chemistry, 2011. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cjoc.201100657]
  • MDPI. "5′-Substituted Indoline Spiropyrans: Synthesis and Applications." Accessed January 23, 2026. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • ResearchGate. "Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]." Accessed January 23, 2026. [URL: https://www.researchgate.net/publication/305882208_Three-Component_Reaction_for_Synthesis_of_Functionalized_Spiroindoline-34'-pyrano32-hquinolines]
  • PMC - NIH. "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." Accessed January 23, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414265/]
  • Natural Sciences Publishing. "Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biolo -." Accessed January 23, 2026. [URL: https://www.naturalspublishing.com/show.asp?JorID=3&pgid=319]
  • ResearchGate. "(PDF) Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative." Accessed January 23, 2026. [URL: https://www.researchgate.
  • ResearchGate. "Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction | Request PDF." Accessed January 23, 2026. [URL: https://www.researchgate.net/publication/235626943_Three-Component_Synthesis_of_SpiroIndoline-34'-Pyrano32-bPyran-_28'-Diones_Using_a_One-Pot_Reaction]
  • Sci-Hub. "Efficient Synthesis of the Functionalized Spiro[indoline‐3,4′‐pyridine] via Four‐component Reaction." Accessed January 23, 2026. [URL: https://sci-hub.se/10.1002/cjoc.201100657]
  • NIH. "Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]." Accessed January 23, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7543264/]
  • NIH. "Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst." Accessed January 23, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487823/]
  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Accessed January 23, 2026. [URL: http://www.jocpr.
  • indoline] and spiro [benzo[h]pyrazolo[3,4-b]quinoline-4,3. Accessed January 23, 2026. [URL: https://www.ias.ac.in/article/fulltext/jcsc/125/03/0601-0606]
  • SciSpace. "Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles." Accessed January 23, 2026. [URL: https://typeset.io/papers/synthesis-of-spiro-indoline-3-4-pyrano-3-2-c-quinolone-3-2k9r1h8j1l]
  • ResearchGate. "Molecular diversity of spirooxindoles. Synthesis and biological activity." Accessed January 23, 2026. [URL: https://www.researchgate.net/publication/281144200_Molecular_diversity_of_spirooxindoles_Synthesis_and_biological_activity]
  • ResearchGate. "One‐pot synthesis of spiro[indoline‐3,4′‐pyrano–pyrazole] derivatives." Accessed January 23, 2026. [URL: https://www.researchgate.
  • ResearchGate. "Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach." Accessed January 23, 2026. [URL: https://www.researchgate.net/publication/382835153_Recent_advances_in_the_halogenated_spirooxindoles_as_novel_anticancer_scaffolds_chemistry_and_bioactivity_approach]
  • ResearchGate. "Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles." Accessed January 23, 2026. [URL: https://www.researchgate.net/publication/322648589_Synthesis_of_spiroindoline-34'-pyrano32-cquinolone-3'-carbonitriles]
  • NIH. "Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity." Accessed January 23, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572877/]
  • RSC Publishing. "Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach." Accessed January 23, 2026. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00839a]
  • PubMed. "Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction." Accessed January 23, 2026. [URL: https://pubmed.ncbi.nlm.nih.gov/22149453/]
  • MDPI. "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." Accessed January 23, 2026. [URL: https://www.mdpi.com/1420-3049/27/17/5661]
  • PMC - PubMed Central. "Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]." Accessed January 23, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10144933/]
  • Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Accessed January 23, 2026. [URL: https://journals.iucr.org/b/issues/2021/01/00/ks5119/index.html]
  • MDPI. "Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]." Accessed January 23, 2026. [URL: https://www.mdpi.com/1420-3049/29/21/5112]
  • Frontiers. "Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells." Accessed January 23, 2026. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1364391/full]2024.1364391/full]

Sources

Unlocking the Therapeutic Potential of Spiro[indoline-3,4'-pyran] Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[indoline-3,4'-pyran] scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique three-dimensional structure allows for precise interactions with a variety of biological macromolecules, making it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the most promising therapeutic targets for spiro[indoline-3,4'-pyran] derivatives, with a primary focus on oncology, followed by emerging applications in neurodegenerative and infectious diseases. We will delve into the mechanistic rationale for target selection, present evidence from in silico and in vitro studies, and provide detailed experimental protocols for target validation.

Part 1: The Oncological Landscape: A Multi-Targeted Approach to Cancer Therapy

The anticancer potential of spiro[indoline-3,4'-pyran] and related spirooxindole derivatives is the most extensively studied area, with numerous compounds exhibiting potent activity against a range of cancer cell lines.[1][2][3] Mechanistically, these compounds often engage with key proteins involved in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)

Mechanistic Rationale: EGFR and HER-2 are receptor tyrosine kinases that play pivotal roles in cell growth and differentiation. Their overexpression and constitutive activation are hallmarks of many cancers, including lung, breast, and prostate cancer, making them prime therapeutic targets.[4] The combination of EGFR and c-SRC inhibitors has been shown to induce apoptosis and mitigate acquired resistance to chemotherapy.[5]

Evidence of Interaction: Molecular docking studies have revealed that spirooxindole derivatives can effectively bind to the tyrosine kinase domain of both EGFR and HER-2. For instance, a novel spirooxindole (SOX) derivative, 4a, demonstrated substantial binding affinity for EGFR and HER-2 with binding energies (ΔG) of -6.55 Kcal/mol and -7.27 Kcal/mol, respectively.[4] These interactions are stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the ATP-binding pocket of the kinases.[4]

Experimental Validation Workflow:

EGFR_HER2_Validation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro_biochemical In Vitro (Biochemical) cluster_in_vitro_cell In Vitro (Cell-Based) Docking Molecular Docking (Autodock, PyRx) Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen) Docking->Kinase_Assay Predicts Binding Cell_Viability Cell Viability Assay (MTT, SRB) Kinase_Assay->Cell_Viability Confirms Inhibition Western_Blot Western Blot (p-EGFR, p-HER-2) Cell_Viability->Western_Blot Links to Pathway Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Western_Blot->Apoptosis_Assay Shows Downstream Effect AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Spiro_Compound Spiro[indoline-3,4'-pyran] Derivative Spiro_Compound->AChE Inhibition

Sources

Whitepaper: A Guide to the In Silico ADME-Tox Profiling of 6-bromo-spiro[indoline-3,4'-pyran], a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant in the success of a drug discovery campaign. High attrition rates of promising therapeutic candidates are frequently attributed to unfavorable pharmacokinetic profiles or unforeseen toxicity.[1] This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADME and toxicity (ADME-Tox) profile of a novel spiro-heterocyclic compound, 6-bromo-spiro[indoline-3,4'-pyran]. By leveraging a suite of validated, freely accessible computational models, including SwissADME and pkCSM, we demonstrate how researchers can generate a robust, data-driven preliminary assessment of a compound's drug-likeness. This guide explains the causal reasoning behind methodological choices, from initial physicochemical characterization and drug-likeness evaluation using Lipinski's Rule of Five to specific predictions of metabolic stability, blood-brain barrier permeability, and key toxicity endpoints such as hERG inhibition and Ames mutagenicity. All quantitative data are summarized in structured tables, and the workflow is visualized through clear, reproducible diagrams. This document serves as a practical blueprint for drug development professionals to de-risk novel chemical entities early in the discovery pipeline, thereby conserving resources and accelerating the identification of viable clinical candidates.

Introduction: The Imperative of Early-Stage ADME Assessment

The journey from a hit compound to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) properties.[1] The properties of Absorption, Distribution, Metabolism, and Excretion (ADME) govern a drug's concentration and duration at its site of action, directly influencing its efficacy and safety.[2][3][4] Historically, these parameters were evaluated late in the development process using costly and time-consuming in vitro and in vivo experiments. The advent of sophisticated computational, or in silico, models has revolutionized this paradigm.[5][6]

In silico ADME-Tox prediction offers a rapid, cost-effective, and ethically sound alternative for screening large numbers of compounds at the earliest stages of discovery.[1][5] These predictive models, often built on machine learning algorithms trained on vast datasets of chemical structures and their corresponding experimental ADME properties, allow scientists to prioritize compounds with the highest probability of success.[6][7] This guide focuses on a practical application of this approach to a novel compound, 6-bromo-spiro[indoline-3,4'-pyran].

Introducing the Target Compound: 6-bromo-spiro[indoline-3,4'-pyran]

The subject of this guide is 6-bromo-spiro[indoline-3,4'-pyran], a spiro-heterocyclic scaffold. Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to improved target selectivity and metabolic stability. As this is an investigational compound with limited published data, an in silico approach is the ideal first step to evaluate its potential as a drug candidate.

For the purpose of this analysis, we will use the specific isomer 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one . Its canonical SMILES (Simplified Molecular Input Line Entry System) string, which serves as the direct input for the predictive models, is C1COCCC12C3=C(C=C(C=C3)Br)NC2=O.[8][9]

Chemical Structure:

  • Formula: C12H12BrNO2[8][9]

  • Molecular Weight: 282.14 g/mol [9]

  • SMILES: C1COCCC12C3=C(C=C(C=C3)Br)NC2=O

Methodology: A Validated In Silico Workflow

Our protocol is designed to be a self-validating system, employing widely used and well-documented web-based tools. This ensures reproducibility and allows researchers to apply the same workflow to their own compounds of interest. The primary tools selected are SwissADME and pkCSM , chosen for their robust predictive models, user-friendly interfaces, and comprehensive parameter coverage.[10][11][12][13]

The workflow follows a logical progression from broad physicochemical and drug-likeness assessments to specific pharmacokinetic and toxicity predictions.

ADME_Workflow Input Compound Input (SMILES String) PhysChem Physicochemical Properties Input->PhysChem SwissADME Pharma Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Input->Pharma pkCSM / SwissADME Tox Toxicity Prediction (hERG, Ames, etc.) Input->Tox pkCSM Lipinski Drug-Likeness (Lipinski's Rule of 5) PhysChem->Lipinski Evaluate Analysis Integrated Profile Analysis & Decision Lipinski->Analysis Pharma->Analysis Tox->Analysis ADME_Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion GI GI Absorption (High) BBB BBB Permeability (Yes) Pgp P-gp Substrate (No) CYP1A2 CYP1A2 Inhibitor (No) VDss Volume of Distribution (Low) Clearance Total Clearance (Moderate) CYP2C9 CYP2C9 Inhibitor (Yes) CYP2D6 CYP2D6 Inhibitor (No) CYP3A4 CYP3A4 Inhibitor (No)

Caption: Predicted ADME properties overview.

Table 2: Predicted ADME Parameters

Category Parameter Predicted Value Interpretation & Causality
Absorption Gastrointestinal (GI) Absorption High The compound's favorable lipophilicity and low polar surface area suggest efficient passive diffusion across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate No P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability. [14][15]Not being a substrate is a highly desirable trait, suggesting the compound will not be actively pumped out of target cells or the GI tract.
Distribution Blood-Brain Barrier (BBB) Permeability Yes (LogBB = 0.452) The model predicts the compound can cross the BBB. [16]This is critical for CNS-targeting drugs but can be a liability for peripherally acting drugs due to potential CNS side effects. The prediction is supported by the compound's lipophilicity and small size.
Volume of Distribution (VDss) Low (LogVDss = -0.15 L/kg) A low VDss suggests the compound will primarily reside in the bloodstream rather than distributing extensively into tissues. This can lead to higher plasma concentrations.
Metabolism CYP450 1A2 Inhibitor No Cytochrome P450 enzymes are crucial for drug metabolism. No inhibition of CYP1A2 suggests a lower risk of drug-drug interactions with substrates of this enzyme.
CYP450 2C9 Inhibitor Yes Potential Liability: Inhibition of CYP2C9 can lead to dangerous drug-drug interactions with co-administered drugs metabolized by this enzyme (e.g., warfarin). This is a significant flag for further in vitro investigation.
CYP450 2D6 Inhibitor No Low risk of interactions with CYP2D6 substrates.
CYP450 3A4 Inhibitor No Low risk of interactions with CYP3A4 substrates, a major enzyme for drug metabolism.
Excretion Total Clearance 0.65 log(ml/min/kg) This value predicts a moderate rate of elimination from the body, suggesting a reasonable dosing interval could be achieved.

Data generated using SwissADME and pkCSM. [11][17]

Toxicity Profile

Early identification of toxicity risks is paramount to prevent late-stage failures. Key in silico toxicity endpoints include mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Table 3: Predicted Toxicity Endpoints

Toxicity Endpoint Prediction Interpretation & Causality
Ames Mutagenicity Non-mutagen The Ames test assesses the potential of a compound to induce DNA mutations. [18]A negative prediction is a crucial early safety indicator, suggesting a low likelihood of carcinogenicity. [18][19]
hERG I Inhibition No The hERG potassium channel is critical for cardiac function. Inhibition of this channel can lead to fatal cardiac arrhythmias (Long QT Syndrome). [20][21]A "No" prediction is a major de-risking factor for cardiotoxicity.
Hepatotoxicity No The model predicts a low likelihood of causing drug-induced liver injury.
Skin Sensitisation No The model predicts a low potential to cause an allergic skin reaction.

Data generated using pkCSM. [17][22] Expert Interpretation: The predicted toxicity profile for 6-bromo-spiro[indoline-3,4'-pyran] is largely favorable. The negative predictions for Ames mutagenicity and hERG inhibition are particularly significant, as these are common and serious hurdles in drug development. [18][20]The only notable flag across the entire ADME-Tox profile is the potential inhibition of the CYP2C9 metabolic enzyme.

Integrated Analysis and Strategic Recommendations

Synthesizing the complete dataset provides a holistic preliminary view of the compound's potential.

Strengths:

  • Excellent Drug-Likeness: The compound fully adheres to Lipinski's Rule of Five, indicating a strong foundation for oral bioavailability.

  • Good Absorption: High predicted GI absorption and lack of P-gp substrate activity are very promising.

  • Favorable Safety Profile: Crucially, the compound is predicted to be non-mutagenic and not a hERG inhibitor, mitigating two of the most significant toxicity risks.

Potential Liabilities:

  • CYP2C9 Inhibition: This is the most significant risk identified. It necessitates follow-up with a dedicated in vitro CYP inhibition assay to confirm and quantify the inhibitory potential (IC50). If confirmed, this could limit the compound's therapeutic window or restrict its use with other medications.

  • Blood-Brain Barrier Permeability: While a strength for a CNS drug, this is a liability for a peripherally acting drug. The intended therapeutic target will determine how this property is viewed.

Strategic Recommendations:

  • Prioritize In Vitro Validation: The immediate next step should be to perform an in vitro Cytochrome P450 inhibition panel, with a specific focus on CYP2C9. This experimental data will validate or refute the primary in silico concern.

  • Clarify Target Product Profile: If the intended target is outside the CNS, medicinal chemistry efforts could be directed towards structural modifications that reduce BBB penetration (e.g., by increasing polar surface area) without compromising other favorable properties.

  • Proceed with Confidence (Pending CYP Data): Assuming the CYP2C9 inhibition is found to be manageable (i.e., weak or non-existent in vitro), the overall profile of 6-bromo-spiro[indoline-3,4'-pyran] is highly encouraging and warrants further investigation in a drug discovery program.

Conclusion

This guide has demonstrated a robust, efficient, and reproducible in silico workflow for the comprehensive ADME-Tox assessment of a novel investigational compound, 6-bromo-spiro[indoline-3,4'-pyran]. The analysis reveals a molecule with a promising drug-like profile, characterized by excellent predicted absorption and a low risk for critical toxicities such as mutagenicity and hERG-mediated cardiotoxicity. The primary liability identified through this computational screening is a potential for inhibition of the CYP2C9 metabolic enzyme, providing a clear, data-driven directive for the next phase of experimental validation. By integrating computational predictions early in the drug discovery process, research teams can make more informed decisions, de-risk their lead candidates, and ultimately improve the efficiency and success rate of developing new medicines.

References

  • Pires, D.E.V., Blundell, T.L., & Ascher, D.B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

  • Du, F., Yu, H., & Zou, B. (2023). In silico prediction of hERG blockers using machine learning and deep learning approaches. Archiv der Pharmazie, 356(11), e2300222. Available at: [Link]

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Mandlik, V., Shinde, A., & Singh, S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Metabolites, 13(7), 835. Available at: [Link]

  • Gupta, M. K., & Gupta, R. (2012). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Journal of Drug Delivery & Therapeutics, 2(3). Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Ito, K., Iwatsubo, T., Kanamitsu, S., Ueda, K., Saeki, T., & Komano, T. (1998). Prediction of P-glycoprotein-mediated drug transport based on a support vector machine approach. Journal of Controlled Release, 50(1-3), 143-151. Available at: [Link]

  • Alqahtani, S. (2023). ADME Properties in Drug Delivery. Pharmaceutics, 15(6), 1644. Available at: [Link]

  • Luan, F., Liu, R., & Liu, M. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(12), 3234-3241. Available at: [Link]

  • Biosig Lab. (n.d.). pkCSM - Predicting Small-Molecule Pharmacokinetic and Toxicity Properties. Retrieved from [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. Available at: [Link]

  • Wang, S., Sun, H., & Liu, H. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 6(5), 673-683. Available at: [Link]

  • American Elements. (n.d.). 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one. Retrieved from [Link]

  • Khandelwal, A., & Konwar, R. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of Molecular Modeling, 19(10), 4419-4429. Available at: [Link]

  • SCFBio, IIT Delhi. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Lagunin, A., Zakharov, A., & Filimonov, D. (2011). Integrated in silico approaches for the prediction of Ames test mutagenicity. Molecular Informatics, 30(2‐3), 233-242. Available at: [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Ferreira, L. L. G., & Daina, A. (2023). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. International Journal of Molecular Sciences, 24(13), 10897. Available at: [Link]

  • Zhang, M., & Liu, H. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 6(5), 673-683. Available at: [Link]

  • Hansen, K., Mika, S., & Schroeter, T. (2009). A benchmark data set for in silico prediction of ames mutagenicity. Journal of chemical information and modeling, 49(9), 2077-2081. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]

  • Shaker, B., & Muhammad, R. (2020). LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. Bioinformatics, 36(15), 4348-4354. Available at: [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME/T modelling for rational drug design. Quarterly reviews of biophysics, 48(4), 488-515. Available at: [Link]

  • Chen, L., & Li, Y. (2011). In Silico Models for P-gp Substrate/Inhibitor Prediction. Current drug metabolism, 12(7), 643-654. Available at: [Link]

  • Al-khafaji, K., & Taskin, T. (2023). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hansen, K., Mika, S., & Schroeter, T. (2009). A benchmark data set for in silico prediction of ames mutagenicity. Journal of chemical information and modeling, 49(9), 2077-2081. Available at: [Link]

  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]

  • Delre, P., & Catto, M. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers in Pharmacology, 13, 981351. Available at: [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Dhaifallah, H. (2023). Can you explain how pkCSM works? [Response to a question]. ResearchGate. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available at: [Link]

  • Leong, M. K., & Chen, C. L. (2014). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. Journal of theoretical and computational chemistry, 13(01), 1450002. Available at: [Link]

  • Gupta, V. K., & Kant, G. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Acta Chemica Iasi, 29(1), 1-13. Available at: [Link]

  • Roose, A., & Van der Leede, T. (2023). Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). Toxicology Research, 12(4), 577-587. Available at: [Link]

  • Al-khafaji, K., & Taskin, T. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. International Journal of Advanced Computer Science and Applications, 14(7). Available at: [Link]

  • Cenmed Enterprises. (n.d.). 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one. Retrieved from [Link]

  • De Luca, L., & Catto, M. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4995-5009. Available at: [Link]

  • Yesmine, S., & Sharmin, S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Complex Use of Mineral Resources, 325(2), 14-21. Available at: [Link]

  • Wikipedia. (n.d.). ADME. Retrieved from [Link]

  • St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. Available at: [Link]

  • Julian, A. T., & Pombert, J. F. (2022). In Silico Analysis of Protein–Protein Interactions of Putative Endoplasmic Reticulum Metallopeptidase 1 in Schizosaccharomyces pombe. International Journal of Molecular Sciences, 23(19), 11840. Available at: [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug metabolism and pharmacokinetics, 19(5), 327-338. Available at: [Link]

  • Xeno-Tech. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • Yesmine, S., & Sharmin, S. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Complex Use of Mineral Resources, 325(2), 14-21. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. Available at: [Link]

Sources

Navigating the Bio-Causal Landscape: A Technical Guide to the Preliminary Cytotoxicity Assessment of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Spiroindoline Scaffold

The spirooxindole core is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] The unique three-dimensional arrangement of these molecules allows for novel interactions with biological targets. The compound at the center of this guide, 6-bromo-tetrahydrospiro[indoline-3,4'-pyran], is a novel entity that combines the established bio-relevance of the spiroindoline scaffold with a tetrahydro-pyran moiety and a bromine substitution. The presence of a halogen, such as bromine, can significantly modulate a compound's lipophilicity and electronic properties, potentially enhancing its pharmacological activity.[1]

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. Our objective is to equip you with the knowledge to generate robust and reproducible data, forming a solid foundation for further preclinical development.

I. Foundational Strategy: A Multi-Faceted Approach to Cytotoxicity Profiling

A preliminary cytotoxicity assessment should not be a monolithic endeavor. Instead, a tiered and multi-assay approach is crucial to build a comprehensive understanding of the compound's cellular effects. This guide outlines a logical workflow, beginning with a broad screen for cell viability and progressively delving into the potential mechanisms of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Interpretation & Next Steps A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B Informs C MTT Assay for Metabolic Activity B->C Input D Data Analysis: IC50 Determination C->D Yields E LDH Assay for Membrane Integrity D->E Guides Concentration Selection F Apoptosis vs. Necrosis Assay D->F H Synthesize Data E->H G Caspase Activity Assay F->G Informs G->H I Hypothesize Mechanism of Action H->I J Future Studies I->J

Figure 1: A tiered workflow for the preliminary cytotoxicity assessment of a novel compound.

II. Phase 1: Foundational Viability Screening

The initial phase aims to answer a fundamental question: does 6-bromo-tetrahydrospiro[indoline-3,4'-pyran] exhibit cytotoxic effects, and if so, at what concentration?

A. Compound Preparation and Solubilization: The First Critical Step

The accuracy of any in vitro assay is contingent on the reliable and reproducible preparation of the test compound.

  • Purity Assessment: It is imperative to begin with a highly purified sample of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]. Impurities can confound results, leading to false positives or negatives.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its broad solubilizing capacity. However, it is crucial to determine the optimal concentration of DMSO that does not induce cytotoxicity in the chosen cell lines. A vehicle control (cells treated with the highest concentration of DMSO used in the experiment) must be included in all assays.

  • Stock Solution and Serial Dilutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Subsequent serial dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

B. Cell Line Selection: Choosing the Right Biological Context

The choice of cell lines is a critical determinant of the relevance of the cytotoxicity data. For a novel compound with unknown activity, a panel of cell lines is recommended.

  • Cancer Cell Lines: Given the known anticancer potential of spiroindoline derivatives, a selection of cancer cell lines from different tissue origins is appropriate.[2][3] For example:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HeLa: A human cervical cancer cell line.

  • Non-Cancerous Cell Line: To assess for selective cytotoxicity, a non-cancerous cell line should be included. For instance:

    • HEK293: A human embryonic kidney cell line.[4]

  • Cell Culture Conditions: All cell lines should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

C. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

D. Data Analysis: Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of the compound required to inhibit cell viability by 50%.

  • Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the vehicle control.

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • IC50 Determination: The IC50 value can be determined by non-linear regression analysis of the dose-response curve.[8]

Table 1: Hypothetical IC50 Values for 6-bromo-tetrahydrospiro[indoline-3,4'-pyran]

Cell LineIC50 (µM) after 48h
MCF-715.2
A54922.8
HeLa18.5
HEK293> 100

III. Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of the compound is established, the next logical step is to investigate how it induces cell death.

A. The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9]

Principle: LDH is a stable cytoplasmic enzyme present in all cells.[9] When the plasma membrane is compromised, LDH is released into the cell culture supernatant. The amount of LDH released is proportional to the extent of cell lysis.[10]

Protocol Outline:

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • At the end of the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

B. Distinguishing Apoptosis from Necrosis

It is crucial to determine whether the compound induces a programmed form of cell death (apoptosis) or a more inflammatory form of cell death (necrosis).

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Necrosis, on the other hand, involves the loss of plasma membrane integrity.[11] Dual staining with Annexin V (which binds to PS) and a cell-impermeable DNA dye (like Propidium Iodide, PI, or 7-AAD) can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Necrosis_Assay cluster_0 Cell Population cluster_1 Staining A Live Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) E Annexin V-FITC E->B E->C F Propidium Iodide (PI) F->C F->D

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Methodological & Application

Protocol for the Multi-Component Synthesis of Spiro[indoline-3,4'-pyran] Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[indoline-3,4'-pyran] Scaffold

The spiro[indoline-3,4'-pyran] scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] These complex three-dimensional structures are present in a variety of natural products and have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The inherent structural rigidity and defined spatial orientation of substituents conferred by the spirocyclic core make these compounds attractive candidates for targeted drug design, as they can facilitate precise interactions with biological macromolecules.[1]

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of spiro[indoline-3,4'-pyran] analogs.[4][5] By combining three or more starting materials in a single synthetic operation, MCRs offer several advantages over traditional linear syntheses, including increased atom economy, reduced reaction times, and simplified purification procedures.[5] This application note provides a detailed protocol for a representative multi-component synthesis of spiro[indoline-3,4'-pyran] derivatives, along with a discussion of the underlying reaction mechanism and a comparative overview of various catalytic systems.

General Experimental Workflow

The multi-component synthesis of spiro[indoline-3,4'-pyran] analogs typically follows a convergent approach where the starting materials are combined in a one-pot fashion. The general workflow involves the initial formation of a reactive intermediate, followed by a series of condensation and cyclization reactions to afford the final spirocyclic product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Solutions of Isatin, Active Methylene Compound, and C-H Acid B Charge Reactor with Solvent and Catalyst C Add Reactant Solutions B->C Sequential or one-pot addition D Heat/Stir for Specified Time C->D Monitor by TLC E Cool Reaction Mixture D->E F Precipitate/Extract Product E->F G Filter and Wash Solid F->G H Recrystallize/Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Figure 1: General experimental workflow for the multi-component synthesis of spiro[indoline-3,4'-pyran] analogs.

Representative Protocol: Piperidine-Catalyzed Synthesis

This section details a robust and widely applicable protocol for the synthesis of 2'-amino-2-oxo-spiro[indoline-3,4'-pyran]-3'-carbonitrile derivatives via a three-component reaction of an isatin, malononitrile, and a C-H acid (e.g., 8-hydroxyquinoline), catalyzed by piperidine.[6] This method is valued for its operational simplicity, mild reaction conditions, and generally high yields.

Materials and Reagents
  • Substituted Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 8-Hydroxyquinoline (1.0 mmol)

  • Piperidine (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and 8-hydroxyquinoline (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (10 mL) to the flask, followed by the addition of piperidine (0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 12 hours.[6]

  • Product Isolation: Upon completion of the reaction, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is typically obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: The structure and purity of the synthesized spiro[indoline-3,4'-pyran] analog should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Plausible Reaction Mechanism

The formation of the spiro[indoline-3,4'-pyran] scaffold in this multi-component reaction is proposed to proceed through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The catalytic role of piperidine is crucial in this transformation.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization A Isatin + Malononitrile B Knoevenagel Adduct (Intermediate C) A->B Piperidine D Michael Adduct B->D C 8-Hydroxyquinoline C->D Piperidine E Spiro[indoline-3,4'-pyran] D->E Tautomerization & Cyclization

Sources

Application Notes & Protocols: Leveraging 6-bromo-spiro[indoline-3,4'-pyran] for Advanced Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Spiro[indoline-3,4'-pyran] Scaffold in Drug Discovery

The spirooxindole core is a privileged heterocyclic motif, prominently featured in a multitude of natural products and clinically relevant pharmaceuticals.[1] Its rigid, three-dimensional architecture provides a unique topographical presentation for molecular interactions, making it an attractive starting point for the exploration of novel chemical space in drug discovery.[2] The spiro[indoline-3,4'-pyran] framework, in particular, combines the key structural features of both the indoline and pyran ring systems, offering a rich platform for the development of diverse compound libraries.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-bromo-spiro[indoline-3,4'-pyran]-2-one as a versatile building block for combinatorial library synthesis. The bromine atom at the 6-position serves as a highly adaptable synthetic handle, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This, in conjunction with the potential for functionalization of the indoline nitrogen and modifications of the pyran ring, unlocks a vast potential for generating structurally diverse and biologically relevant small molecules. We will present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent diversification through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as strategies for further derivatization.

Core Scaffold Synthesis: Preparation of 6-bromo-spiro[indoline-3,4'-pyran]-2-one

The foundational step in any library synthesis is the efficient and scalable preparation of the core scaffold. The synthesis of a closely related 5-bromo analog has been reported, providing a robust template for the preparation of the desired 6-bromo isomer.[1] The synthetic pathway typically involves a multi-component reaction, leveraging the reactivity of 6-bromoisatin.

Protocol 1: Synthesis of 6-bromo-2-oxospiro[indoline-3,4'-pyran] Derivatives

This protocol outlines a general procedure for a one-pot, three-component reaction to generate the 6-bromo-spiro[indoline-3,4'-pyran]-2-one core.

Reaction Scheme:

Caption: Library diversification workflow.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the arylation and heteroarylation of aryl halides.

Reaction Scheme:

Materials:

  • 6-bromo-spiro[indoline-3,4'-pyran]-2-one

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • In a reaction vessel, combine 6-bromo-spiro[indoline-3,4'-pyran]-2-one, the boronic acid, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality and Optimization:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated ligand systems may be required.

  • Base and Solvent: The base is essential for the transmetalation step. The choice of base and solvent system should be optimized for the specific substrates being coupled.

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O92
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements themselves.

Reaction Scheme:

Materials:

  • 6-bromo-spiro[indoline-3,4'-pyran]-2-one

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 6-bromo-spiro[indoline-3,4'-pyran]-2-one and the terminal alkyne in the chosen solvent, add the palladium catalyst and the copper(I) salt.

  • Degas the mixture with an inert gas.

  • Add the base and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality and Optimization:

  • Copper Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base is typically used to neutralize the HX generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

Entry Terminal Alkyne Catalyst System Base Solvent Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF88
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF90
31-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF82

Table 2: Representative Sonogashira Coupling Reactions.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct introduction of primary and secondary amines, providing access to a wide range of anilino- and related derivatives.

Reaction Scheme:

Materials:

  • 6-bromo-spiro[indoline-3,4'-pyran]-2-one

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 6-bromo-spiro[indoline-3,4'-pyran]-2-one, the amine, and the base.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Causality and Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands are often required to promote the reductive elimination step.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.

Entry Amine Catalyst/Ligand Base Solvent Yield (%)
1AnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80
2MorpholinePd(OAc)₂ / XantphosK₃PO₄Dioxane85
3BenzylaminePd₂(dba)₃ / BINAPNaOt-BuToluene75

Table 3: Representative Buchwald-Hartwig Amination Reactions.

Further Diversification: N-Functionalization and Pyran Ring Chemistry

Beyond the versatile 6-bromo position, the spiro[indoline-3,4'-pyran]-2-one scaffold offers additional points for diversification at the indoline nitrogen and the pyran ring.

N-Alkylation and N-Arylation

The indoline nitrogen can be functionalized through standard N-alkylation or N-arylation protocols, further expanding the chemical space of the library.

N_Functionalization cluster_reactions N-Functionalization cluster_products N-Functionalized Products A 6-Substituted-spiro[indoline- 3,4'-pyran]-2-one B N-Alkylation (+ Alkyl Halide, Base) A->B e.g., K₂CO₃, DMF C N-Arylation (+ Aryl Halide, Pd Catalyst) A->C e.g., Buchwald-Hartwig D N-Alkyl Derivatives B->D E N-Aryl Derivatives C->E

Caption: N-Functionalization Strategies.

  • N-Alkylation: Treatment with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF is a standard and effective method.

  • N-Arylation: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) can also be employed to introduce aryl or heteroaryl groups at the indoline nitrogen.

Pyran Ring Modifications

The pyran ring, depending on its substitution pattern from the initial synthesis, can also be a site for further chemical transformations. For instance, if the pyran ring contains ester functionalities, these can be hydrolyzed and converted to amides to introduce another layer of diversity. Reductive opening of the pyran ring could also be explored to generate more flexible acyclic derivatives.

Characterization of Library Members

The synthesized library members should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the compounds.

Conclusion

The 6-bromo-spiro[indoline-3,4'-pyran]-2-one scaffold is a highly valuable and versatile starting material for the synthesis of diverse compound libraries. The strategic application of palladium-catalyzed cross-coupling reactions at the 6-bromo position, coupled with the potential for N-functionalization and pyran ring modifications, provides a powerful platform for the exploration of novel chemical space. The protocols and strategies outlined in this application note offer a robust framework for researchers in their quest for new bioactive molecules.

References

  • Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Naghiyev, F. N., et al. (2020). 2'-Amino-5'-benzoyl-5-bromo-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile. IUCrData, 5(2), x200173. [Link]

  • Rahmati, A., Khalesi, Z., & Kenarkoohi, T. (2014). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones using a one-pot reaction. Combinatorial chemistry & high throughput screening, 17(2), 132–140. [Link]

  • Aly, A. A., Hassan, A. A., & Makhlouf, M. M. (2018). Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. Molecular Crystals and Liquid Crystals, 660(1), 35-47. [Link]

  • Molecules. (2021). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. [Link]

Sources

Application Notes and Protocols: Development of Cell-Based Assays for Spirooxindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Spirooxindole Scaffold

The spirooxindole core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] In recent years, spirooxindole derivatives have garnered significant attention in medicinal chemistry and drug discovery due to their potent anticancer, antiviral, and antimicrobial properties.[2][3] Their unique three-dimensional structure allows for diverse functionalization, enabling interaction with a wide array of biological targets, including enzymes, receptors, and protein-protein interfaces.[4]

A particularly promising avenue of investigation for spirooxindole derivatives is their role as anticancer agents.[1][4] Many of these compounds have been shown to induce cell cycle arrest, trigger apoptosis, and inhibit angiogenesis and metastasis in various cancer cell lines.[4] A key mechanism of action for a prominent class of anticancer spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction.[5] The p53 tumor suppressor protein is a critical regulator of cellular homeostasis, and its inactivation is a hallmark of many cancers.[6] Murine double minute 2 (MDM2) is a primary negative regulator of p53, promoting its degradation.[7][8] By disrupting the p53-MDM2 interaction, spirooxindole-based inhibitors can stabilize and reactivate p53, leading to tumor cell apoptosis.[5][6]

This comprehensive guide provides a framework for the development and implementation of a suite of cell-based assays to characterize the biological activity of novel spirooxindole derivatives, with a focus on their potential as anticancer therapeutics targeting the p53-MDM2 pathway. We will detail protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, providing the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.

Assay Development Workflow: From Cytotoxicity to Mechanism of Action

A logical and stepwise approach is crucial for efficiently characterizing the biological effects of novel spirooxindole derivatives. The workflow should begin with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the underlying mechanism of action.

AssayWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Detailed Mechanism A Synthesized Spirooxindole Derivatives B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B C Determine IC50 Values B->C D Apoptosis Assays C->D Active Compounds E Cell Cycle Analysis C->E Active Compounds F Target Engagement Assays (e.g., p53-MDM2) D->F Confirm Apoptotic Pathway G Western Blot for p53 & Downstream Targets F->G p53_MDM2_Pathway cluster_normal Normal Regulation p53 p53 MDM2 MDM2 p53->MDM2 Induces expression Proteasome Proteasomal Degradation p53->Proteasome Transcription Transcription of Target Genes (e.g., p21, PUMA) p53->Transcription Activates MDM2->p53 Binds & targets for degradation MDM2->Proteasome Spirooxindole Spirooxindole Derivative Spirooxindole->MDM2 Inhibits Interaction Apoptosis Apoptosis Transcription->Apoptosis

Caption: Inhibition of the p53-MDM2 interaction by a spirooxindole derivative.

A straightforward and effective method to assess p53 stabilization is through Western blotting.

Protocol: Western Blot for p53 Accumulation

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest. An increase in the intensity of the band corresponding to p53 in treated cells compared to control cells indicates protein accumulation.

Materials:

  • Cells treated with spirooxindole derivatives.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53 and anti-β-actin as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. An increased p53/β-actin ratio in treated samples indicates p53 stabilization. Probing for downstream targets like p21 can further confirm the activation of the p53 pathway.

Data Presentation

Quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison between different spirooxindole derivatives.

Table 1: Cytotoxicity of Spirooxindole Derivatives on A549 Cells after 48h Treatment

CompoundIC50 (µM)
Derivative A5.2 ± 0.4
Derivative B12.8 ± 1.1
Derivative C> 50
Doxorubicin (Control)0.8 ± 0.1

Table 2: Apoptosis Induction by Spirooxindole Derivatives in A549 Cells (at IC50, 24h)

Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control4.1 ± 0.52.5 ± 0.3
Derivative A35.6 ± 2.815.2 ± 1.9
Derivative B21.3 ± 1.78.9 ± 1.1
Staurosporine (Control)55.2 ± 4.125.7 ± 3.2

Table 3: Cell Cycle Distribution in A549 Cells Treated with Spirooxindole Derivatives (at IC50, 24h)

Compound% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 3.128.9 ± 2.215.8 ± 1.5
Derivative A72.1 ± 4.515.4 ± 1.812.5 ± 1.3
Derivative B58.2 ± 3.525.1 ± 2.016.7 ± 1.6

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of novel spirooxindole derivatives. By systematically assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can effectively identify promising lead compounds. For derivatives hypothesized to target the p53-MDM2 pathway, demonstrating the stabilization of p53 is a critical validation step.

Further investigations could involve more advanced assays, such as co-immunoprecipitation to directly probe the disruption of the p53-MDM2 complex, or reporter gene assays to quantify the transcriptional activity of p53. Additionally, evaluating the efficacy of lead compounds in 3D cell culture models (spheroids) and in vivo xenograft models will be essential for their preclinical development. The versatility of the spirooxindole scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutics for cancer and other diseases.

References

  • Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. Available at: [Link]

  • Faiyyaz, M., et al. (2024). Anticancer potential of spirooxindole derivatives. In Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Elsevier. Available at: [Link]

  • Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. Available at: [Link]

  • Asif, M., et al. (2025). Anticancer potential of spirooxindole derivatives. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]

  • NCI Protocol Development. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Cancer Institute. Available at: [Link]

  • Panda, S. S., & Girgis, A. S. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Therapeutic Potential of Spirooxindoles as Antiviral Agents. Molecules. Available at: [Link]

  • Lagu, D., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

  • Heidary, M., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Jundishapur Journal of Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Leicester. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer activity of some reported spirooxindoles analogs. ResearchGate. Available at: [Link]

  • Klein, C., et al. (2005). The MDM2-p53 Interaction. Molecular Cancer Research. Available at: [Link]

  • Sun, S. H., et al. (2014). Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

Sources

The Strategic Application of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical properties. Spirooxindoles and their reduced indoline counterparts have emerged as a privileged scaffold class, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The rigid, defined spatial arrangement of substituents around the spirocyclic core allows for precise interaction with biological targets.

This guide focuses on a particularly valuable building block: 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] . This molecule is strategically designed for diversity-oriented synthesis, incorporating three key features:

  • The Spiroindoline Core: A proven pharmacophore that provides a rigid framework for orienting functional groups.

  • The Tetrahydropyran (THP) Moiety: A saturated heterocycle that serves as a bioisosteric replacement for a phenyl ring.[2] This substitution often leads to improved aqueous solubility, metabolic stability, and a more favorable ADME profile compared to its aromatic counterparts.[3][4] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.[5]

  • The 6-Bromo Substituent: A versatile synthetic handle that allows for late-stage functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl groups.[6]

This document provides a comprehensive overview of the synthesis of this building block and detailed protocols for its application in medicinal chemistry, empowering researchers to leverage its full potential in their drug discovery programs.

Synthesis of the Core Building Block

The synthesis of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a multi-step process that begins with the formation of the corresponding spirooxindole, followed by reduction of the oxindole carbonyl group.

Synthesis_Workflow Start 6-Bromooxindole Step1 Knoevenagel-Michael Annulation Start->Step1 Intermediate 6-Bromo-spiro[oxindole- 3,4'-tetrahydropyran]-2-one Step1->Intermediate Step2 Reduction Intermediate->Step2 Product 6-Bromo-2',3',5',6'-tetrahydro- spiro[indoline-3,4'-pyran] Step2->Product

Caption: Synthetic workflow for the target building block.

Part 1: Synthesis of 6-Bromo-2',3',5',6'-tetrahydrospiro[oxindole-3,4'-pyran]

The construction of the spiro-tetrahydropyran-oxindole core is efficiently achieved through a one-pot, three-component reaction involving 6-bromooxindole, an appropriate aldehyde, and a di-nucleophile, which in this case can be derived from a protected diol. This approach is a modification of established methods for synthesizing more complex pyran-fused spirooxindoles.[7][8]

Protocol 1: Three-Component Synthesis of the Spirooxindole Precursor

  • Rationale: This protocol leverages a domino Knoevenagel condensation followed by an intramolecular Michael addition and cyclization. The use of a base catalyst like piperidine facilitates both the initial condensation and the subsequent cyclization steps. The choice of bis(2-hydroxyethyl) malonate as the third component provides the necessary atoms for the tetrahydropyran ring formation.

  • Materials:

    • 6-Bromooxindole

    • Paraformaldehyde

    • Bis(2-hydroxyethyl) malonate

    • Piperidine

    • Ethanol (absolute)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (for chromatography)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromooxindole (1.0 eq.), paraformaldehyde (1.2 eq.), and bis(2-hydroxyethyl) malonate (1.1 eq.) in absolute ethanol (0.2 M).

    • Add piperidine (0.2 eq.) to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 6-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Bromo-2',3',5',6'-tetrahydrospiro[oxindole-3,4'-pyran].

  • Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic spiro-quaternary carbon signal in the ¹³C NMR and the disappearance of the C3-methylene protons of the starting oxindole in the ¹H NMR are key indicators.

Part 2: Reduction to 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

The conversion of the spirooxindole to the corresponding spiroindoline is a critical step. The lactam carbonyl group of the oxindole can be effectively reduced using a strong reducing agent such as a borane-tetrahydrofuran complex.[9]

Protocol 2: Reduction of the Spirooxindole

  • Rationale: Borane-THF complex is a powerful reducing agent capable of reducing amides to amines. It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the reagent. The preceding sulfonylation step mentioned in the reference is not necessary for this specific transformation.[9]

  • Materials:

    • 6-Bromo-2',3',5',6'-tetrahydrospiro[oxindole-3,4'-pyran]

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • Dissolve the 6-bromo-spirooxindole intermediate (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried, argon-purged round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF complex (3.0-4.0 eq.) dropwise via syringe.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Stir the mixture for 30 minutes, then remove the solvent under reduced pressure.

    • Add saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

  • Self-Validation: Successful reduction is confirmed by the disappearance of the amide carbonyl peak in the IR spectrum and the appearance of the N-H proton signal in the ¹H NMR spectrum. Mass spectrometry will show the expected molecular ion for the reduced product.

Applications in Medicinal Chemistry: Diversification of the Core Scaffold

The true utility of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] lies in its capacity for diversification at two key positions: the indoline nitrogen (N1) and the bromo-substituted carbon (C6).

Diversification_Strategies cluster_N1 N1-Functionalization cluster_C6 C6-Functionalization BuildingBlock 6-Bromo-spiro[indoline-3,4'-pyran] N_Alkylation N-Alkylation/ N-Arylation BuildingBlock->N_Alkylation Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki N_Product N-Substituted Derivatives N_Alkylation->N_Product C_Product C6-Aryl/Heteroaryl Derivatives Suzuki->C_Product

Caption: Key diversification pathways for the building block.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[6]

Protocol 3: Suzuki-Miyaura Coupling of the 6-Bromo Spiroindoline

  • Rationale: This protocol employs a standard palladium catalyst and a phosphine ligand to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent system is crucial for efficient coupling.[8] Microwave irradiation can often accelerate the reaction.[10]

  • Materials:

    • 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

    • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol% if using Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)

    • Dioxane/water (4:1) or DME/water (4:1) solvent mixture

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Celite

  • Procedure:

    • In a microwave vial or a Schlenk tube, combine the 6-bromo spiroindoline (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add the degassed solvent mixture (dioxane/water, 4:1, 0.1 M).

    • Heat the reaction mixture at 80-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for the required time (typically 1-12 hours, monitor by LC-MS or TLC).

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the 6-aryl/heteroaryl spiroindoline product.

  • Self-Validation: Successful coupling is indicated by the disappearance of the starting material and the appearance of a new product with a higher molecular weight in the mass spectrum. ¹H NMR will show new aromatic signals corresponding to the coupled fragment.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O 4:1100685-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.5)Toluene/H₂O 10:11101280-90
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (3)DME/H₂O 4:190875-85
Application 2: N-Functionalization of the Indoline Core

The secondary amine of the indoline ring provides another key point for diversification through N-alkylation or N-arylation, allowing for modulation of the compound's properties and exploration of structure-activity relationships.

Protocol 4: N-Alkylation of the Spiroindoline

  • Rationale: This is a standard nucleophilic substitution reaction where the indoline nitrogen acts as the nucleophile. A mild base is used to deprotonate the nitrogen, increasing its nucleophilicity.

  • Materials:

    • 6-Aryl/Heteroaryl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)

    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq.)

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Ethyl acetate

    • Water and Brine

  • Procedure:

    • To a solution of the spiroindoline (1.0 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the alkyl halide (1.1 eq.) dropwise.

    • Continue stirring at room temperature or heat gently (40-60 °C) until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to obtain the N-alkylated product.

  • Self-Validation: The disappearance of the N-H proton signal in the ¹H NMR and the appearance of new signals corresponding to the alkyl group are indicative of a successful reaction.

Conclusion

6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a highly versatile and strategically valuable building block for medicinal chemistry. Its synthesis, while multi-step, is achievable through established chemical transformations. The true power of this scaffold lies in its dual points of diversification, enabling the rapid generation of libraries of complex, three-dimensional molecules. The incorporation of the bioisosteric tetrahydropyran ring offers a promising strategy for optimizing the pharmacokinetic properties of lead compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this unique spiroindoline building block.

References

  • Zuo, J., et al. (2018). An efficient method for the preparation of 3-sulfonylated 3,3-disubstituted oxindole derivatives.
  • Aly, A. A., et al. (2018). Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. Journal of Chemical Research, 42(1), 28-32.
  • Shi, D., et al. (2016). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. Chinese Journal of Chemistry, 34(11), 1145-1150.
  • Mamedov, V. A., et al. (2019). Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran].
  • Wagholikar, S. G., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(23), 17049-17067.
  • Saeed, A., et al. (2017). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 22(5), 787.
  • Dekamin, M. G., et al. (2014). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones using a one-pot reaction. Combinatorial Chemistry & High Throughput Screening, 17(2), 132-140.
  • Chem-Impex International. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • El-Sayed, M. A., et al. (2021). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Scientific Reports, 11(1), 1-13.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 827-845.
  • Kotha, S., & Ali, R. (2015). A simple approach to bis-spirocycles and spiroindole derivatives via green methods such as Fischer indolization, ring-closing metathesis, and Suzuki–Miyaura cross-coupling. Tetrahedron Letters, 56(1), 221-224.
  • Dekamin, M. G., et al. (2014). Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction. Combinatorial Chemistry & High Throughput Screening, 17(2), 132-140.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115 Handout. Harvard University.
  • Gyónfalvi, S., et al. (2020). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 25(3), 693.
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(1), 47-63.
  • Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
  • Mykhailiuk, P. K. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Chen, C. Y., et al. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules, 26(12), 3556.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Shi, D. Q., et al. (2013). Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry, 9, 836-844.
  • Tumkevičius, S., et al. (2011). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 22(4), 231-238.
  • Redda, K. K., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.
  • Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17(10), 2547-2558.
  • Al-Warhi, T. I., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 10(49), 29381-29387.
  • Li, W., et al. (2021). Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry, 17, 241-250.
  • Redda, K. K., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 12(5), 551-571.

Sources

High-throughput screening protocol for spiro[indoline-3,4'-pyran] libraries

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Screening Protocol for the Interrogation of Spiro[indoline-3,4'-pyran] Libraries

Abstract

The spiro[indoline-3,4'-pyran] scaffold is a privileged heterocyclic motif recognized for its significant and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This structural complexity makes libraries of these compounds a rich source for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology that enables the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[2][3] This guide provides a comprehensive, field-proven protocol for designing and executing a high-throughput screening campaign for spiro[indoline-3,4'-pyran] libraries, focusing on a cell-based assay for anticancer activity. We will detail the rationale behind experimental design, provide step-by-step protocols from primary screening to hit confirmation, and discuss robust data analysis for confident hit selection.

Introduction: The Rationale for Screening Spiro[indoline-3,4'-pyran] Compounds

The indoline framework is a core component of numerous medicinally valuable compounds.[4] When fused into a spirocyclic system with a pyran ring, the resulting spiro[indoline-3,4'-pyran] structure possesses a rigid, three-dimensional architecture that is ideal for specific interactions with biological targets. Studies have demonstrated the potential of this scaffold, with specific derivatives showing promising cytotoxic effects against cancer cell lines like MCF-7.[4] The goal of an HTS campaign is to systematically and rapidly test thousands of such compounds to identify those that interact with a biological target or pathway of interest in a desired manner.[3][5]

This application note will use the objective of identifying cytotoxic agents against a cancer cell line as a practical case study. The principles and protocols described herein, however, are broadly applicable and can be adapted for various biological targets and assay technologies.

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning. The choice of assay technology and the design of the screening funnel are critical for ensuring that the results are both accurate and actionable.

The Strategic Choice: Cell-Based vs. Biochemical Assays

The first major decision is the choice between a biochemical and a cell-based assay.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a specific molecular interaction. They are excellent for identifying potent binders to a single target but provide no information about cellular permeability, toxicity, or off-target effects.

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context.[2][6] They can measure a compound's effect on complex cellular processes like viability, signaling pathways, or gene expression, inherently filtering for cell-permeable and non-overtly toxic compounds at the tested concentration.[7]

For identifying novel anticancer agents, a cell-based assay that measures cell viability or cytotoxicity is a logical and powerful starting point. It addresses the primary therapeutic goal—killing or inhibiting the growth of cancer cells—and ensures that initial hits are active in a complex biological system.

Primary Assay Selection: Luminescence-Based Cell Viability

We will employ a luminescence-based cell viability assay for the primary screen. These "glow" luminescence assays are exceptionally well-suited for HTS due to their high sensitivity, wide dynamic range, and simple "add-mix-read" protocol.[8][9] The Promega CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard. It quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in viable cells.

Causality Behind the Choice:

  • High Signal-to-Background: Luminescence assays do not require an external light source for excitation, eliminating the background noise from autofluorescence that can plague fluorescence-based assays.[10][11] This results in superior sensitivity.

  • Robustness: The reagent lyses the cells and stabilizes the luciferase enzyme and the luminescent signal, making the assay less susceptible to minor variations in timing during plate reading.[9]

  • HTS Automation-Friendly: The simple, single-reagent-addition protocol is easily automated for screening tens of thousands of compounds per day.[3]

The HTS Workflow: From Library to Confirmed Hits

The screening process is a multi-step funnel designed to systematically reduce a large library to a small number of high-confidence hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation Primary_Screen Primary Screen (Single Concentration, e.g., 10 µM) Data_Analysis Data Analysis & QC (Calculate Z', % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (Define Threshold, e.g., >50% Inhibition) Data_Analysis->Hit_Selection Primary_Hits Primary Hits (~200-300 Compounds) Hit_Selection->Primary_Hits Re_test Confirmation Screen (Re-test Primary Hits) Dose_Response Dose-Response (IC50) (8-point Titration) Re_test->Dose_Response Confirmed_Hits Confirmed & Potent Hits (~30-50 Compounds) Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal/Secondary Assay (e.g., Caspase-Glo for Apoptosis) Final_Hits Validated Hits for Hit-to-Lead Chemistry Orthogonal_Assay->Final_Hits Library Spiro[indoline-3,4'-pyran] Library (~10,000 Compounds) Library->Primary_Screen Primary_Hits->Re_test Confirmed_Hits->Orthogonal_Assay

Figure 1: A comprehensive workflow for an HTS campaign.

Detailed Protocol: Primary Cell Viability Screen

This protocol is designed for 384-well microplates, a standard format for HTS.

Materials & Reagents:

  • Spiro[indoline-3,4'-pyran] library compounds dissolved in 100% DMSO.

  • MCF-7 human breast cancer cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Assay Plates: 384-well, solid white, sterile, tissue-culture treated plates.

  • Positive Control: Doxorubicin (a known cytotoxic agent).

  • Negative Control: 100% DMSO.

  • Luminometer capable of reading 384-well plates.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, dispense 100 nL of compound solution from the library source plates into the designated wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.

    • Dispense 100 nL of Doxorubicin (10 mM stock) into the positive control wells (final concentration 100 µM).

    • Dispense 100 nL of 100% DMSO into the negative control wells.

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency. Harvest the cells using trypsin and resuspend in fresh culture medium to a final concentration of 100,000 cells/mL.

    • Using a multi-drop dispenser (e.g., BioTek MultiFlo), dispense 50 µL of the cell suspension (5,000 cells) into each well of the assay plates containing the pre-spotted compounds.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the desired therapeutic effect (e.g., cytostatic vs. cytotoxic).

  • Assay Reagent Addition & Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is crucial for consistent enzyme kinetics.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the prepared reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®) with an integration time of 0.1 to 1 second per well.

Plate Layout and Controls

A robust plate map is essential for monitoring assay quality and normalizing data.

Plate_Layout cluster_0 384-Well Plate Layout Example p Columns 1-2 Negative Control (DMSO Only) q Columns 3-22 Library Compounds r Columns 23-24 Positive Control (Doxorubicin)

Figure 2: Example plate map for a 384-well HTS assay.

  • Negative Controls (Max Signal): Wells containing cells treated only with DMSO. These define the baseline of 100% cell viability (0% inhibition).

  • Positive Controls (Min Signal): Wells containing cells treated with a known cytotoxic agent like Doxorubicin. These define 0% cell viability (100% inhibition).

Data Analysis and Hit Selection

The goal of primary data analysis is to normalize the raw data and apply statistical metrics to confidently identify active compounds ("hits").[12]

1. Normalization: The activity of each compound is typically expressed as Percent Inhibition, calculated relative to the on-plate controls:

Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

2. Quality Control (QC): The Z'-factor is the most common metric for validating the quality of an HTS assay. It measures the statistical separation between the positive and negative controls.

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Z'-factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Assay is not suitable for HTS

Table 1: Interpretation of Z'-factor values for assay quality assessment.

3. Hit Selection: A "hit" is a compound that meets a predefined activity threshold.[12] A common method is to use a robust statistical measure like the Z-score, which indicates how many standard deviations a compound's signal is from the mean of the sample population (all library compounds).

Z-score = (Value_Compound - Median_All_Compounds) / MAD_All_Compounds

(where MAD is the Median Absolute Deviation, a robust measure of statistical dispersion)

A typical hit threshold would be a Z-score < -3 or a Percent Inhibition > 50% . The dual-flashlight plot, which graphs a statistical score against the effect size, is an excellent way to visualize and select hits.[13]

Hit Confirmation and Validation

Primary hits must be subjected to further testing to eliminate false positives and confirm their activity.

Confirmation Screen (Re-test)

All primary hits are re-tested under the exact same assay conditions. This step is crucial to eliminate hits caused by random experimental error. Only compounds that reproduce their activity are carried forward.

Dose-Response and Potency Determination (IC₅₀)

Confirmed hits are then tested across a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution) to determine their potency. The resulting dose-response curve is fitted to a four-parameter logistic model to calculate the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal inhibitory effect. Potency is a key parameter for prioritizing compounds for further development.

Orthogonal Secondary Assays

The final step is to test the confirmed, potent hits in a different, "orthogonal" assay. This ensures that the observed activity is not an artifact of the primary assay technology (e.g., compounds that inhibit luciferase). For a primary hit from a cell viability assay, a good orthogonal assay would be one that measures a specific cell death mechanism, such as apoptosis.

Example Secondary Assay: Caspase-Glo® 3/7 Assay

  • Principle: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in the luminescent signal indicates induction of apoptosis.

  • Significance: A compound that decreases ATP (CellTiter-Glo) and increases caspase activity (Caspase-Glo) is a strong candidate for an apoptosis-inducing anticancer agent.

Conclusion and Forward Outlook

This application note provides a robust and scientifically grounded framework for the high-throughput screening of spiro[indoline-3,4'-pyran] libraries. By integrating a physiologically relevant cell-based primary assay with a stringent hit confirmation and validation funnel, researchers can confidently identify high-quality, active compounds. The validated hits from this workflow serve as the critical starting point for medicinal chemistry efforts in hit-to-lead optimization, ultimately accelerating the path toward novel therapeutic agents.

References

  • MDPI. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]- 2,8'-diones using a one-pot reaction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile... ResearchGate. Retrieved from [Link]

  • SciSpace. (2018). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Improved statistical methods for hit selection in high-throughput screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. PubMed. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Retrieved from [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Science and Technology of Assay Development. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Wikipedia. (n.d.). Hit selection. Wikipedia. Retrieved from [Link]

  • Drug Discovery and Development. (2008). Going with the Glow. Drug Discovery and Development. Retrieved from [Link]

Sources

Application Note & Protocols: A Guide to Evaluating the Antioxidant Activity of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds, characterized by their unique three-dimensional structures, represent a promising frontier in drug discovery. Their rigid frameworks and diverse functionalities make them attractive candidates for modulating biological targets. A key aspect of their therapeutic potential lies in their ability to counteract oxidative stress, a pathological process implicated in numerous diseases. This guide provides a comprehensive framework for evaluating the antioxidant activity of novel spirocyclic compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. We will cover foundational principles of antioxidant action and provide detailed, step-by-step protocols for robust in vitro and cell-based assays, including special considerations for the unique chemical nature of spirocyclic molecules.

Part I: Foundational Principles

Understanding Oxidative Stress and Antioxidant Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS, such as superoxide (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction.

Antioxidants counteract this damage through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it. This is a kinetically controlled reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. These reactions are typically governed by the reduction potential of the antioxidant. The DPPH and ABTS assays operate primarily through this mechanism.

It is crucial for researchers to understand that no single assay can fully capture the total antioxidant potential of a compound.[1] Therefore, a multi-assay approach is highly recommended to build a comprehensive antioxidant profile.[1]

Special Considerations for Spirocyclic Compounds

The unique topology of spirocyclic compounds can influence their antioxidant activity and behavior in assays:

  • Steric Hindrance: The rigid, three-dimensional structure may sterically hinder the approach of the active moiety to a bulky radical like DPPH.[2] This can lead to an underestimation of antioxidant potential compared to planar phenolic compounds.

  • Solubility: The lipophilicity of many spirocyclic scaffolds can pose challenges. Poor aqueous solubility is a major hurdle in developing orally administered drugs because it affects bioavailability.[3] Assay conditions, particularly the solvent system, must be carefully chosen to ensure the compound remains in solution.[3][4] It is essential to perform solubility tests prior to antioxidant screening.

  • Mechanism: The spirocyclic core may influence the electronic properties of appended functional groups (e.g., phenols, amines) that are responsible for antioxidant activity.

Part II: In Vitro Assay Protocols & Methodologies

This section provides detailed protocols for three widely-used in vitro antioxidant assays. Each protocol is designed to be a self-validating system, incorporating essential controls.

Workflow for Antioxidant Activity Screening

The following diagram outlines the general workflow for assessing the antioxidant potential of a new spirocyclic compound.

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: In Vitro Screening cluster_cellular Phase 3: Cell-Based Validation cluster_analysis Phase 4: Data Analysis Compound Spirocyclic Compound Synthesis & Purification Solubility Solubility Testing (DMSO, Ethanol, Buffers) Compound->Solubility Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Solubility->Stock DPPH DPPH Assay Stock->DPPH ABTS ABTS Assay Stock->ABTS ORAC ORAC Assay Stock->ORAC Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Stock->Toxicity IC50 Calculate IC50 / TEAC Values DPPH->IC50 ABTS->IC50 ORAC->IC50 CAA Cellular Antioxidant Activity (CAA) Assay Toxicity->CAA Compare Compare Potency & Mechanism IC50->Compare Report Generate Report Compare->Report

Caption: General workflow from compound preparation to data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH free radical.[5] In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm.[6][7] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, it becomes the pale yellow DPPH-H form, causing the absorbance to decrease.[7][8] The degree of discoloration is proportional to the scavenging potential of the compound.[9]

Expertise & Experience: The DPPH radical is known to be sterically hindered, which can be a limitation when testing bulky molecules like some spirocyclics.[2] Therefore, it is advisable to complement this assay with the ABTS assay, which uses a less hindered radical. Also, the DPPH radical is only soluble in organic solvents, which might not be suitable for all compounds.[6]

Protocol:

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (or Ethanol)

    • Test spirocyclic compound

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 517 nm

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[2] Prepare fresh daily. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[2]

    • Test Compound Stock Solution: Prepare a 1 mM stock solution of the spirocyclic compound in a suitable solvent (e.g., DMSO, methanol).

    • Trolox Stock Solution: Prepare a 1 mM stock solution of Trolox in methanol.

  • Step-by-Step Procedure:

    • Create a serial dilution of your test compound and Trolox standard in methanol in separate tubes (e.g., concentrations ranging from 1 to 100 µM).

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of your test compound dilutions, Trolox dilutions, or solvent (for control) to the corresponding wells.

    • Self-Validation System:

      • Test Wells: DPPH solution + Test Compound

      • Positive Control: DPPH solution + Trolox

      • Negative Control (Blank): DPPH solution + Solvent (e.g., Methanol)

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm.[2]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

    • Plot the % Inhibition against the concentration of the test compound and Trolox.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using linear regression analysis.[10][11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized by potassium persulfate to generate the radical cation, which is blue-green in color and has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[9]

Expertise & Experience: A key advantage of the ABTS assay is that the radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic compounds.[6] This versatility is particularly useful for spirocyclic compounds with varying solubility profiles.

Protocol:

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test spirocyclic compound

    • Trolox as a positive control

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 734 nm

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][12] This generates the radical.

    • Before the assay, dilute the ABTS•+ working solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]

  • Step-by-Step Procedure:

    • Prepare serial dilutions of the test compound and Trolox in the appropriate solvent.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ working solution to each well.

    • Add 10 µL of your test compound dilutions, Trolox dilutions, or solvent to the corresponding wells.

    • Self-Validation System:

      • Test Wells: ABTS•+ solution + Test Compound

      • Positive Control: ABTS•+ solution + Trolox

      • Negative Control (Blank): ABTS•+ solution + Solvent

    • Incubate the plate at room temperature for 6 minutes.[14]

    • Measure the absorbance at 734 nm.[14]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC₅₀ value.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated by plotting the percentage inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.[15]

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals.[16] The peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[16] The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of fluorescein. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Expertise & Experience: The ORAC assay is considered to be more biologically relevant than the DPPH and ABTS assays because it uses a biologically relevant radical source (peroxyl radicals). It is a HAT-based mechanism, providing complementary information to the SET-based assays.

Protocol:

  • Materials:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox

    • 75 mM Phosphate buffer (pH 7.4)

    • Test spirocyclic compound

    • Black 96-well microplate

    • Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm, capable of kinetic reads at 37°C.[16]

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution in 75 mM phosphate buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.

    • Trolox Standards: Prepare a series of Trolox standards in 75 mM phosphate buffer.

  • Step-by-Step Procedure:

    • In a black 96-well plate, add 25 µL of your test compound, Trolox standards, or phosphate buffer (for blank) to the appropriate wells.[17]

    • Add 150 µL of the fluorescein working solution to all wells.[17]

    • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[17]

    • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60-120 minutes at 37°C.[16]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and test samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the test compound from the Trolox standard curve and express the results as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound.[16]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization.[18][19] It uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[20] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] The ability of a compound to prevent DCF formation by scavenging intracellular ROS (generated by AAPH) is measured.[21]

Expertise & Experience: Before performing the CAA assay, it is critical to assess the cytotoxicity of the spirocyclic compound on the chosen cell line (e.g., HepG2) to ensure that the observed effects are due to antioxidant activity and not cell death. A standard MTT or LDH assay should be performed first.

Protocol:

  • Materials:

    • Human hepatocarcinoma (HepG2) cells

    • Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum and antibiotics

    • DCFH-DA

    • AAPH

    • Quercetin (as a standard)

    • Black, clear-bottom 96-well cell culture plates

    • Fluorescence microplate reader (Ex: 485 nm, Em: 538 nm)[21]

  • Step-by-Step Procedure:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will result in confluence after 24 hours.[21]

    • Remove the growth medium and wash the cells gently with PBS.[19]

    • Treat the cells with various concentrations of the test compound or quercetin standard along with the DCFH-DA probe for 1 hour at 37°C.[19]

    • Wash the cells three times with PBS to remove the extracellular compound and probe.[20]

    • Add the AAPH solution to induce oxidative stress.[19]

    • Immediately place the plate in a fluorescence reader pre-set to 37°C and measure the fluorescence emission kinetically every 5 minutes for 1 hour.[19]

  • Data Analysis:

    • Calculate the AUC for each concentration of the test compound and quercetin.

    • Calculate the CAA unit using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • Express results in micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[18]

Part III: Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear comparison and interpretation.

Table 1: Comparative In Vitro Antioxidant Activity
CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)ORAC Value (µmol TE/µmol)
Spiro-Compound A 25.4 ± 2.115.8 ± 1.52.1 ± 0.2
Spiro-Compound B > 10085.3 ± 5.60.8 ± 0.1
Trolox (Control) 8.2 ± 0.56.5 ± 0.41.0 (by definition)
Quercetin (Control) 4.5 ± 0.33.1 ± 0.24.7 ± 0.3

Data are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates higher antioxidant activity.

Table 2: Cellular Antioxidant Activity (CAA)
CompoundCytotoxicity EC₅₀ (µM)CAA Value (µmol QE/100 µmol)
Spiro-Compound A > 20035.6 ± 3.8
Spiro-Compound B 150.2 ± 12.18.2 ± 1.1
Quercetin (Control) > 20050.1 ± 4.5

Data are presented as mean ± standard deviation (n=3). A higher CAA value indicates greater cellular antioxidant potential.

Conclusion

The evaluation of antioxidant activity is a critical step in the characterization of novel spirocyclic compounds for drug development. A systematic, multi-assay approach as outlined in this guide is essential for building a comprehensive and reliable antioxidant profile. By combining foundational SET-based assays (DPPH, ABTS) with a more biologically relevant HAT-based assay (ORAC) and validating the findings in a cellular context (CAA assay), researchers can gain robust insights into the therapeutic potential of their compounds. Careful consideration of the unique structural properties of spirocyclic molecules, such as solubility and steric hindrance, is paramount for accurate data interpretation and the successful identification of promising antioxidant drug candidates.

References

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PubMed Central. Available from: [Link]

  • Güder, A., & Korkmaz, H. (2022). DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. Available from: [Link]

  • Ilie, M., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available from: [Link]

  • ResearchGate. (2020). How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? ResearchGate. Available from: [Link]

  • Sarian, M. N., et al. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central. Available from: [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available from: [Link]

  • ResearchGate. (2018). How to calculate DPPH IC50 accurately? ResearchGate. Available from: [Link]

  • Active Concepts, LLC. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. Available from: [Link]

  • ResearchGate. (2023). (PDF) Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Diagrammatic mechanism of antioxidants. (a) DPPH assay, (b) ABTS assay,... ResearchGate. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. Available from: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Available from: [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. Available from: [Link]

  • Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. Available from: [Link]

  • MeaTech. (n.d.). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). MeaTech. Available from: [Link]

  • Apak, R. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. In Comprehensive Natural Products III. Elsevier. Available from: [Link]

  • ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays? ResearchGate. Available from: [Link]

  • López-Alarcón, C., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available from: [Link]

  • Yashin, A., Yashin, Y., & Nemzer, B. (2017). SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. ResearchGate. Available from: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (caa) assay. Google Patents.
  • Al-Duais, M. A., et al. (2023). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Available from: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Available from: [Link]

  • BMG Labtech. (n.d.). Potential antioxidant using ORAC assay. BMG Labtech. Available from: [Link]

  • ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available from: [Link]

  • ChemRxiv. (n.d.). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available from: [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available from: [Link]

  • Popović-Djordjević, J., et al. (2024). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. Available from: [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. Available from: [Link]

  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available from: [Link]

  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2024). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • ResearchGate. (2017). How to calculate Trolox equivalent per mass sample? ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PubMed Central. Available from: [Link]

  • Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. Quora. Available from: [Link]

Sources

Application Notes and Protocols: Targeting Protein-Protein Interactions with Spirooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, forming the intricate network of signaling pathways that govern cell life, death, and function. Consequently, aberrant PPIs are implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Historically, targeting these interactions with small molecules was deemed exceedingly difficult due to the large, flat, and often featureless interfaces of the interacting proteins, a stark contrast to the well-defined pockets of traditional drug targets like enzymes.[1]

However, the field has seen a paradigm shift. It is now recognized that PPI interfaces are not homogenous; they contain "hotspots"—small clusters of amino acids that contribute the majority of the binding energy. This discovery has opened the door for the design of small molecules that can effectively mimic these hotspots and disrupt the interaction.

Among the chemical scaffolds that have emerged as particularly adept at modulating PPIs, the spirooxindole core stands out.[2][3] This rigid, three-dimensional structure provides a unique topographical presentation of functional groups, allowing for precise mimicry of key amino acid residues at PPI interfaces.[4][5] This application note will provide a detailed guide for researchers on the principles and practicalities of utilizing spirooxindoles to target PPIs, with a particular focus on the well-characterized and therapeutically significant p53-MDM2 interaction.

The Spirooxindole Scaffold: A Privileged Structure for PPI Inhibition

The spirooxindole scaffold is a heterocyclic organic compound characterized by a spiro-fused ring system at the 3-position of an oxindole core. This unique architecture imparts several advantageous properties for drug discovery:

  • Three-Dimensionality: The rigid, non-planar structure allows for the projection of substituents into three-dimensional space, enabling a more effective mimicry of the spatial arrangement of amino acid side chains in a protein secondary structure, such as an α-helix.

  • Structural Diversity: The spirooxindole core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries to probe the chemical space of a PPI interface.

  • Synthetic Accessibility: Advances in synthetic organic chemistry have made the synthesis of complex spirooxindoles more accessible, facilitating medicinal chemistry efforts.[4][5]

A prime example of the power of the spirooxindole scaffold is in the development of inhibitors for the p53-MDM2 interaction, a critical regulator of tumor suppression.

Case Study: Spirooxindole-Mediated Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] The activity of p53 is tightly regulated by its primary cellular inhibitor, the E3 ubiquitin ligase MDM2.[5][7] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][8] In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive function.[5]

Disrupting the p53-MDM2 interaction with a small molecule is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death.[8][9] Spirooxindole-based inhibitors have proven to be particularly effective in this endeavor.

Mechanism of Action

Spirooxindole inhibitors are designed to mimic the key p53 residues—Phe19, Trp23, and Leu26—that insert into a deep hydrophobic pocket on the surface of MDM2. The spirooxindole core provides the rigid framework to position chemical moieties that mimic these amino acid side chains, thereby competitively inhibiting the binding of p53 to MDM2. This disruption leads to the stabilization and accumulation of p53, which can then transactivate its target genes, such as p21, leading to cell cycle arrest, and PUMA, inducing apoptosis.[6]

p53_MDM2_Inhibition cluster_0 Normal p53 Regulation cluster_1 Spirooxindole Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53_active Active p53 Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Activation MDM2_inhibited MDM2 Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2_inhibited Inhibition

Caption: Mechanism of Spirooxindole-mediated p53-MDM2 inhibition.

Experimental Workflows and Protocols

The evaluation of spirooxindole inhibitors of PPIs involves a multi-step process, starting with biochemical assays to confirm direct binding and inhibition, followed by cell-based assays to assess cellular activity and mechanism of action.

Biochemical Assays

These assays utilize purified proteins to quantify the direct interaction between the spirooxindole compound and the target protein.

1. Fluorescence Polarization (FP) Assay

  • Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (e.g., a p53-derived peptide) upon binding to a larger protein (e.g., MDM2). When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in polarization. A spirooxindole inhibitor will compete with the fluorescent peptide for binding to the target protein, causing a decrease in fluorescence polarization.

  • Causality: The magnitude of the decrease in fluorescence polarization is directly proportional to the inhibitory activity of the compound, allowing for the determination of the IC50 value. This assay provides direct evidence of competitive binding.

Protocol: Fluorescence Polarization Assay for p53-MDM2 Inhibition

  • Reagents and Materials:

    • Recombinant human MDM2 protein

    • Fluorescently labeled p53 peptide (e.g., FAM-labeled peptide)

    • Assay buffer (e.g., PBS, 0.01% Triton X-100)

    • Spirooxindole compounds dissolved in DMSO

    • 384-well, low-volume, black, round-bottom plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a dilution series of the spirooxindole compounds in DMSO.

    • In the assay plate, add 1 µL of the compound dilutions (or DMSO for control).

    • Add 10 µL of a solution containing the fluorescently labeled p53 peptide (final concentration ~5 nM) and MDM2 protein (final concentration ~10 nM) in assay buffer.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using the plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs upon binding of a ligand (the spirooxindole) to a macromolecule (the target protein). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Causality: A measured heat change upon titration of the spirooxindole into the protein solution provides unambiguous evidence of a direct binding event. The magnitude of the affinity (Kd) is a key parameter for lead optimization.

Cell-Based Assays

These assays are crucial for confirming that the spirooxindole compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.[10][11]

1. Western Blotting for Target Engagement and Pathway Activation

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. For p53-MDM2 inhibitors, western blotting can be used to assess the stabilization of p53 and the upregulation of its downstream targets, such as p21 and MDM2 (which is itself a p53 target gene, forming a negative feedback loop).

  • Causality: An increase in p53 protein levels, along with an increase in p21 and MDM2, upon treatment with a spirooxindole compound provides strong evidence of on-target activity in cells.[12]

Protocol: Western Blotting for p53 Pathway Activation

  • Cell Culture and Treatment:

    • Culture cancer cells with wild-type p53 (e.g., MCF-7, A549) to an appropriate confluency.

    • Treat the cells with various concentrations of the spirooxindole compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Cell Viability and Apoptosis Assays

  • Principle: These assays measure the effect of the spirooxindole compound on cell proliferation and cell death. Common assays include the MTT assay for cell viability and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry for apoptosis.

  • Causality: A selective reduction in the viability of cancer cells with wild-type p53 compared to those with mutant or null p53 demonstrates the p53-dependent anti-proliferative activity of the compound. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (both wild-type and mutant/null p53) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the spirooxindole compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization (FP) Hit_ID Hit Identification (IC50, Kd) FP->Hit_ID ITC Isothermal Titration Calorimetry (ITC) ITC->Hit_ID WB Western Blotting (p53, p21, MDM2) Viability Cell Viability (MTT) (p53 WT vs. mutant) WB->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Lead_Opt Lead Optimization Apoptosis->Lead_Opt Start Spirooxindole Compound Library Start->FP Start->ITC Hit_ID->WB

Caption: Experimental workflow for spirooxindole PPI inhibitor evaluation.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of Exemplary Spirooxindole p53-MDM2 Inhibitors

CompoundMDM2 Binding (FP, IC50, µM)MDM2 Binding (ITC, Kd, µM)Cell Viability (MCF-7, IC50, µM)
MI-219 0.005 (Ki)[6]0.0133 (Ki)[13]0.4 - 0.8[6]
Nutlin-3a 0.0900.1600.9
Inactive Analog >100>100>50

Note: Data presented are representative values from the literature for illustrative purposes.

Conclusion and Future Perspectives

The spirooxindole scaffold has proven to be a highly effective structural motif for the design of potent and selective inhibitors of protein-protein interactions. The successful development of spirooxindole-based inhibitors of the p53-MDM2 interaction, such as MI-219 and others that have advanced to clinical trials, serves as a powerful testament to the potential of this approach.[4][5][14]

The detailed protocols and experimental workflows provided in this application note offer a comprehensive guide for researchers seeking to explore the use of spirooxindoles in their own PPI-targeted drug discovery programs. As our understanding of the intricacies of PPI networks continues to grow, so too will the opportunities for the application of innovative chemical scaffolds like spirooxindoles to develop novel therapeutics for a wide range of diseases.

References

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022-08-04). National Institutes of Health. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023-03-27). MDPI. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023-03-27). National Institutes of Health. [Link]

  • Query-guided protein–protein interaction inhibitor discovery. (2021-03-02). Royal Society of Chemistry. [Link]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. (2023-05-08). National Institutes of Health. [Link]

  • Spirooxindole p53‐MDM2 inhibitors. ResearchGate. [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Royal Society of Chemistry. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017-11-20). National Institutes of Health. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020-02-28). PubMed. [Link]

  • Efficacy of MDM2 inhibitor MI-219 against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide. PubMed. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. (2021-12-14). PubMed. [Link]

  • Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. (2016-12-12). PubMed. [Link]

  • The Development of New Spirooxindoles Targeting the p53–MDM2 Protein-Protein Interactions for Cancer Therapy. ResearchGate. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers. [Link]

  • Cell-based assays for protein-protein interactions. (2013-10-22). European Pharmaceutical Review. [Link]

  • Protein-Protein Interactions | PPI Drug Discovery. Domainex. [Link]

  • Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. PNAS. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. [Link]

Sources

Synthesis, Radiolabeling, and Preclinical Imaging Protocol for [76Br]6-bromo-spiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The spirooxindole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities.[1] The ability to visualize the in vivo distribution of novel spirooxindole-based drug candidates is critical for their development. This application note provides a comprehensive, field-proven guide for the synthesis of a key precursor, the subsequent radiobromination to produce [⁷⁶Br]6-bromo-spiro[indoline-3,4'-pyran], and its application in preclinical Positron Emission Tomography (PET) imaging. We detail the rationale behind key experimental choices, robust quality control procedures, and a foundational protocol for in vivo imaging studies.

Introduction: The Rationale for a Spirooxindole Radiotracer

Spirooxindoles represent a fascinating class of heterocyclic compounds characterized by a spiro-center at the C3 position of an oxindole ring. Their rigid, three-dimensional structure allows for precise orientation of functional groups, making them potent and selective ligands for various biological targets. Halogenated spirooxindoles, in particular, have demonstrated efficacy as antimalarial and anticancer agents.

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that allows for the non-invasive study of biological processes in vivo.[2] By labeling a bioactive molecule with a positron-emitting radionuclide, we can track its biodistribution, pharmacokinetics, and target engagement in real-time.[3] This provides invaluable data for drug discovery, accelerating the translation from preclinical research to clinical application.[4]

This guide focuses on the synthesis of a radiolabeled version of 6-bromo-spiro[indoline-3,4'-pyran]. We have selected Bromine-76 (⁷⁶Br) as the radionuclide. ⁷⁶Br is a positron emitter (t½ = 16.2 h) that allows for direct radio-isotopic labeling of the parent molecule, preserving its native structure and pharmacological properties. This approach avoids the potential pitfalls of altering bioactivity that can occur when adding bulky prosthetic groups required for other radionuclides. The synthesis will proceed via an organotin precursor, which allows for efficient and high-specific-activity electrophilic destannylation.[5]

Section 1: Synthesis of the Radiolabeling Precursor

The successful synthesis of a high-quality radiotracer begins with the meticulous preparation of a suitable precursor. For the introduction of ⁷⁶Br via electrophilic substitution, a trialkylstannyl group (e.g., trimethylstannyl, Me₃Sn-) is an excellent choice as a leaving group due to its reliable and rapid reaction kinetics.[5] This section outlines a robust, multi-step synthesis of the trimethylstannyl precursor.

Diagram 1: Overall Synthesis and Imaging Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiochemistry cluster_2 Part 3: Application A Step 1.1: Synthesis of 6-(trimethylstannyl)isatin B Step 1.2: Knoevenagel Condensation A->B C Step 1.3: Michael Addition/Cyclization B->C D Precursor: 6-(trimethylstannyl)-spiro[...] C->D E Step 2.1: [76Br]Bromide Production & Activation D->E To Radiosynthesis F Step 2.2: Electrophilic Radiobromination E->F G Step 2.3: HPLC Purification F->G H [76Br]6-bromo-spiro[...] G->H I Step 3.1: Quality Control (QC) H->I To QC & Imaging J Step 3.2: Formulation I->J K Step 3.3: Preclinical PET/CT Imaging J->K L Data Analysis K->L

Caption: High-level workflow from precursor synthesis to preclinical imaging.

Protocol 1.1: Synthesis of 6-(trimethylstannyl)isatin

The synthesis begins by introducing the trimethylstannyl group onto the isatin core, which will later become the indoline portion of the final spiro-compound.

Materials:

  • 6-bromoisatin

  • Hexamethylditin ((Me₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 6-bromoisatin (1.0 eq), hexamethylditin (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M with respect to the 6-bromoisatin.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature. The product often precipitates. Filter the solid and wash with cold hexanes.

  • Purify the crude product by column chromatography on silica gel to yield 6-(trimethylstannyl)isatin as a solid.

Scientist's Note (Expertise): The use of a palladium catalyst is essential for this Stille coupling reaction. Pd(PPh₃)₄ is a common and effective choice for creating the C-Sn bond. The reaction must be conducted under anhydrous and inert conditions to prevent catalyst degradation and side reactions.

Protocol 1.2: Synthesis of the Spiro[indoline-3,4'-pyran] Precursor

This step involves a one-pot, three-component reaction to construct the spirocyclic system. This method is highly efficient for building molecular complexity.[6]

Materials:

  • 6-(trimethylstannyl)isatin (from Protocol 1.1)

  • Malononitrile

  • A suitable 1,3-dicarbonyl compound (e.g., dimedone)

  • Piperidine (as a catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 6-(trimethylstannyl)isatin (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 30 minutes to form the intermediate Knoevenagel condensation product.

  • To this mixture, add dimedone (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the final precursor: 6-(trimethylstannyl)-spiro[indoline-3,4'-pyran] derivative .

Scientist's Note (Causality): This reaction proceeds via an initial Knoevenagel condensation between the isatin and malononitrile, followed by a Michael addition of the dimedone enolate and subsequent intramolecular cyclization. Piperidine acts as a base to catalyze both the condensation and the Michael addition steps.

Section 2: Automated Radiosynthesis of [⁷⁶Br]6-bromo-spiro[indoline-3,4'-pyran]

With the precursor in hand, the next stage is the rapid and efficient incorporation of the ⁷⁶Br radionuclide. This process is typically performed in an automated synthesis module housed within a lead-shielded hot cell to ensure radiation safety.

Diagram 2: Radiosynthesis and Purification Pathway

G A [76Br]Bromide in Aqueous Target Solution B Trap on Anion Exchange Cartridge A->B C Elute [76Br]Br- with Base B->C D Azeotropic Drying C->D E Add Precursor & Oxidizing Agent (e.g., Peracetic Acid) D->E F Reaction at 80-100°C for 5-10 min E->F G Quench Reaction & Prepare for HPLC F->G H Semi-Preparative HPLC Purification G->H I Collect Radioactive Peak H->I J Formulation: SPE & Sterile Filtration I->J K Final Product for QC: [76Br]6-bromo-spiro[...] J->K

Caption: Step-by-step radiolabeling, purification, and formulation process.

Protocol 2.1: Radiobromination and Purification

This protocol details the electrophilic destannylation reaction to produce the final radiotracer.

Materials & Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Eckert & Ziegler)

  • [⁷⁶Br]Bromide produced from a cyclotron

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃)

  • Precursor (from Protocol 1.2)

  • Oxidizing agent (e.g., peracetic acid or N-chlorosuccinimide)

  • Anhydrous acetonitrile (MeCN) and acetic acid (AcOH)

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [⁷⁶Br]Bromide Trapping and Elution: Pass the aqueous cyclotron target solution containing [⁷⁶Br]Bromide through a pre-conditioned QMA cartridge to trap the radionuclide. Elute the [⁷⁶Br]Br⁻ into the reaction vessel using a solution of K₂₂₂/K₂CO₃ in acetonitrile/water.

  • Drying: Heat the reaction vessel under a stream of inert gas (e.g., Argon) to perform azeotropic drying of the [⁷⁶Br]K/K₂₂₂ complex. Absolute dryness is critical for the subsequent step.

  • Radiobromination Reaction:

    • Dissolve the precursor (~1-2 mg) in a suitable solvent (e.g., acetic acid).

    • Add the precursor solution to the dried [⁷⁶Br]K/K₂₂₂ complex.

    • Add the oxidizing agent (e.g., peracetic acid in acetic acid). Harsher conditions are often needed for bromination compared to iodination.[5]

    • Seal the reaction vessel and heat to 80-100 °C for 5-10 minutes.

  • Purification:

    • Cool the reaction vessel and quench the reaction with a suitable buffer.

    • Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) to separate the radiolabeled product from unlabeled precursor and other impurities.

    • Collect the radioactive peak corresponding to the desired product, which is identified by comparing its retention time to a pre-established non-radioactive ("cold") standard.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the final product from the cartridge with USP-grade ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Section 3: Quality Control for In Vivo Use

Before administration, every batch of a radiopharmaceutical must undergo rigorous quality control (QC) to ensure its safety and efficacy.[7][8] This is a non-negotiable step that validates the identity, purity, and suitability of the tracer for injection.

Diagram 3: Quality Control Decision Workflow

G cluster_qc Mandatory QC Tests Start Final Formulated [76Br]Radiotracer Test1 1. Visual Inspection (Clarity, Color) Start->Test1 Test2 2. pH Measurement Start->Test2 Test3 3. Radiochemical Purity (Analytical HPLC) Start->Test3 Test4 4. Radionuclidic Identity (Half-life) Start->Test4 Test5 5. Specific Activity (SA) Start->Test5 Test6 6. Endotoxin Test (LAL) Start->Test6 Test7 7. Sterility Test (Post-release) Start->Test7 Decision All Tests Meet Acceptance Criteria? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Test5->Decision Test6->Decision Test7->Decision Release Release for Preclinical Imaging Decision->Release Yes Fail FAIL: Reject Batch & Investigate Decision->Fail No

Caption: Decision workflow for radiotracer quality control and release.

Table 1: Quality Control Specifications
QC TestMethodAcceptance CriteriaRationale
Visual Inspection Direct observationClear, colorless, free of particulatesEnsures no precipitation or foreign matter is present.
pH pH meter or calibrated strips6.5 - 7.5Ensures physiological compatibility and prevents pain upon injection.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Confirms that the radioactivity is associated with the correct chemical form.[8]
Radionuclidic Identity Dose calibrator, gamma counterHalf-life measurement (16.2 ± 0.5 h)Confirms the correct radionuclide is present.
Specific Activity Radio-HPLC with UV detector> 1 Ci/µmol (> 37 GBq/µmol)Ensures a true "tracer" dose, preventing pharmacological effects from the injected mass.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 17.5 EU/V (where V is max volume)Protects against pyrogenic (fever-inducing) reactions.[8]
Sterility Incubation in culture mediaNo microbial growth (retrospective)Confirms the absence of microbial contamination.

Section 4: Protocol for Preclinical PET/CT Imaging

This protocol provides a general framework for conducting a dynamic PET/CT imaging study in a rodent model to assess the biodistribution and pharmacokinetics of the newly synthesized radiotracer. Preclinical imaging is essential for evaluating a tracer's potential before human studies.[9][10]

Materials & Equipment:

  • Preclinical PET/CT scanner

  • Anesthetized, healthy rodent (e.g., Sprague-Dawley rat)

  • Catheterized tail vein for injection

  • Heating pad and physiological monitoring equipment

  • [⁷⁶Br]6-bromo-spiro[indoline-3,4'-pyran] in sterile formulation

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with 2% isoflurane) and place it on the scanner bed. Maintain body temperature at ~37 °C using a heating pad. Secure a catheter in the lateral tail vein for tracer administration.

  • CT Scan: Perform a low-dose, whole-body CT scan for anatomical co-registration and attenuation correction of the PET data.

  • Tracer Administration: Administer a bolus injection of the radiotracer (typically 100-200 µCi or 3.7-7.4 MBq) via the tail vein catheter, followed by a saline flush.

  • PET Scan Acquisition: Begin a dynamic PET scan immediately upon injection. Acquire data in list mode for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 12 x 10s, 6 x 30s, 5 x 2min, 7 x 5min, 3 x 10min). Use an appropriate reconstruction algorithm (e.g., OSEM3D) with corrections for attenuation, scatter, and decay.

  • Data Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on major organs (e.g., brain, heart, liver, kidneys, muscle) guided by the CT images.

    • Generate time-activity curves (TACs) for each ROI by plotting the mean radioactivity concentration (% Injected Dose per gram) versus time.

    • Analyze the TACs to determine key pharmacokinetic parameters such as uptake, clearance rate, and biodistribution.

Scientist's Note (Trustworthiness): The use of a dynamic scanning protocol is crucial for understanding the tracer's kinetic behavior.[4] A static scan only provides a single snapshot in time, whereas a dynamic scan reveals how the tracer is taken up and cleared from different tissues, providing much richer biological information. Standardizing these preclinical protocols is vital for ensuring data reproducibility across different studies and centers.[9]

Conclusion

This application note provides a detailed, end-to-end methodology for the synthesis and application of [⁷⁶Br]6-bromo-spiro[indoline-3,4'-pyran], a novel radiotracer for PET imaging. By following these protocols—from the rational design of the precursor to rigorous quality control and systematic in vivo evaluation—researchers can confidently generate reliable and reproducible data. This framework not only enables the specific investigation of this compound but also serves as a template for the development of other novel spirooxindole-based radiotracers, ultimately advancing the field of molecular imaging and drug development.

References

  • Gatley, S. J., & Wess, M. M. (1992). Rapid, high-yield radiolabeling of a spiro-piperidyl-substituted indole as a potential ligand for imaging central serotonin-1A receptors with PET. Journal of Nuclear Medicine, 33(5), 724-730.
  • McCarthy, T. J., Welch, M. J., & Katzenellenbogen, J. A. (1997). Synthesis and evaluation of radiobrominated estrogens as potential receptor-based imaging agents for positron emission tomography . Journal of Medicinal Chemistry, 40(11), 1696-1706. [Link]

  • Mease, R. C., Dusich, C. L., & Chen, Y. (2008). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution . Nuclear Medicine and Biology, 35(4), 459-468. [Link]

  • Singh, G. S., & D’hooghe, M. (2015). Synthesis and applications of spirooxindoles . Chemical Society Reviews, 44(21), 7779-7827. [Link]

  • Phelps, M. E. (2000). Positron emission tomography provides a window into the normal and diseased brain . Journal of Cerebral Blood Flow & Metabolism, 20(4), 631-652. [Link]

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET . Chemical reviews, 108(5), 1501-1516. [Link]

  • Coenen, H. H., Gee, A. D., & Vértes, A. (2012). Quality control and regulations of radiopharmaceuticals . In Handbook of Nuclear Chemistry (pp. 2379-2412). Springer. [Link]

  • Osborne, D. R., Kuntner, C., & Berr, S. S. (2016). Standardization of preclinical PET/CT imaging to improve quantitative accuracy, precision, and reproducibility: a multicenter study . Journal of Nuclear Medicine, 57(3), 480-486. [Link]

  • Koziorowski, J. (2017). Development and optimization of 11C-labeled radiotracers: a review of the modern quality control design process . Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 194-206. [Link]

  • Sreeramulu, J., & Raj, M. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy . ACS Omega, 5(42), 27361–27373. [Link]

  • Berridge, M. S., & Tewson, T. J. (1986). The synthesis of [18F]spiperone and its distribution in the rat. Journal of Nuclear Medicine, 27(2), 237-243. (Note: Foundational paper, direct URL may not be available).
  • Vandivot, G., & Lemoine, L. (2021). Transition metal-catalyzed synthesis of spirooxindoles . RSC Advances, 11(13), 7436-7469. [Link]

  • Innis, R. B., & Soares, J. C. (2006). Rapidly (and successfully) translating novel brain radiotracers from animal research into clinical use . Molecular Imaging and Biology, 8(1), 1-5. [Link]

  • European Association of Nuclear Medicine. (2010). EANM procedure guidelines for quality control of nuclear medicine instruments . European Journal of Nuclear Medicine and Molecular Imaging, 37(12), 2367-2373. [Link]

  • Osborne, D. R., & Kuntner, C. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study . Journal of Nuclear Medicine, 61(3), 463-470. [Link]

Sources

Application Notes and Protocols for Spiro[indoline-3,4'-pyran] Derivatives as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bacterial communication, or quorum sensing (QS), is a pivotal regulatory system that controls pathogenesis, virulence factor production, and biofilm formation in a variety of clinically relevant bacteria, most notably Pseudomonas aeruginosa. The rise of antibiotic resistance necessitates novel therapeutic strategies that disarm pathogens rather than kill them, thereby reducing selective pressure for resistance. Quorum sensing inhibition (QSI) represents such a strategy. This document provides a comprehensive guide for researchers on the application of spiro[indoline-3,4'-pyran] derivatives, a promising class of synthetic compounds, as potent quorum sensing inhibitors. We will delve into the mechanistic rationale, present a validated workflow for screening and characterization, and provide detailed, step-by-step protocols for key bioassays to evaluate their anti-virulence efficacy.

Introduction: The Challenge of Bacterial Pathogenicity and Quorum Sensing

Bacterial infections remain a leading cause of morbidity and mortality worldwide, a problem exacerbated by the rapid emergence of multidrug-resistant strains.[1] Many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, coordinate their collective behaviors and expression of virulence factors through a cell-to-cell communication system known as quorum sensing (QS).[2][3]

This intricate signaling network relies on the production, release, and population-wide detection of small signal molecules called autoinducers. Once a threshold concentration is reached, corresponding to a sufficient cell density ("quorum"), autoinducers bind to cognate transcriptional regulators, triggering a global change in gene expression. This activates the production of virulence factors such as toxins, proteases (e.g., elastase), and pigments (e.g., pyocyanin), as well as promoting the formation of biofilms—structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[2][3]

Disrupting the QS circuitry offers an innovative anti-pathogenic strategy. By inhibiting QS, it is possible to suppress virulence and biofilm formation, rendering the bacteria more susceptible to host immune clearance and conventional antibiotics, without exerting direct bactericidal pressure that drives resistance.[2]

The Pseudomonas aeruginosa QS Network: A Prime Target

P. aeruginosa possesses a hierarchical QS system composed of at least three interconnected circuits: las, rhl, and pqs. The las system, controlled by the LasI synthase and LasR regulator, is at the top of this hierarchy and responds to the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). Activation of the LasR receptor is a critical first step in the cascade that controls the expression of numerous virulence factors and activates the subordinate rhl system.[2] This makes LasR a highly attractive target for the development of QSI agents.

Spiro[indoline-3,4'-pyran] Derivatives: A Privileged Scaffold for QSI

The spiro[indoline-3,4'-pyran] core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[4][5][6] These compounds can be synthesized efficiently through multi-component reactions, allowing for the rapid generation of diverse chemical libraries.[4][7][8] Their structural complexity and stereochemistry provide a unique three-dimensional architecture ideal for specific binding to protein targets like LasR, potentially acting as antagonists to the natural autoinducer.

Proposed Mechanism of Action

The primary mechanism by which spiro[indoline-3,4'-pyran] derivatives are hypothesized to inhibit the las QS system is through competitive antagonism of the LasR transcriptional regulator.

  • Binding to LasR: The spiro compound is designed to mimic the binding of the native 3-oxo-C12-HSL autoinducer within the ligand-binding domain (LBD) of the LasR protein.

  • Inhibition of Dimerization: Binding of the native autoinducer induces a conformational change in LasR, promoting its dimerization and subsequent binding to target DNA promoter sequences (las boxes).

  • Abrogation of DNA Binding: The spiro[indoline-3,4'-pyran] derivative, upon binding to the LBD, fails to induce the correct conformational change. This prevents LasR dimerization and/or its ability to bind DNA.[2]

  • Suppression of Virulence: Without LasR binding to its target promoters, the transcription of virulence genes (lasA, lasB, aprA, etc.) and the activation of the rhl system are suppressed, effectively disarming the pathogen.

The following diagram illustrates this proposed inhibitory mechanism within the context of the P. aeruginosa QS cascade.

Caption: Proposed mechanism of QS inhibition by spiro[indoline-3,4'-pyran] derivatives.

Application Workflow for Screening and Characterization

A systematic, multi-tiered approach is essential for identifying and validating novel QSI compounds. The workflow below progresses from high-throughput primary screening to more detailed phenotypic assays in the target pathogen. This structure ensures that resources are focused on the most promising candidates.

QSI_Workflow cluster_discovery Phase 1: Discovery & Primary Screening cluster_validation Phase 2: Validation in Target Pathogen cluster_analysis Phase 3: Analysis & Lead Selection synthesis Synthesis of Spiro Derivative Library reporter_screen Primary Screen: Reporter Strain (e.g., CV026) synthesis->reporter_screen toxicity Bacterial Growth Inhibition Assay reporter_screen->toxicity hit_id Hit Identification (Non-toxic, QS-inhibitory) toxicity->hit_id biofilm Anti-Biofilm Assay (Crystal Violet) hit_id->biofilm pyocyanin Pyocyanin Quantification biofilm->pyocyanin elastase Elastase Activity Assay pyocyanin->elastase motility Swarming Motility Assay elastase->motility sar Structure-Activity Relationship (SAR) Analysis motility->sar lead Lead Compound Selection sar->lead

Caption: A systematic workflow for the discovery and validation of QSI compounds.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing the QSI and anti-virulence properties of spiro[indoline-3,4'-pyran] derivatives against Pseudomonas aeruginosa PAO1.

Causality Behind Experimental Choices:

  • Non-Bactericidal Action: It is critical to first confirm that the compound inhibits virulence at sub-lethal concentrations. Therefore, a standard Minimum Inhibitory Concentration (MIC) assay must be performed first. All subsequent QSI assays should use the compound at concentrations well below the MIC (e.g., 1/4, 1/8 MIC) to ensure that the observed effects are due to virulence attenuation and not growth inhibition.

  • Target Pathogen: While reporter strains like C. violaceum are excellent for primary screening, all validation must be performed in the target pathogen, P. aeruginosa PAO1, as compound uptake and efflux mechanisms can vary significantly between species.[3]

Protocol 1: Anti-Biofilm Activity (Crystal Violet Assay)

Principle: This assay quantitatively measures total biofilm biomass. Crystal violet (CV) is a basic dye that stains negatively charged components of the extracellular matrix and bacterial cells. The amount of retained dye, after washing, is proportional to the biofilm formed.[3]

Materials:

  • P. aeruginosa PAO1

  • Luria-Bertani (LB) Broth

  • 96-well flat-bottomed polystyrene microtiter plates

  • Spiro[indoline-3,4'-pyran] stock solution (in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking (180 rpm). Dilute the overnight culture 1:100 in fresh LB broth.

  • Inoculation: Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Treatment: Add 20 µL of the test compound stock solution (diluted in LB to achieve the desired final concentration, ensuring the final DMSO concentration is ≤0.5%). Include a positive control (bacteria + vehicle/DMSO) and a negative control (sterile LB broth).

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic cells. Be careful not to disturb the attached biofilm.

  • Staining: After the final wash, invert the plate and tap firmly on a paper towel to remove excess liquid. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Final Wash: Discard the CV solution and wash the plate again three times with 200 µL of PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye. Incubate for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized dye from each well to a new flat-bottomed plate. Measure the absorbance at 595 nm (OD595) using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.

Protocol 2: Pyocyanin Quantification Assay

Principle: Pyocyanin is a blue-green, redox-active pigment and a key virulence factor of P. aeruginosa. Its production is tightly regulated by the QS system. Pyocyanin can be extracted from culture supernatants using chloroform and quantified spectrophotometrically.[3]

Materials:

  • P. aeruginosa PAO1 culture grown as described below.

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Culture Growth: Inoculate 5 mL of LB broth with P. aeruginosa PAO1. Add the test compound at the desired sub-MIC concentration. Incubate for 18-24 hours at 37°C with shaking.

  • Extraction: Transfer 3 mL of the culture supernatant to a new tube. Add 1.8 mL of chloroform and vortex vigorously for 30 seconds. Centrifuge at 5,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

  • Re-extraction: Carefully transfer 1.5 mL of the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. Centrifuge again to separate the phases. The pyocyanin will move to the upper (pink) acidic aqueous layer.

  • Quantification: Measure the absorbance of the upper pink layer at 520 nm (OD520).

  • Calculation: The concentration of pyocyanin (µg/mL) is calculated by multiplying the OD520 by 17.072. Compare the values from treated cultures to the untreated control.

Protocol 3: Elastase Activity Assay (Elastin-Congo Red Method)

Principle: LasB elastase is a major protease virulence factor controlled by the las system. This assay uses Elastin-Congo Red (ECR) as a substrate. When elastase degrades ECR, the soluble, colored Congo Red dye is released into the supernatant, and its concentration can be measured.[3]

Materials:

  • Culture supernatants from Protocol 2.

  • ECR buffer (0.1 M Tris-HCl, 1 mM CaCl₂, pH 7.5)

  • Elastin-Congo Red (ECR) substrate

  • 0.7 M Sodium Phosphate buffer (pH 6.0)

Procedure:

  • Reaction Setup: Add 100 µL of culture supernatant to a microcentrifuge tube containing 900 µL of ECR buffer.

  • Substrate Addition: Add 20 mg of ECR to each tube.

  • Incubation: Incubate the tubes at 37°C for 3-4 hours with shaking.

  • Stopping the Reaction: Centrifuge the tubes at 10,000 x g for 5 minutes. Transfer 100 µL of the colored supernatant to a new tube containing 900 µL of 0.7 M sodium phosphate buffer to stop the reaction.

  • Quantification: Measure the absorbance at 495 nm (OD495). A blank containing sterile LB broth instead of supernatant should be used to zero the spectrophotometer.

  • Analysis: Compare the OD495 values of treated samples to the untreated control to determine the percentage of elastase inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the spiro[indoline-3,4'-pyran] scaffold is crucial for optimizing QSI activity. Based on existing literature for similar heterocyclic scaffolds, a preliminary SAR table can be constructed to guide synthetic efforts.[1][7]

Position of SubstitutionType of SubstituentObserved Effect on QSI ActivityRationale / Hypothesis
Indoline Ring (R1) Electron-withdrawing groups (e.g., -Cl, -F, -CF₃)Often increases activityMay enhance binding affinity through halogen bonding or by altering the electronic properties of the core structure to better fit the LasR binding pocket.
Indoline Ring (R1) Electron-donating groups (e.g., -CH₃, -OCH₃)Variable; can decrease or increase activityEffect is highly position-dependent; may improve hydrophobic interactions but can also introduce steric hindrance.
Indoline N-1 (R2) Small alkyl or acyl groupsCan modulate activityModifies the overall lipophilicity and hydrogen bonding capacity of the molecule, influencing cell permeability and target engagement.
Pyran Ring (R3, R4) Bulky aromatic or aliphatic groupsGenerally decreases activityLikely due to steric clashes within the constrained ligand-binding domain of LasR.
Pyran Ring (R3, R4) Polar groups (e.g., -OH, -NH₂)Can increase activityMay form key hydrogen bonds with amino acid residues (e.g., Ser129, Trp60) in the LasR binding pocket, mimicking interactions of the native ligand.

This table is a generalized guide. Empirical testing of each new derivative is essential for validation.

Conclusion and Future Perspectives

Spiro[indoline-3,4'-pyran] derivatives represent a structurally novel and synthetically accessible class of compounds with significant potential as quorum sensing inhibitors. The protocols and workflow detailed in this document provide a robust framework for their evaluation as anti-virulence agents against P. aeruginosa. Future work should focus on expanding the chemical diversity of synthesized libraries, confirming direct binding to the LasR protein through biophysical methods (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry), and advancing the most promising lead compounds into in vivo models of infection and toxicity studies. This targeted approach holds the promise of developing next-generation therapeutics that can effectively combat drug-resistant bacterial infections.

References

  • Al-Warhi, T., et al. (2021). Novel Functionalized Spiro[Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available at: [Link]

  • Azimi, S., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. National Institutes of Health (NIH). Available at: [Link]

  • He, Z., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. Available at: [Link]

  • Aly, A. A., et al. (2018). Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI. Available at: [Link]

  • Yang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. MDPI. Available at: [Link]

  • Shareef, H. K., et al. (2016). Ammonium chloride catalyzed synthesis of novel Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles and evaluation of their antimicrobial and anti-breast cancer activities. PubMed Central. Available at: [Link]

  • Khan, I., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile... ResearchGate. Available at: [Link]

  • Aly, A. A., et al. (2018). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. SciSpace. Available at: [Link]

  • Beg, M., et al. (2022). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. National Institutes of Health (NIH). Available at: [Link]

Sources

Unlocking Chemical Diversity: A Guide to the Functionalization of the Bromine Atom on the Spiro[indoline-3,4'-pyran] Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro[indoline-3,4'-pyran] Scaffold and the Strategic Role of the Bromine Atom

The spiro[indoline-3,4'-pyran] framework represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. This three-dimensional structure is a cornerstone in the design of novel therapeutic agents due to its rigid conformation, which allows for precise spatial orientation of functional groups and enhances interactions with biological targets. The incorporation of a bromine atom onto this scaffold, particularly at the C5-position of the indoline ring, serves as a versatile synthetic handle, opening a gateway to a vast array of chemical diversity through various functionalization reactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic functionalization of the bromine atom on the spiro[indoline-3,4'-pyran] scaffold. We will delve into the mechanistic underpinnings of key transformations and offer field-proven insights to navigate the synthetic challenges associated with this complex molecular architecture. The protocols detailed herein are designed to be self-validating, providing a robust foundation for the exploration of this valuable chemical space.

A notable example of a brominated scaffold that serves as a versatile starting material is 2'-Amino-5'-benzoyl-5-bromo-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile [1]. The presence of the bromine atom on the indoline ring is pivotal for introducing a wide range of substituents, thereby modulating the electronic properties, lipophilicity, and biological activity of the molecule[1].

Core Functionalization Strategies

The transformation of the aryl bromide on the spiro[indoline-3,4'-pyran] scaffold can be broadly categorized into two main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Organometallic Intermediate Formation: This strategy involves the conversion of the aryl bromide into a more reactive organometallic species, which can then be quenched with various electrophiles.

The following sections will provide detailed protocols and mechanistic insights for each of these key functionalization pathways.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Organometallic Intermediates Bromospiro Bromo-Spiro[indoline-3,4'-pyran] Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Bromospiro->Suzuki ArB(OH)₂ / Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Bromospiro->Buchwald Amine / Pd Catalyst Sonogashira Sonogashira Coupling (C-C Bond Formation) Bromospiro->Sonogashira Terminal Alkyne / Pd/Cu Catalyst Cyanation_Pd Palladium-Catalyzed Cyanation (C-CN Bond Formation) Bromospiro->Cyanation_Pd CN Source / Pd Catalyst Li_Halogen Lithium-Halogen Exchange Bromospiro->Li_Halogen Alkyllithium Grignard Grignard Reagent Formation Bromospiro->Grignard Mg Aryl_derivatives Aryl/Heteroaryl Derivatives Suzuki->Aryl_derivatives Amine_derivatives Amine Derivatives Buchwald->Amine_derivatives Alkynyl_derivatives Alkynyl Derivatives Sonogashira->Alkynyl_derivatives Nitrile_derivatives Nitrile Derivatives Cyanation_Pd->Nitrile_derivatives Organolithium Organolithium Intermediate Li_Halogen->Organolithium Organomagnesium Organomagnesium Intermediate Grignard->Organomagnesium Functionalized_derivatives Diverse Functionalized Derivatives Organolithium->Functionalized_derivatives Electrophile Quench Organomagnesium->Functionalized_derivatives Electrophile Quench

Figure 1: Overview of functionalization pathways for the bromine atom on the spiro[indoline-3,4'-pyran] scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a mild and efficient means to construct new chemical bonds with high functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester[2]. This reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For complex substrates, ligands such as SPhos or XPhos can be beneficial in promoting the reaction.

  • Base: A base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on bromoindoles and related heterocycles[2][3].

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated spiro[indoline-3,4'-pyran].

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9070-95[2][3]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10075-98[4]
PdCl₂(dppf)dppfCs₂CO₃DME8080-95[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides[5].

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, or RuPhos). The choice of ligand is critical and often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of bromo-heterocycles[6][7].

Figure 3: Workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv) to a dry reaction vessel.

  • Add anhydrous solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aminated product.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene10060-90[6]
Pd(OAc)₂XPhosCs₂CO₃Dioxane11070-95[8]
Pd₂(dba)₃RuPhosLiHMDSTHF8065-88[7]

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst[9].

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyzes the cross-coupling, while the copper facilitates the activation of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the HX formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF, THF, or acetonitrile is commonly employed.

Experimental Protocol: Sonogashira Coupling

This protocol is derived from general procedures for Sonogashira couplings on bromo-aromatic compounds[9][10].

Step-by-Step Methodology:

  • To a solution of the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv) in a suitable solvent (e.g., DMF or THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product via column chromatography to obtain the alkynylated spiro[indoline-3,4'-pyran].

CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHF25-5070-95[9]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF6075-98[11]
Pd(OAc)₂/PPh₃CuIEt₃NAcetonitrile5065-90[10]

Table 3: Selected Conditions for Sonogashira Coupling.

Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group is a valuable transformation, as the nitrile can be further converted into other functional groups such as carboxylic acids, amides, or amines. Palladium-catalyzed cyanation offers a direct route from aryl bromides. A related reaction on a 5'-bromo-substituted indoline spiropyran has been successfully carried out using cuprous cyanide in pyridine at elevated temperatures[12].

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used and less toxic alternative to other cyanide sources. Cuprous cyanide (CuCN) can also be effective, particularly for more challenging substrates[12].

  • Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is typically employed.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are generally used.

Experimental Protocol: Cyanation

This protocol is based on the cyanation of a closely related spiropyran system[12].

Step-by-Step Methodology:

  • In a reaction vessel, combine the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv) and cuprous cyanide (1.2-1.5 equiv).

  • Add pyridine as the solvent.

  • Heat the reaction mixture to 150-160 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ammonia or sodium cyanide to complex the copper salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography to afford the nitrile derivative.

Formation and Reaction of Organometallic Intermediates

An alternative strategy for the functionalization of the bromine atom involves its conversion into a highly reactive organometallic species, which can then react with a wide range of electrophiles.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium compounds from aryl bromides[13][14]. The reaction is typically performed at low temperatures to prevent side reactions.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and can be effective for less reactive bromides.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the organolithium intermediate.

  • Temperature: Low temperatures (-78 °C) are crucial to prevent decomposition of the organolithium species and to avoid side reactions with other functional groups present in the molecule.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

This is a general protocol adapted from procedures for lithium-halogen exchange on bromo-aromatics[13][14].

G Start Start: Dry Reaction Vessel under Inert Atmosphere Substrate Dissolve Bromo-Spiro[indoline-3,4'-pyran] in Anhydrous THF Start->Substrate Cooling Cool to -78 °C Substrate->Cooling Addition Slowly Add Alkyllithium (e.g., n-BuLi) Cooling->Addition Stirring Stir at -78 °C for 30-60 min Addition->Stirring Electrophile Add Electrophile (e.g., CO₂, Aldehyde, Alkyl Halide) Stirring->Electrophile Warming Slowly Warm to Room Temperature Electrophile->Warming Quench Quench with Saturated Aqueous NH₄Cl Warming->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification by Column Chromatography Workup->Purification End End: Functionalized Spiro[indoline-3,4'-pyran] Purification->End

Figure 4: Workflow for lithium-halogen exchange and electrophilic quench.

Step-by-Step Methodology:

  • To a solution of the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in THF at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent provides another versatile organometallic intermediate that is generally less reactive and more functional group tolerant than the corresponding organolithium species[15].

Causality Behind Experimental Choices:

  • Magnesium: Activated magnesium turnings are required to initiate the reaction.

  • Solvent: Anhydrous THF is typically the solvent of choice, as it is better at solvating the Grignard reagent than diethyl ether.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and initiate the reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction

This protocol is based on general procedures for Grignard reagent formation from aryl bromides[16].

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.5 equiv) and a small crystal of iodine.

  • Add a small portion of a solution of the bromo-spiro[indoline-3,4'-pyran] derivative (1.0 equiv) in anhydrous THF.

  • Gently heat the mixture to initiate the reaction (disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent can be used in situ by cooling to 0 °C and adding the desired electrophile.

  • Work-up and purification are performed as described for the lithium-halogen exchange reaction.

Conclusion

The bromine atom on the spiro[indoline-3,4'-pyran] scaffold is a key functional group that provides a versatile entry point for a wide range of chemical modifications. The palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates described in this guide offer robust and reliable methods for the synthesis of novel analogs with diverse functionalities. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively leverage the reactivity of the bromine atom to explore the chemical space around this important scaffold and accelerate the discovery of new drug candidates.

References

  • Shi, D., & Yan, C. (2016). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]

  • Lukyanov, B. S., et al. (2022). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. [Link]

  • Shiri, L., et al. (2020). Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction. ResearchGate. [Link]

  • Roda, G., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8859-8873. [Link]

  • Naghiyev, F. N., et al. (2020). 2'-Amino-5'-benzoyl-5-bromo-6'-methyl-2-oxospiro[indoline-3,4'-pyran]-3'-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 254–257. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddy, T. S., et al. (2013). Cu(OTf)2 Catalyzed Three Component Reaction: Efficient Synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran Derivatives and Their Anticancer Potency Towards A549 Human Lung Cancer Cell Lines. PubMed. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sereda, G., et al. (2010). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. RSC Publishing. [Link]

  • Nising, C. F., & Bräse, S. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1348–1355. [Link]

  • Saha, N., et al. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • Sereda, G., et al. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. PubMed Central. [Link]

  • Reddy, B. V. S., et al. (2015). Conjugate addition/cyclization of propanal with isatylidene malononitriles: an efficient one-pot organocatalytic approach for the synthesis of 3′-methyl spiro[2H-pyran-3,4′-indoline]. Organic & Biomolecular Chemistry, 13(33), 8787–8791. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]

  • Gandon, V., et al. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 15(43), 9106–9110. [Link]

  • University of Southampton. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Chen, Y., et al. (2016). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. [Link]

  • Cikotiene, I., et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 22(4). [Link]

  • Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. [Link]

  • Liu, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. MDPI. [Link]

  • Unlock CheMystry. (2020, November 23). Metal Halogen Exchange Reaction Explained [Video]. YouTube. [Link]

  • Sereda, G., et al. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. ResearchGate. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Spiro[indoline-3,4'-pyran] Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[indoline-3,4'-pyran] derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and pharmaceutically relevant scaffold.[1][2] Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the general reaction mechanism for the synthesis of spiro[indoline-3,4'-pyran] derivatives?

A1: The synthesis of the spiro[indoline-3,4'-pyran] core typically proceeds via a multi-component reaction (MCR) strategy.[3][4] While variations exist, a common and efficient pathway is a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.

The process can be broken down as follows:

  • Knoevenagel Condensation: An activated ketone, typically an isatin derivative, undergoes a condensation reaction with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). This step is often base-catalyzed and forms a highly electrophilic vinylidene intermediate (a Knoevenagel adduct).

  • Michael Addition: A nucleophile, such as the enolate of a 1,3-dicarbonyl compound or a similar C-H acid, attacks the electron-deficient double bond of the Knoevenagel adduct. This is a crucial carbon-carbon bond-forming step.

  • Intramolecular Cyclization & Tautomerization: The newly formed intermediate contains functional groups positioned for a spontaneous intramolecular cyclization, forming the pyran ring. A final tautomerization step often occurs to yield the stable, aromatic-like pyran system.[3]

A catalyst, which can be a base, acid, or organocatalyst, is essential for facilitating these steps efficiently.[3][4]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Isatin Isatin Derivative K_Adduct Knoevenagel Adduct (Electrophilic Intermediate) Isatin->K_Adduct AMC Active Methylene Compound (e.g., Malononitrile) AMC->K_Adduct Catalyst1 Catalyst (Base) Catalyst1->Isatin activates K_Adduct->K_Adduct_ref Nucleophile 1,3-Dicarbonyl Compound (Nucleophile) Michael_Adduct Michael Adduct Nucleophile->Michael_Adduct Michael_Adduct->Michael_Adduct_ref Final_Product Spiro[indoline-3,4'-pyran] Product Michael_Adduct_ref->Final_Product Intramolecular Cyclization

Caption: Generalized reaction mechanism for spiro[indoline-3,4'-pyran] synthesis.

Q2: How does the choice of catalyst impact the reaction?

A2: The catalyst is arguably the most critical variable. Its nature dictates reaction speed, yield, and sometimes even the reaction pathway.

  • Basic Catalysts (e.g., Piperidine, DABCO, Triethylamine): These are commonly used and highly effective for promoting both the initial Knoevenagel condensation and the subsequent Michael addition by generating the required nucleophilic species.[4][5] They are cost-effective and versatile.

  • Acidic Catalysts (e.g., Silica-Sulfuric Acid): Lewis or Brønsted acids can also catalyze the reaction, typically by activating the carbonyl group of the isatin towards nucleophilic attack.[4]

  • Heterogeneous Catalysts (e.g., Fe₃O₄@L-arginine): These offer significant advantages in terms of process efficiency.[3] Being solid-supported, they can be easily removed from the reaction mixture by simple filtration or magnetic separation, facilitating product purification and allowing for catalyst recycling.[3][6] This aligns with green chemistry principles.[3][7]

  • Organocatalysts (e.g., Proline, Squaramides): For enantioselective synthesis, chiral organocatalysts are employed. These catalysts create a chiral environment, directing the reactants to form one enantiomer preferentially over the other, which is crucial for developing chiral drug candidates.[8]

  • Metal Catalysts (e.g., Zinc Complexes): Certain metal complexes can act as Lewis acids to coordinate with and activate substrates, enabling efficient and sometimes highly stereoselective transformations.[9]

Q3: What is the role of the solvent, and can this reaction be run solvent-free?

A3: The solvent's primary role is to dissolve the reactants, but it also influences reaction kinetics and pathway.

  • Protic Solvents (e.g., Ethanol, Water): Ethanol is a frequent choice as it effectively dissolves most reactants and is relatively benign.[4][10] Water is an excellent "green" solvent; hydrophobic effects can sometimes accelerate reaction rates.[7][11] However, the solubility of non-polar starting materials can be a limiting factor.[10]

  • Aprotic Solvents (e.g., THF, Dichloromethane): These are used when reactants or catalysts are sensitive to protons. They are particularly common in metal-catalyzed reactions where a dry, inert atmosphere is required.[9]

  • Solvent-Free Conditions: This is a highly attractive green chemistry approach.[3][7] Reactions are often conducted by grinding the solid reactants together, sometimes with a catalytic amount of liquid, or by heating the mixture to a melt. This method can lead to remarkably high yields and short reaction times.[4]

The optimal choice depends on the specific substrates and catalyst. A solvent screen is a common and highly recommended optimization step.

Solvent/ConditionTypical TemperatureKey Advantages & Considerations
EthanolRoom Temp to RefluxGood general solvent, dissolves most reactants.[4][10]
Water50-70 °CEnvironmentally benign, potential rate acceleration.[11] Check reactant solubility.[10]
THFRoom TemperatureGood for moisture-sensitive metal catalysts.[9] Requires inert atmosphere.
Solvent-FreeRoom Temp to 80 °CHigh efficiency, minimal waste, simple work-up.[3][4]

Part 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.

G Start Reaction Issue Identified (e.g., Low Yield, Impurities) Check_Reagents Q: Are starting materials pure & dry? Is the solvent appropriate? Start->Check_Reagents Check_Catalyst Q: Is the catalyst active? Is the loading correct? Start->Check_Catalyst Check_Conditions Q: Is temperature correct? Is reaction time sufficient? Start->Check_Conditions Action_Reagents Action: Verify reagent purity (NMR/mp). Dry reagents/solvents. Consider solvent screen. Check_Reagents->Action_Reagents Action_Catalyst Action: Use fresh catalyst. Optimize catalyst loading (e.g., 5-20 mol%). Check_Catalyst->Action_Catalyst Action_Conditions Action: Monitor by TLC. Adjust temperature. Increase reaction time. Check_Conditions->Action_Conditions Success Problem Solved Action_Reagents->Success Action_Catalyst->Success Action_Conditions->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem: Low or No Product Yield

Q: My reaction shows no product formation by TLC after several hours. What are the first things to check? A: When a reaction fails to start, the issue is often fundamental.

  • Catalyst Inactivity: The catalyst is the engine of the reaction. If using a basic catalyst like piperidine or triethylamine, ensure it hasn't degraded through improper storage (e.g., exposure to air/CO₂). For heterogeneous catalysts, confirm that the catalyst was properly prepared and activated. In the absence of any catalyst, the reaction often does not proceed at all, even after extended periods.[6]

  • Incorrect Reagents: Double-check the structures of your starting materials. The synthesis relies on an isatin with an electrophilic C3-carbonyl and an active methylene compound. If the methylene group is not sufficiently activated (i.e., flanked by two electron-withdrawing groups), it will not be acidic enough to participate in the reaction.

  • Temperature: While many of these reactions proceed at room temperature, some substrate combinations are sluggish and may require gentle heating (e.g., 50-80°C) to initiate.[6]

Q: My TLC shows unconsumed starting materials even after the recommended reaction time. What should I do? A: This indicates a stalled or slow reaction.

  • Increase Catalyst Loading: The initial catalyst amount may be insufficient. Try increasing the loading in increments, for example, from 5 mol% to 10 mol% or 15 mol%. The optimal amount is typically found through empirical testing.[6]

  • Change Molar Ratios: Sometimes, using a slight excess (e.g., 1.1-1.3 equivalents) of the more reactive or volatile components can drive the reaction to completion.[10]

  • Extend Reaction Time: Monitor the reaction by TLC over a longer period. Some combinations, especially with sterically hindered substrates, simply require more time.

  • Re-evaluate Solvent Choice: Poor solubility of one of the reactants is a common cause of incomplete conversion.[10] If a reactant is not fully dissolved, the reaction is limited by its dissolution rate. Try a solvent in which all components are fully soluble, or consider switching to solvent-free conditions which can sometimes overcome solubility barriers.

Problem: Formation of Side Products / Low Purity

Q: My crude product is impure, with multiple spots on the TLC. What are the likely side reactions? A: Side product formation often points to issues with reactivity control.

  • Dimerization/Polymerization: The highly reactive Knoevenagel adduct can sometimes react with itself or other nucleophiles present if the primary Michael addition is slow.

  • Decomposition: Prolonged heating or overly harsh (highly acidic or basic) conditions can lead to the decomposition of starting materials or the final product.

  • Side-reactions of Isatin: The isatin N-H proton is acidic and can be deprotonated. While typically not a major issue, it can complicate reactions if very strong bases are used without N-protection.

Q: How can I improve the purity of my final product? A:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled to prevent overheating.

  • Order of Addition: In some cases, the order in which reactants are added matters. For instance, pre-mixing the isatin and the active methylene compound with the catalyst to form the Knoevenagel adduct before adding the Michael donor can sometimes lead to a cleaner reaction profile.

  • Purification Strategy: Effective purification is key. Flash column chromatography on silica gel is the most common method.[9] A gradient elution, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the spiro-pyran product from unreacted starting materials and less polar impurities.[9] Recrystallization from a suitable solvent (e.g., ethanol) can be used to obtain a highly pure, crystalline product.[3]

Part 3: Experimental Protocol Example

This section provides a representative, self-validating protocol for a three-component synthesis.

General Procedure for the Synthesis of a Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivative

This protocol is adapted from a magnetically-catalyzed, solvent-free method, highlighting principles of green chemistry.[3]

  • Reactant Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol), the appropriate β-keto ester (1.0 mmol), hydrazine (1.0 mmol), and malononitrile (1.0 mmol).

  • Catalyst Addition: Add the Fe₃O₄@L-arginine nanocatalyst (8 mol%).

  • Reaction: Place the flask in a pre-heated oil bath at the optimized temperature (e.g., room temperature, as specified in the literature for this catalyst). Stir the mixture vigorously. The solid mixture should become a thick paste or slurry.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, dissolve it in a drop of dichloromethane or ethyl acetate, and spot it on a silica gel plate. Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate, 2:1). The reaction is complete when the starting material spots have disappeared.

  • Work-up and Isolation: Once the reaction is complete, add 5 mL of dichloromethane or ethanol to the flask to dissolve the product.[3] Use a strong external magnet to hold the Fe₃O₄@L-arginine catalyst to the side of the flask and carefully decant the solution containing the product into a separate flask. Wash the catalyst with another 2-3 mL of solvent and combine the organic layers.

  • Purification: Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from hot ethanol to afford the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] product.[3]

  • Catalyst Recycling: The magnetically-separated catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions.[3]

References

  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. (2023). MDPI. [Link]

  • Plausible mechanism for Zinc-Catalyzed Enantioselective Annulation. (2023). MDPI. [Link]

  • Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. (n.d.). National Institutes of Health. [Link]

  • Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2016). ResearchGate. [Link]

  • Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction. (n.d.). ResearchGate. [Link]

  • A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets (SbCl3@Fe3O4/g-C3N4) as a Reusable Catalyst. (2023). Journal of Synthetic Chemistry. [Link]

  • Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. (2018). SciSpace. [Link]

  • Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]- 2,8'-diones using a one-pot reaction. (n.d.). PubMed. [Link]

  • Optimization of the reaction condition for the synthesis of spir-4H-pyran-3,3-oxindole]. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (n.d.). PubMed. [Link]

  • Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biological Activity by PASS INET. (2015). Natural Sciences Publishing. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (n.d.). University of Cape Town. [Link]

  • Synthesis of spiro(indoline-2,3′-hydropyridazine) via an “on-water” [4 + 2] annulation reaction. (n.d.). Royal Society of Chemistry. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. [Link]

  • Molecular diversity of spirooxindoles. Synthesis and biological activity. (2014). ResearchGate. [Link]

  • Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Spirooxindole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers working with spirooxindole compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for one of the most common hurdles in the preclinical assessment of this promising class of molecules: low aqueous solubility in biological assays. As a Senior Application Scientist, my goal is to bridge the gap between synthetic chemistry and biological testing, empowering you to generate reliable and reproducible data.

Spirooxindoles are a fascinating and structurally diverse class of heterocyclic compounds, many of which exhibit potent biological activities, making them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and more.[1] However, the very structural features that often confer this bioactivity—a rigid, complex, three-dimensional architecture and often lipophilic nature—are also the root cause of their poor solubility in the aqueous environments of in vitro assays.[2] This guide will equip you with the knowledge to anticipate, diagnose, and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my spirooxindole compounds consistently showing low solubility in my aqueous assay buffer?

A1: The spirooxindole scaffold itself, which fuses an oxindole ring system with another carbocyclic or heterocyclic ring at the C-3 position, creates a rigid and often non-polar three-dimensional structure.[2] This inherent lipophilicity, or "fat-loving" nature, means the compound prefers to interact with itself (crystallize or precipitate) rather than with water molecules in your buffer. The specific functional groups attached to the core structure can further increase this effect. Physicochemical data often indicate a lipophilic character for these compounds.[3]

Q2: I dissolve my spirooxindole in 100% DMSO for a stock solution, but it precipitates when I dilute it into my cell culture media or assay buffer. What's happening?

A2: This is a classic case of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar compounds, its ability to keep them in solution dramatically decreases when it is diluted into an aqueous medium.[4] The spirooxindole molecules, suddenly finding themselves in a water-dominated environment, will rapidly aggregate and precipitate. This is a critical issue, as the precipitated compound is not available to interact with the biological target, leading to an underestimation of its true potency.

Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?

A3: This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some robust cell lines tolerating up to 1%. However, it's crucial to determine the tolerance of your specific system by running a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) and monitor for any effects on cell viability, metabolism, or the assay signal itself. Biochemical assays may tolerate higher concentrations, but this must be empirically determined.

Q4: Can I just sonicate my final solution to get the precipitate to redissolve?

A4: While sonication can temporarily disperse aggregates, it does not address the fundamental insolubility of the compound in the aqueous buffer. The compound will likely re-precipitate over the course of your experiment, leading to inconsistent and unreliable data. Sonication is a temporary physical fix for a chemical problem. It is more effective to address the formulation to achieve a stable solution.

Troubleshooting Guide: From Precipitation to Publication-Quality Data

Experiencing compound precipitation can be frustrating. This section provides a systematic approach to diagnosing and solving solubility issues with your spirooxindole compounds.

Part 1: Initial Assessment and Stock Solution Best Practices

The first step in troubleshooting is to ensure your stock solutions are prepared and handled correctly.

1.1. Stock Solution Preparation and Storage:

  • Choosing a Solvent: 100% DMSO is the most common starting point. Ensure your DMSO is high-purity and anhydrous, as water absorption can reduce its solvating power.

  • Concentration Matters: Prepare a high-concentration stock solution, typically 10-20 mM. This allows for smaller volumes to be used for serial dilutions, minimizing the final DMSO concentration in your assay.

  • Proper Dissolution: Ensure the compound is fully dissolved in the stock solution. This can be aided by gentle warming (if the compound is heat-stable) and vortexing or sonication. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[5] Store at -20°C or -80°C in desiccated conditions.

Protocol 1: Preparing a 10 mM Stock Solution of a Spirooxindole Compound

  • Calculate the mass of your spirooxindole compound needed for the desired volume of a 10 mM stock solution (Mass (g) = 0.01 L x 10 mmol/L x Molecular Weight ( g/mol )).

  • Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles. If necessary, repeat vortexing and sonication.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in properly labeled tubes.

  • Store the aliquots at -20°C or -80°C.

Part 2: The Dilution Step - A Critical Juncture

Most precipitation issues occur when the DMSO stock is diluted into the aqueous assay buffer. The following workflow can help you identify a suitable dilution strategy.

Caption: Troubleshooting workflow for spirooxindole dilution.

Intermediate Dilution Strategy:

If direct dilution into the final assay buffer causes precipitation, an intermediate dilution step can be beneficial.

  • Prepare an intermediate dilution of your stock in 100% DMSO (e.g., dilute the 10 mM stock to 1 mM).

  • For cell-based assays: Dilute this intermediate stock into complete cell culture medium (containing serum). The proteins in the serum can act as natural solubilizing agents.

  • For biochemical assays: Consider adding a small percentage of a co-solvent like PEG400 or ethanol to your assay buffer before adding the compound.

Part 3: Advanced Solubilization Strategies

If the above steps are insufficient, more advanced formulation techniques may be necessary. These should be approached with an understanding that the excipients themselves could potentially interfere with the assay.

3.1. Use of Co-solvents:

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.

Co-solventTypical Concentration Range in Final AssayConsiderations
Ethanol 1-5%Can be toxic to some cell lines at higher concentrations.
PEG400 1-10%Generally well-tolerated by cells, but can be viscous.
Propylene Glycol 1-5%Similar to ethanol, potential for cell toxicity.

Important: Always run a vehicle control with the same concentration of the co-solvent to check for any effects on your assay.

3.2. Surfactants:

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility. This is more commonly used in biochemical assays.

SurfactantTypical Concentration Range in Final AssayConsiderations
Tween® 20/80 0.01-0.1%Non-ionic and generally mild, but can interfere with protein-protein interactions.
Pluronic® F-68 0.01-0.1%A non-ionic block copolymer often used in cell culture.

3.3. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[6] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

Protocol 2: Preparing a Spirooxindole-Cyclodextrin Formulation

  • Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your assay buffer.

  • Prepare a high-concentration stock of your spirooxindole in a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the spirooxindole stock solution to the cyclodextrin solution while vortexing vigorously.

  • Allow the mixture to equilibrate, often for several hours or overnight at room temperature with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates before use in the assay.

Caption: Decision tree for enhancing spirooxindole solubility.

Conclusion

Successfully navigating the solubility challenges of spirooxindole compounds is a critical step in unlocking their therapeutic potential. By systematically evaluating and optimizing your compound handling and formulation strategies, you can significantly improve the quality and reliability of your biological data. Remember that each spirooxindole derivative is unique, and a tailored approach is often necessary. Always validate your chosen solubilization method to ensure it does not interfere with your assay. This technical guide provides a robust framework to address these challenges, enabling you to focus on the exciting science of spirooxindole biology.

References

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023). Molecules, 28(2), 618. Available from: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2023). National Center for Biotechnology Information. Available from: [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2021). Molecules, 26(19), 5891. Available from: [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers in Chemistry, 12. Available from: [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. (2010). Current Organic Chemistry, 14(7), 758-779. Available from: [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery, 15(6), 715-735. Available from: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega, 5(42), 27479-27490. Available from: [Link]

  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (2017). University of Cape Town. Available from: [Link]

  • Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. (2021). ACS Omega, 6(4), 2999-3012. Available from: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega, 5(42), 27479-27490. Available from: [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). Digital Discovery. Available from: [Link]

  • Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020). American Pharmaceutical Review. Available from: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). ResearchGate. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal, 443(1), 1-10. Available from: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023). Molecules, 28(19), 6982. Available from: [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025). Advanced Healthcare Materials. Available from: [Link]

  • Nanoformulation of Spirooxindole and Methods for Treating Hepatocellular Carcinoma. (n.d.). Google Patents.
  • Prediction of aqueous solubility of heteroatom-containing organic compounds from molecular structure. (2001). Journal of Chemical Information and Computer Sciences, 41(5), 1355-1361. Available from: [Link]

  • Substituent‐Controlled Selective Synthesis of Spirooxindoles and Oxazolyloxindoles via Two Tandem Reactions. (2015). Sci-Hub. Available from: [Link]

  • Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. (2011). Synlett, 2011(13), 1883-1887. Available from: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2013). Frontiers in Pharmacology, 4, 151. Available from: [Link]

  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (2018). AAPS PharmSciTech, 19(8), 3465-3481. Available from: [Link]

  • Prediction of drug solubility from structure. (2004). Advanced Drug Delivery Reviews, 56(3), 269-300. Available from: [Link]

  • Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. (2024). RSC Medicinal Chemistry, 15(6), 1646-1662. Available from: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances, 11(42), 26237-26256. Available from: [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. (2018). Organic & Biomolecular Chemistry, 16(43), 8084-8105. Available from: [Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric. Available from: [Link]

  • Predicting aqueous solubility from structure. (2004). Advanced Drug Delivery Reviews, 56(3), 269-300. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry, 24(12), 5519-5522. Available from: [Link]

  • In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. (2012). Journal of Chemical Information and Modeling, 52(11), 2872-2883. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2020). Molecular Pharmaceutics, 17(11), 4259-4272. Available from: [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers in Chemistry, 12. Available from: [Link]

  • In Silico methods to predict solubility. (2020). ResearchGate. Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2023). Molecules, 28(18), 6688. Available from: [Link]

  • In silico prediction of drug solubility: 1. Free energy of hydration. (2004). Journal of Medicinal Chemistry, 47(25), 6293-6301. Available from: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2011). Cellular and Molecular Life Sciences, 68(5), 803-828. Available from: [Link]

Sources

Technical Support Center: Enantioselective Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of spiro[indoline-3,4'-pyran] derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.

General Synthetic Strategies: An Overview

The construction of the chiral spiro[indoline-3,4'-pyran] core typically involves a cascade reaction, where multiple bonds are formed in a single pot. The most prevalent and successful strategies rely on an initial Michael addition followed by an intramolecular cyclization/hemiketalization. The key to achieving high enantioselectivity lies in the use of a chiral catalyst, which can be broadly categorized into organocatalysts and metal-based catalysts.

G cluster_start Starting Materials cluster_reaction Catalytic Enantioselective Cascade Isatin Isatin Derivative Catalyst Chiral Catalyst (Organo- or Metal-based) Isatin->Catalyst Activation Pronucleophile Pronucleophile (e.g., Pyrazolone, Malononitrile) Pronucleophile->Catalyst Intermediate Knoevenagel/Michael Adduct (Chiral Intermediate) Catalyst->Intermediate Forms Cyclization Intramolecular Cyclization/Hemiketalization Intermediate->Cyclization Undergoes Product Spiro[indoline-3,4'-pyran] (High ee%) Cyclization->Product G cluster_checks Initial Checks cluster_solutions Potential Solutions Start Reaction Stalled (Low Conversion) CheckPurity Reagents & Solvent Purity? Start->CheckPurity CheckCatalyst Catalyst Integrity & Loading? Start->CheckCatalyst CheckTemp Temperature Too Low? Start->CheckTemp Purify Purify/Dry Reagents & Solvents CheckPurity->Purify Yes ChangeCatalyst Switch to a More Active Catalyst CheckCatalyst->ChangeCatalyst Consider IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading No IncreaseTemp Increase Temperature (monitor ee%) CheckTemp->IncreaseTemp Yes Outcome Improved Conversion & Yield Purify->Outcome IncreaseTemp->Outcome ChangeCatalyst->Outcome IncreaseLoading->Outcome

Caption: Troubleshooting workflow for low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of using organocatalysis versus metal catalysis for synthesizing spiro[indoline-3,4'-pyran] derivatives?

A1: Both approaches are powerful, and the best choice depends on the specific target molecule, desired scale, and available resources.

  • Organocatalysis (e.g., using proline, thioureas, squaramides):

    • Pros: Catalysts are often derived from natural products (like cinchona alkaloids or amino acids), making them readily available and less expensive. [1][2]They are generally less sensitive to air and moisture than many metal catalysts, simplifying reaction setup. They also avoid issues of toxic heavy metal contamination in the final product, which is a significant advantage in pharmaceutical development.

    • Cons: Catalyst loadings can sometimes be higher (5-20 mol%) compared to highly active metal catalysts. Some organocatalytic reactions can be slow, requiring long reaction times.

  • Metal Catalysis (e.g., using Zinc, Copper, Rhodium complexes):

    • Pros: Metal catalysts can exhibit very high turnover numbers, allowing for lower catalyst loadings (sometimes <1 mol%). They offer unique reactivity pathways not accessible to organocatalysts, such as cooperative Lewis acid/Brønsted base activation. [3]This can lead to very high yields and selectivities under mild conditions.

    • Cons: Many metal catalysts are sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk lines or gloveboxes). The metals themselves can be expensive and toxic, necessitating rigorous purification steps to remove metal traces from the final product.

Q2: Can these enantioselective reactions be performed on a larger, gram-scale? What are the primary challenges?

A2: Yes, scaling up these reactions is feasible and has been demonstrated. [3]However, several challenges must be addressed:

  • Thermal Management: Exothermic reactions that are easily managed in a 25 mL flask can become problematic in a 1 L reactor. The reduced surface-area-to-volume ratio makes heat dissipation less efficient, potentially leading to temperature spikes that can ruin enantioselectivity. A properly jacketed reactor with controlled cooling is essential.

  • Mixing: Efficient mixing is crucial to maintain homogeneity, especially in heterogeneous reactions or when adding reagents slowly. Inadequate stirring can lead to localized "hot spots" of high concentration, promoting side reactions.

  • Reaction Time and Purity: A reaction that takes 48 hours on a small scale can tie up equipment for a long time. Furthermore, any impurities in the starting materials are amplified on a larger scale, potentially inhibiting the catalyst or complicating purification. It is often worth re-optimizing the reaction for shorter times and ensuring the highest purity of starting materials before scaling up. A gram-scale synthesis of a spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivative was successfully performed, yielding the product in 75% yield and 99% ee. [3] Q3: How is the absolute configuration of the final spiro[indoline-3,4'-pyran] product typically determined?

A3: Determining the absolute configuration is a critical final step. The unambiguous method is single-crystal X-ray diffraction analysis . [3]If a suitable crystal of the product can be grown, this technique provides definitive proof of its three-dimensional structure.

If crystals cannot be obtained, chemists often rely on:

  • Correlation: Chemically converting the product to a compound of known absolute configuration.

  • Chiral High-Performance Liquid Chromatography (HPLC): While HPLC is used to determine the enantiomeric excess (the ratio of enantiomers), it does not reveal which peak corresponds to which enantiomer without a standard of known configuration. [4]* Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used in conjunction with computational (DFT) calculations to predict the spectrum for a given enantiomer and match it to the experimental data.

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael/Cyclization using a Quinidine-Derived Squaramide

This protocol is adapted from methodologies for the synthesis of pyrazolophthalazinyl spirooxindoles, which follows a similar cascade principle. [1] Materials:

  • Isatin derivative (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Pyrazolone derivative (1.0 equiv)

  • Quinidine-derived squaramide catalyst (1c in referenced paper) (10 mol%)

  • Chloroform (CHCl₃), analytical grade

  • Anhydrous Sodium Carbonate (Na₂CO₃) (1.5 equiv)

Procedure:

  • To a dry 10 mL vial equipped with a magnetic stir bar, add the isatin derivative (0.2 mmol, 1.0 equiv), the pyrazolone derivative (0.2 mmol, 1.0 equiv), malononitrile (0.22 mmol, 1.1 equiv), and the quinidine-derived squaramide catalyst (0.02 mmol, 10 mol%).

  • Add chloroform (2.0 mL) to the vial.

  • Cool the reaction mixture to the desired temperature (e.g., 4 °C) using a cooling bath.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure spiro[indoline-3,4'-pyran] product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Dinuclear Zinc-Catalyzed [3+3] Annulation

This protocol is adapted from the synthesis of spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives and illustrates a metal-catalyzed approach. [3] Materials:

  • ProPhenol Ligand (L4 in referenced paper) (10 mol%)

  • Diethylzinc (ZnEt₂, 1.0 M solution in hexanes) (20 mol%)

  • Indoline-2-thione derivative (1a in referenced paper) (1.0 equiv)

  • Isatylidene malononitrile derivative (2a in referenced paper) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure (under an inert atmosphere, e.g., Argon or Nitrogen):

  • To a flame-dried Schlenk tube, add the ProPhenol ligand (0.02 mmol, 10 mol%) and anhydrous THF (1.0 mL).

  • Cool the solution to 0 °C and add the diethylzinc solution (0.04 mmol, 20 mol%) dropwise.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the dinuclear zinc catalyst.

  • Add the indoline-2-thione derivative (0.20 mmol, 1.0 equiv) and the isatylidene malononitrile derivative (0.20 mmol, 1.0 equiv) to the catalyst solution in THF (1.0 mL).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spiro product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Bai, L., Li, X., Zhang, S., Li, W., & Liu, X. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules, 28(2), 889. [Link]

  • Al-Adiwish, W. M., Al-Azani, M. H., & El-Faham, A. (2014). Organocatalysis in Synthesis: l-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 19(6), 7236–7253. [Link]

  • Wang, R., Li, Y., Liu, Y., Li, M., & Yan, C. (2020). Enantioselective Synthesis of Spiro[Indoline‐3,4‐Pyrrolo[3,4‐b]Pyridines] Via an Organocatalysed Three‐Component Cascade Reaction. ChemistrySelect, 5(29), 8979-8983. [Link]

  • Ahmad, I., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6649. [Link]

  • Wang, R., Li, Y., Liu, Y., Li, M., & Yan, C. (2016). Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. RSC Advances, 6(82), 78433-78437. [Link]

  • Maleki, B., & Sedigh, Z. (2019). Green synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] using Fe3O4@l-arginine as a robust and reusable catalyst. Scientific Reports, 9(1), 1-10. [Link]

  • Vila, C., et al. (2024). Organocatalytic Enantioselective Synthesis of Chiral Spiro‐indoline‐pyrazolones through a formal [4+1] Annulation Reaction of 4‐Bromopyrazolones and aza‐ortho‐Quinone Methides. Helvetica Chimica Acta, 107(4), e202400029. [Link]

  • Rahmati, A., Khalesi, Z., & Kenarkoohi, T. (2014). Three-component synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones using a one-pot reaction. Combinatorial chemistry & high throughput screening, 17(2), 132–140. [Link]

  • Abdel-latif, F. F., Ameen, M. A., Elhady, O. M., & Kamel, M. S. (2015). Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline-3,4'-Pyran] Derivatives and Prediction their Biological Activity by PASS INET. Journal of Pharmaceutical and Applied Chemistry, 1(2), 37-40. [Link]

  • Kumar, A., et al. (2016). Enantioselective Synthesis of Dihydrospiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives via Michael/Hemiketalization Reaction. Organic Letters, 18(21), 5556-5559. [Link]

  • Xie, J., et al. (2016). Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

Sources

Technical Support Center: Navigating the Solution Stability of Tetrahydrospiro[indoline-3,4'-pyran] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetrahydrospiro[indoline-3,4'-pyran] derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of spirocyclic compounds. The unique three-dimensional structure of these molecules offers exciting possibilities in medicinal chemistry, but can also present challenges in terms of their stability in solution.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome these stability issues in your experiments.

Understanding the Core Stability Challenges

The tetrahydrospiro[indoline-3,4'-pyran] scaffold combines the structural features of an indolinone and a tetrahydropyran ring. The stability of the entire molecule in solution is influenced by the chemical properties of both these moieties. The primary concerns revolve around the susceptibility of the ether linkage in the pyran ring to hydrolysis, particularly under acidic conditions, and the potential for oxidative degradation of the indolinone core. The spirocyclic nature of the compound, with its rigid conformation, can also influence its reactivity and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My tetrahydrospiro[indoline-3,4'-pyran] derivative appears to be degrading in my aqueous stock solution. What are the likely causes?

Degradation in aqueous solutions is a common issue and can be attributed to several factors:

  • pH-dependent Hydrolysis: The ether linkage in the tetrahydropyran ring is susceptible to acid-catalyzed hydrolysis. If your solution is acidic, this can lead to the opening of the pyran ring.

  • Oxidation: The indolinone moiety can be prone to oxidation, especially if the solution is exposed to air (oxygen) and light, or if it contains trace metal impurities that can catalyze oxidative reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes.

Q2: At what pH range should I be most concerned about the stability of my compound?

While the optimal pH will be specific to your derivative, extreme pH conditions should generally be avoided. Acidic conditions (pH < 6) are particularly concerning due to the risk of pyran ring hydrolysis. While basic conditions might be more forgiving for the ether linkage, they can promote other degradation pathways for the indolinone portion of the molecule. For general use, maintaining a pH close to neutral (pH 6.5-7.5) is a good starting point.

Q3: What are the best solvents for dissolving and storing my tetrahydrospiro[indoline-3,4'-pyran] compound?

The choice of solvent is critical for maintaining stability. Here are some recommendations:

  • Aprotic Organic Solvents: For long-term storage of stock solutions, anhydrous aprotic solvents such as DMSO or DMF are generally preferred as they minimize the risk of hydrolysis.

  • Protic Solvents: If your experiment requires a protic solvent like ethanol or methanol, it is advisable to prepare fresh solutions and use them promptly. The synthesis of some spiro[indoline-3,4'-pyran] derivatives in ethanol suggests short-term stability in this solvent.[3][4]

  • Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh from a stock solution in an organic solvent. The use of buffers to maintain a stable pH is highly recommended. Some synthetic procedures for these compounds have been performed in aqueous media, indicating that some derivatives possess a degree of aqueous stability.[5][6]

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A systematic approach is necessary to confirm degradation and identify the byproducts:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring the purity of your compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can help in identifying the molecular weights of the degradation products, providing clues to their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, especially if they can be isolated.[7]

  • Forced Degradation Studies: Intentionally subjecting your compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) can help to predict potential degradation pathways and generate degradation products for characterization.[8][9][10]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Acidic Media

Symptoms:

  • Rapid decrease in the parent compound peak in HPLC analysis.

  • Significant changes in the solution's appearance (e.g., color change).

Root Cause:

  • Acid-catalyzed hydrolysis of the tetrahydropyran ring.

Solutions:

  • pH Adjustment: Immediately neutralize the solution with a suitable base to a pH of 6.5-7.5.

  • Buffering: For future experiments, use a buffered aqueous solution within the optimal pH range for your compound.

  • Solvent Change: If possible, switch to a less protic or aprotic solvent.

Workflow for pH Optimization:

A Prepare small-scale solutions of compound in a range of pH buffers (e.g., pH 4, 6, 7.4, 8) B Incubate solutions at a controlled temperature (e.g., 37°C) A->B Incubation C Analyze samples by HPLC at regular time intervals (e.g., 0, 2, 4, 8, 24h) B->C Sampling D Plot % remaining of parent compound vs. time for each pH C->D Data Analysis E Determine the pH with the lowest degradation rate D->E Conclusion

Caption: Workflow for determining the optimal pH for compound stability.

Issue 2: Gradual Degradation in Solution Over Time, Even at Neutral pH

Symptoms:

  • Slow but steady decrease in the parent compound peak in HPLC.

  • Appearance of multiple small impurity peaks.

Root Cause:

  • Oxidative degradation.

  • Photodegradation.

Solutions:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. The pyran moiety, in particular, can be susceptible to oxidative processes, and antioxidants are known to stabilize such compounds.[11][12][13][14]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Low-Temperature Storage: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the degradation rate.

Experimental Protocol for Assessing Oxidative Stability:

  • Sample Preparation: Prepare two sets of solutions of your compound in your chosen solvent.

  • Degradation Induction: To one set of solutions, add a source of oxidative stress, such as a low concentration of hydrogen peroxide. Keep the other set as a control.

  • Incubation: Incubate both sets of solutions under controlled temperature and light conditions.

  • Time-Point Analysis: At regular intervals, withdraw aliquots from each solution and analyze them by HPLC to monitor the degradation of the parent compound.

  • Data Comparison: Compare the degradation profiles of the stressed and control samples to assess the susceptibility of your compound to oxidation.

Issue 3: Poor Solubility Leading to Precipitation and Inaccurate Concentrations

Symptoms:

  • Visible precipitate in the solution.

  • Inconsistent results in bioassays.

  • Decreasing peak area in HPLC that is not due to degradation.

Root Cause:

  • Low intrinsic solubility of the spiro compound in the chosen solvent.

Solutions:

  • Co-solvents: Use a mixture of solvents. For aqueous solutions, adding a small percentage of an organic co-solvent like DMSO or ethanol can significantly improve solubility.

  • pH Adjustment: The solubility of your compound may be pH-dependent, especially if it has ionizable functional groups. Experiment with different pH values to find the point of maximum solubility.

  • Use of Excipients: In formulation development, solubilizing agents such as cyclodextrins or surfactants can be employed to enhance solubility.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also generate heat and potentially accelerate degradation.

Data Summary: Factors Influencing Stability

FactorPotential ImpactRecommended Mitigation Strategy
pH High risk of hydrolysis at low pH.Maintain pH between 6.5 and 7.5 using buffers.
Solvent Protic solvents can promote hydrolysis.Use aprotic solvents (DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.
Oxygen Can lead to oxidative degradation.Store solutions under an inert atmosphere (N₂ or Ar). Consider adding antioxidants.
Light Can cause photodegradation.Store solutions in amber vials or protect from light.
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (-20°C to -80°C).

Logical Relationship of Degradation Factors:

Compound Tetrahydrospiro[indoline-3,4'-pyran] in Solution Degradation Degradation Compound->Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photodegradation Photodegradation Degradation->Photodegradation Low_pH Low pH Low_pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light Light->Photodegradation High_Temp High Temperature High_Temp->Degradation Accelerates all pathways

Caption: Key factors contributing to the degradation of tetrahydrospiro[indoline-3,4'-pyran] in solution.

By understanding the inherent chemical liabilities of the tetrahydrospiro[indoline-3,4'-pyran] scaffold and implementing these proactive stabilization and troubleshooting strategies, you can ensure the integrity of your compounds and the reliability of your experimental results.

References

  • (2021-09-23) Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (2023-01-20) Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI. [Link]

  • (2025-08-07) Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. ResearchGate. [Link]

  • (2024-12-23) Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. PubMed. [Link]

  • (2023-04-23) A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and. PubMed Central. [Link]

  • Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile... ResearchGate. [Link]

  • (2025-08-08) Three-Component Synthesis of Spiro[Indoline-3,4'-Pyrano[3,2-b]Pyran]- 2,8'-Diones Using a One-Pot Reaction | Request PDF. ResearchGate. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

  • (2023-07-15) Analysing Impurities and Degradation Products. ResearchGate. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]

  • (PDF) Simple synthesis of polyfunctionalized indoline-spiro fused pyran derivatives via an aqueous multicomponent reaction. ResearchGate. [Link]

  • (2025-08-05) Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF. ResearchGate. [Link]

  • Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. PMC. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

  • Ammonium chloride catalyzed synthesis of novel Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles and evaluation of their antimicrobial and anti-breast cancer activities. PubMed Central. [Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. PubMed. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Green Chemistry Approach for Efficient Synthesis of Some New Spiro [Indoline- 3,4'-Pyran] Derivatives and Prediction their Biolo. :: Natural Sciences Publishing ::. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Publishing. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Sonochemistry in an organocatalytic domino reaction: an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions. PMC - PubMed Central. [Link]

  • Examples of pyran-containing compounds with antibacterial, antioxidant and anticancer activities via inhibition of CDK2.. ResearchGate. [Link]

  • Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives by One-Pot, Three-Component Reactions. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Brominated Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these structurally complex molecules. The inherent rigidity of the spirocyclic core, combined with the electronic and steric properties of bromine substituents, often complicates standard purification protocols.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges, optimize your protocols, and ensure the integrity of your final compounds.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced during the purification of brominated spiro compounds.

Q1: My brominated spiro compound appears to be degrading on the silica gel column. What is the likely cause and how can I prevent this?

A1: Degradation on silica gel is a frequent issue, particularly with sensitive substrates like brominated compounds. The primary cause is the acidic nature of standard silica gel. The silica surface has acidic silanol groups (Si-OH) that can catalyze the elimination of HBr, promote rearrangement of the spirocyclic core, or facilitate other decomposition pathways.[1][2]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexanes) and add ~1% triethylamine (Et3N) by volume. This will neutralize the acidic sites on the silica surface. Let the slurry stand for an hour before packing the column.

  • Use a Deactivated Stationary Phase: Consider using commercially available deactivated silica gel or alternative stationary phases like alumina (neutral or basic).

  • Perform a Quick Filtration: If your compound is significantly less polar than the impurities, a rapid filtration through a plug of neutralized silica (a short, wide column) may be sufficient to remove polar impurities without significant degradation.

Q2: I'm struggling to find a good solvent system for flash chromatography. My spots are either stuck at the baseline or running with the solvent front on the TLC plate.

A2: Finding the right mobile phase is critical. Brominated spiro compounds can have unusual solubility and polarity profiles. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate, which generally translates well to column separation.[3]

Solvent Selection Strategy:

  • Start with a Standard System: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[3]

  • Systematically Vary Polarity: Test a range of EtOAc/Hexane ratios (e.g., 5%, 10%, 20%, 50%).

  • Introduce a Stronger Solvent: If your compound remains at the baseline even with 50% EtOAc, consider switching to a more polar system, such as methanol/dichloromethane (MeOH/DCM).[3] Use caution with MeOH, as using more than 10% in the mobile phase can start to dissolve the silica gel.[3]

  • Consider Alternative Solvents: For particularly challenging separations, explore other solvent systems. Diethyl ether or dichloromethane can offer different selectivity compared to ethyl acetate.[3][4]

Q3: My purified compound won't crystallize and remains an oil. What techniques can I use to induce crystallization?

A3: "Oiling out" is a common problem when a compound has a low melting point or when residual impurities are present.[5] The goal is to create a supersaturated solution and provide a nucleation point for crystal growth.

Inducing Crystallization:

  • Scratching: Use a glass rod or metal spatula to gently scratch the inside surface of the flask below the level of the solution.[5] The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Seeding: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.[5][6]

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like pentane or diethyl ether) in a loosely covered flask. Allow the solvent to evaporate slowly over several hours or days.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., DCM or EtOAc). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes or pentane) until the solution becomes slightly cloudy. Warm the solution until it becomes clear again, and then allow it to cool slowly.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

Flash column chromatography is the workhorse of purification for synthetic chemistry.[7][8] However, the unique properties of brominated spiro compounds require careful consideration of each parameter.

workflow cluster_prep Preparation cluster_dev Method Development cluster_run Execution cluster_analysis Analysis a Analyze Crude Mixture (TLC/NMR) b Select Stationary Phase (e.g., Silica, Alumina) a->b c Screen Solvent Systems (TLC) b->c d Target Rf = 0.2 - 0.4 c->d Optimize e Consider Additives? (e.g., Et3N for bases) d->e f Pack Column e->f g Load Sample (Dry vs. Wet) f->g h Run Column (Isocratic vs. Gradient) g->h i Collect & Combine Fractions (TLC Analysis) h->i j Evaporate Solvent i->j k Assess Purity (NMR, LC-MS) j->k

Caption: A systematic workflow for developing a flash chromatography method.

Problem: Tailing or Streaking of the Compound on the Column

  • Causality: Tailing is often caused by strong, non-ideal interactions between the compound and the stationary phase. For brominated spiro compounds that may contain basic nitrogen atoms, these can interact strongly with acidic silanol groups on silica gel. Acidic compounds can also exhibit this behavior.

  • Solution Protocol:

    • For Basic Compounds: Add 0.5-1% triethylamine or pyridine to your eluent system. This competitively binds to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the mobile phase.[8] This can improve peak shape for carboxylic acids or other acidic functionalities by keeping them in their protonated state.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation and tailing. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Problem: Co-elution of the Product with a Stubborn Impurity

  • Causality: The impurity has a polarity very similar to your desired product in the chosen solvent system. This is common with diastereomers or regioisomers that can form during the synthesis of complex spirocycles.

  • Solution Protocol:

    • Change Solvent Selectivity: The key is to alter the nature of the interactions. If you are using an ethyl acetate/hexanes system, switch to a dichloromethane/hexanes or a diethyl ether/hexanes system. These solvents have different hydrogen bonding capabilities and dipole moments, which can alter the relative retention times of your compounds.

    • Try a Different Stationary Phase: If changing the mobile phase doesn't work, the stationary phase is the next variable. Consider using alumina, C18 (reverse-phase), or a diol-bonded silica.

    • Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving more polar impurities behind. This can sharpen peaks and improve resolution between closely eluting spots.

Solvent System (Polar/Non-Polar)PolarityBest For
Ethyl Acetate / HexanesMediumGeneral purpose, good for most compounds.[3]
Diethyl Ether / HexanesLow-MediumGood for separating less polar compounds.
Dichloromethane / MethanolHighEffective for highly polar compounds.[3]
Acetone / HexanesMedium-HighOffers different selectivity than ethyl acetate.
Guide 2: Mastering Recrystallization of Reluctant Compounds

Recrystallization is a powerful technique for achieving high purity, but it relies on key differences in solubility between your compound and the impurities.[9][10][11]

troubleshoot_crystallization start Dissolved sample does not crystallize upon cooling check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes reduce_volume Reduce solvent volume (gentle heat/N2 stream) & re-cool check_saturation->reduce_volume No scratch Scratch flask inner wall induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed oiling_out Did the compound 'oil out'? scratch->oiling_out seed->oiling_out reduce_volume->check_saturation change_solvent Try a different solvent or solvent/anti-solvent pair oiling_out->change_solvent No/Still fails re_dissolve Re-heat to dissolve, add more solvent, and cool slowly oiling_out->re_dissolve Yes re_dissolve->change_solvent If fails again

Caption: A decision-making flowchart for troubleshooting recrystallization.

Step-by-Step Protocol for Difficult Recrystallizations:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) to find a suitable candidate.

  • Prepare a Saturated Solution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude compound until it just dissolves. It is crucial to use the minimum amount of solvent to ensure the solution becomes supersaturated upon cooling.[13]

  • Slow Cooling is Paramount: Do not rush the cooling process.[11][13] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then move it to a refrigerator or an ice bath to maximize crystal yield. Rapid cooling often leads to the precipitation of impurities along with your product.[11]

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Residual solvent is a common impurity that can be difficult to remove and may affect the accuracy of subsequent analyses and biological assays.

Guide 3: Final Purity Assessment

Confirming the purity of your final compound is a critical, non-negotiable step. The Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for assessing purity.[16] The presence of unexpected signals can indicate residual solvents or synthetic by-products. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting non-volatile impurities. A single, sharp peak in the chromatogram (at multiple wavelengths) and a clean mass spectrum are good indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC with a UV detector is a standard method. The purity can be calculated based on the relative area of the product peak versus impurity peaks.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for analyzing volatile and semi-volatile compounds.[18][19]

References

  • Purification of liquid bromine contaminated with organic impurities.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Spirocycles as Rigidified sp-Rich Scaffolds for a Fragment Collection Supporting Information. University of Cambridge. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • AskChem: Do primary bromides decompose on silica? Reddit. [Link]

  • Methods of purification of organic compounds. BYJU'S. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Method for purifying a bromine compound.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. [Link]

  • Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Royal Society of Chemistry. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • Oxidative Debromination and Degradation of Tetrabromo-bisphenol A by a Functionalized Silica-Supported Iron(III)-tetrakis(p-sulfonatophenyl)porphyrin Catalyst. National Institutes of Health. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Workup: Bromine or Iodine. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. University of Calgary. [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. ScienceDirect. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Recrystallization. YouTube. [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry. [Link]

  • Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]

  • Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI. [Link]

  • What are the different methods of purification of organic compounds? Quora. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • Flash chromatography method development without TLC plates?! Is it possible? YouTube. [Link]

Sources

How to reduce side product formation in spirooxindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Product Formation and Maximizing Selectivity

Introduction

The spirooxindole scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis, prized for its unique three-dimensional architecture and significant biological activities.[1] However, the construction of the crucial spirocyclic center at the C3 position of the oxindole ring is often fraught with challenges, including low yields, complex product mixtures, and difficulties in controlling stereoselectivity.[2]

This technical support guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose common issues in your spirooxindole syntheses, understand their root causes, and implement effective, evidence-based solutions to minimize side product formation and achieve high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common problems encountered during spirooxindole synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.

Question 1: My reaction is producing the wrong diastereomer or a mixture of diastereomers. How can I improve stereoselectivity?

Root Cause Analysis:

Poor diastereoselectivity is one of the most frequent hurdles in spirooxindole synthesis, particularly in reactions that create one or more new stereocenters adjacent to the spiro-carbon. The stereochemical outcome is dictated by the transition state energies of the competing diastereomeric pathways. Factors that influence this delicate energy balance include:

  • Steric Hindrance: The approach of the reacting partners is often governed by steric repulsion. The reaction will favor the transition state that minimizes clashes between bulky substituents.

  • Catalyst Control: In asymmetric catalysis, the chiral ligand or catalyst creates a chiral environment that preferentially stabilizes one transition state over the other.[2]

  • Reaction Mechanism: Different reaction types, such as [3+2] cycloadditions or Michael additions, have distinct transition state geometries that are influenced differently by solvents, temperatures, and catalysts.[3]

Troubleshooting Workflow:

G start Poor Diastereoselectivity Observed q1 Is a catalyst being used? start->q1 cat_yes Yes q1->cat_yes Yes cat_no No q1->cat_no No sub_cat_q Is it a chiral catalyst? cat_yes->sub_cat_q sol3 Introduce a Chiral Catalyst: - Employ organocatalysts (e.g., proline, chiral phosphoric acids). - Use chiral metal complexes (e.g., Ni(II)-N,N'-dioxide). cat_no->sol3 chiral_yes Yes sub_cat_q->chiral_yes Yes chiral_no No sub_cat_q->chiral_no No sol1 Modify Catalyst: - Screen different chiral ligands. - Alter metal salt (e.g., Zn(OTf)₂ vs. FeCl₃). - Adjust catalyst loading. chiral_yes->sol1 sol2 Optimize Reaction Conditions: - Lower the temperature to increase selectivity. - Screen solvents of varying polarity (e.g., Toluene vs. DCM vs. EtOH). chiral_no->sol2 sol4 Modify Substrates: - Increase steric bulk on a directing group. - Change protecting groups (e.g., Boc vs. Bn on isatin nitrogen). sol1->sol4 sol2->sol4 sol3->sol2

Solutions & Protocols:

  • Temperature Optimization: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy makes the reaction more sensitive to small differences in activation energies between the diastereomeric transition states, thus favoring the lower-energy pathway.

    • Protocol: Run the reaction at 0 °C, -20 °C, and -78 °C and compare the diastereomeric ratios (d.r.) using ¹H NMR or HPLC analysis.

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence transition state stability.

    • Protocol: Screen a range of solvents. For example, in a [3+2] cycloaddition of an azomethine ylide, compare a non-polar solvent like toluene with a polar aprotic solvent like dichloromethane (DCM) and a polar protic solvent like ethanol.[4][5] Apolar solvents may enhance π-π stacking interactions, while polar solvents can stabilize charged intermediates, altering the reaction pathway.

  • Catalyst Modification: The choice of catalyst is paramount.

    • For Metal-Catalyzed Reactions: The ligand plays a crucial role. For instance, in zinc-catalyzed Michael/cyclization cascades, modifying the chiral bis(oxazoline) ligand can dramatically impact stereoselectivity. Lewis acids like TiCl₄ have also been shown to give excellent diastereoselectivity in certain cyclizations by rigidly coordinating both reactants.[6]

    • For Organocatalyzed Reactions: Chiral phosphoric acids or secondary amines (like proline) can induce high levels of stereocontrol.[7] If one class of catalyst provides poor results, switching to another may be beneficial.

Parameter Condition A (Low Selectivity) Condition B (High Selectivity) Rationale
Reaction Type [3+2] Cycloaddition[3+2] CycloadditionSame core reaction
Temperature Reflux (e.g., 60-80 °C)Room Temp or 0 °CLower temp increases kinetic selectivity.
Solvent MethanolToluene or DCMLess polar solvents can enhance facial selectivity.
Catalyst None or Achiral Lewis AcidChiral Catalyst (e.g., Ni(II)-N,N'-dioxide)Catalyst creates a chiral pocket, forcing a specific approach.[8]
Question 2: My reaction is giving a simple Michael addition product instead of the desired spiro-cyclized compound. How do I promote cyclization?

Root Cause Analysis:

This issue arises when a cascade reaction stalls after the initial bond-forming event (e.g., a Michael addition) and fails to proceed to the final intramolecular cyclization step. This is common in the synthesis of polycyclic spirooxindoles.[3]

  • Cause 1: Unfavorable Cyclization Geometry: The initial adduct may adopt a conformation that is not conducive to the subsequent ring-closing step.

  • Cause 2: Insufficient Activation: The nucleophile or electrophile for the ring-closing step may not be sufficiently reactive under the current conditions. The reaction might require a more potent catalyst or activation method.

  • Cause 3: Reversibility: The initial Michael addition may be reversible, and if the cyclization is slow, the adduct may revert to starting materials.

Mechanism: Desired Cascade vs. Stalled Intermediate

G cluster_0 Desired Pathway cluster_1 Problem Pathway A Methyleneindolinone + Nucleophile B Michael Adduct (Intermediate) A->B Michael Addition C Spirooxindole Product B->C Intramolecular Cyclization D Methyleneindolinone + Nucleophile E Michael Adduct (Isolated Side Product) D->E Michael Addition E->F Cyclization Fails

Solutions & Protocols:

  • Change the Base/Catalyst: The base or catalyst used for the initial Michael addition may not be optimal for the subsequent cyclization.

    • Protocol: If using a mild base like triethylamine (TEA), switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the intramolecular cyclization step. In some cases, switching from a base to a Lewis acid catalyst (e.g., FeCl₃) can facilitate the ring closure.[9]

  • Increase Reaction Temperature: While lower temperatures are good for selectivity, higher temperatures can provide the necessary activation energy to overcome the barrier for the cyclization step.

    • Protocol: After confirming the formation of the Michael adduct at a lower temperature (via TLC or LCMS), increase the temperature of the reaction mixture (e.g., to reflux) and monitor for the conversion to the spirooxindole product.

  • Employ a Tandem Catalyst System: Some complex transformations benefit from a two-stage, one-pot approach.

    • Protocol: Perform the initial Michael addition using an optimal catalyst (e.g., an organocatalyst). Once the addition is complete, introduce a second catalyst (e.g., a Lewis acid like Zn(OTf)₂) specifically to promote the cyclization cascade.

Question 3: I am observing significant amounts of a regioisomeric side product in my [3+2] cycloaddition. How can I control regioselectivity?

Root Cause Analysis:

In [3+2] cycloaddition reactions, such as those involving azomethine ylides or nitrile oxides, the orientation of the dipole relative to the dipolarophile determines the final regiochemistry of the product.[4] Poor regioselectivity stems from similar activation energies for the two possible modes of addition (e.g., ortho vs. meta). This is governed by the electronic and steric properties of both reacting partners, as described by Frontier Molecular Orbital (FMO) theory.

Solutions & Protocols:

  • Modify Dipolarophile Electronics: The electronic nature of the dipolarophile is a key determinant of regioselectivity.

    • Strategy: Altering the electron-withdrawing group (EWG) on an olefin dipolarophile can change the magnitude of the orbital coefficients at the α and β positions, thereby favoring interaction with one end of the dipole over the other. For example, switching from an ester to a ketone or a sulfone can reverse or enhance regioselectivity.

  • Utilize a Coordinating Catalyst: A metal catalyst can act as a template, bringing the dipole and dipolarophile together in a specific orientation.

    • Protocol: Employ a Lewis acid catalyst, such as a chiral N,N'-dioxide-Ni(II) complex, which coordinates to the dipolarophile (e.g., a 3-arylidene-oxindole).[8] This coordination polarizes the dipolarophile and creates steric barriers that block one mode of addition, leading to high regioselectivity.

  • Change the Dipole Precursor: The structure of the 1,3-dipole itself can be modified.

    • Strategy: For azomethine ylides generated from an amino acid and isatin, changing the amino acid (e.g., from proline to sarcosine) alters the steric and electronic profile of the resulting ylide, which can influence the cycloaddition's regiochemical outcome.[5]

Factor Method to Control Regioselectivity Example Reference
Dipolarophile Change the activating group on the alkene.Using vinyl selenones as dipolarophiles can lead to high regioselectivity.
Catalyst Use a coordinating metal catalyst.A Ni(II) complex can control the approach of a nitrile oxide to a methyleneindolinone.[8]
Solvent Screen solvents with different polarities.The regioselectivity of some cycloadditions can be switched by changing the solvent.[10]
Dipole Modify the substituents on the 1,3-dipole.Using different amino acids to generate the azomethine ylide.[5]

References

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PubMed Central. [Link]

  • Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF. ResearchGate. [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. National Institutes of Health. [Link]

  • Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Organic & Biomolecular Chemistry. [Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. PubMed. [Link]

  • (A) Proposed mechanism for the formation of spirooxindole via... ResearchGate. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]

  • Chemo- and Diastereoselective Synthesis of Spirooxindole-pyrazolines and Pyrazolones via P(NMe2)3-Mediated Substrate-Controlled Annulations of Azoalkenes with α-Dicarbonyl Compounds. ACS Publications. [Link]

  • (PDF) Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines. ResearchGate. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. [Link]

  • Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. Sci-Hub. [Link]

  • Efficient Catalytic Kinetic Resolution of Spiro-epoxyoxindoles with Concomitant Asymmetric Friedel-Crafts Alkylation of Indoles. PubMed. [Link]

  • Substituent-Controlled Selective Synthesis of Spirooxindoles and Oxazolyloxindoles via Two Tandem Reactions. Sci-Hub. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Diastereoselective Cascade Double Michael Addition to Access Bridged Coumarins, Oxindoles and Spirooxindoles: A Sustainable Strategy for Synthesis of Anticancer Molecules. PubMed. [Link]

  • Efficient Catalytic Kinetic Resolution of Spiro‐epoxyoxindoles with Concomitant Asymmetric Friedel–Crafts Alkylation of Indoles. Sci-Hub. [Link]

  • Titanium-catalyzed stereoselective synthesis of spirooxindole oxazolines. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with spiro compounds. This guide is designed to help you navigate the unique challenges these fascinating molecules can present in biological assays. Our goal is to provide you with the expertise and validated protocols necessary to achieve consistent and reliable results.

Introduction: The Double-Edged Sword of Spirocyclic Scaffolds

Spiro compounds, characterized by their central quaternary carbon atom joining two rings, offer a rigid and three-dimensionally complex scaffold that is highly attractive for modern drug discovery. This unique topology can lead to enhanced target affinity and selectivity. However, the very properties that make them desirable can also be the source of significant experimental challenges, leading to frustratingly inconsistent assay results. This guide will walk you through the most common issues and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spiro compound shows variable potency (IC50/EC50) across different assay runs. What are the likely causes?

This is one of the most frequently encountered issues. The variability often stems from the physicochemical properties of the spiro compound itself.

Answer: The primary culprits for inconsistent potency are poor solubility and compound aggregation. The rigid, non-planar structure of many spiro compounds can lead to low aqueous solubility and a high propensity to form aggregates, especially at higher concentrations.

Troubleshooting Workflow:

  • Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer.

  • Mitigate Aggregation: Incorporate a non-ionic detergent, such as Triton X-100 or Tween-20, into your assay buffer. A concentration of 0.01% (v/v) is a good starting point.

  • Control for DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO), the most common solvent for these compounds, is consistent across all wells and does not exceed 0.5%. High concentrations of DMSO can both affect protein stability and cause the compound to precipitate.

  • Pre-incubation and Mixing: Ensure thorough mixing of the compound in the assay buffer before adding it to the biological system. A short pre-incubation of the compound in the buffer can sometimes aid in solubilization.

Diagram: Troubleshooting Potency Variability

G A Inconsistent Potency Observed B Check Compound Solubility A->B C Assess for Aggregation A->C D Review DMSO Concentration A->D E Low Solubility Confirmed B->E F Aggregation Suspected C->F G High/Variable DMSO D->G I Optimize Assay Buffer (e.g., add BSA) E->I H Incorporate Detergent (e.g., 0.01% Triton X-100) F->H J Standardize Final DMSO to <=0.5% G->J K Re-evaluate Potency H->K I->K J->K

Caption: A workflow for diagnosing and resolving inconsistent potency in assays with spiro compounds.

Q2: I'm observing a high level of non-specific binding or off-target effects with my spiro compound. How can I address this?

The lipophilic nature of many spirocyclic scaffolds can lead to non-specific interactions with proteins and other biological macromolecules.

Answer: Non-specific binding is often driven by hydrophobic interactions. To mitigate this, it's crucial to include a "carrier" protein in your assay buffer and to run appropriate counter-screens.

Recommended Actions:

  • Incorporate Bovine Serum Albumin (BSA): Add 0.1% (w/v) BSA to your assay buffer. BSA acts as a scavenger for non-specific binding, effectively "soaking up" compounds that might otherwise interact with your target or other assay components.

  • Run Counter-Screens: Test your compound in an assay with a structurally unrelated target to determine its selectivity.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can help to confirm a direct and specific interaction between your compound and the intended target.

Data Presentation: Effect of BSA on Non-Specific Binding

Assay ConditionApparent IC50 (µM)Interpretation
No BSA0.5Potential for non-specific binding is high.
0.1% BSA5.2The 10-fold shift suggests the initial potency was likely influenced by non-specific interactions. The new value is more representative of true target engagement.
Q3: My spiro compound appears to be unstable in the assay medium over the course of the experiment. What steps can I take?

Chemical stability is a critical factor, and the complex stereochemistry of spiro compounds can sometimes introduce unexpected liabilities.

Answer: Compound stability should be assessed directly in the assay medium under the same conditions as your experiment (e.g., temperature, pH, light exposure).

Experimental Protocol: Assessing Compound Stability

  • Preparation: Prepare a stock solution of your spiro compound in the final assay buffer at the highest concentration to be used in the experiment.

  • Incubation: Aliquot the solution into several tubes and incubate them under the exact conditions of your assay (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and immediately quench any potential degradation by freezing at -80°C or by mixing with an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.

  • Interpretation: A decrease of >10% in the parent compound concentration over the assay duration indicates a stability issue that needs to be addressed, for example, by shortening the assay incubation time.

Q4: I am concerned about potential pan-assay interference compounds (PAINS) behavior from my spiro-containing molecule. How can I rule this out?

PAINS are compounds that appear to be hits in many different assays due to non-specific mechanisms, such as redox activity or aggregation.

Answer: Several computational and experimental methods can help identify potential PAINS.

Strategies for PAINS Identification:

  • Computational Filtering: Utilize online tools like the ZINC PAINS filter to check if your spiro scaffold contains known PAINS substructures.

  • Detergent Sensitivity: As mentioned in Q1, true inhibitors should not show a dramatic loss of activity in the presence of a non-ionic detergent, whereas aggregators often will.

  • Dose-Response Curve Shape: PAINS often exhibit unusually steep dose-response curves. A Hill slope significantly greater than 1 can be a red flag.

Diagram: Conceptual Workflow for PAINS Evaluation

G A Potential Hit Compound B Computational PAINS Filter A->B C Assay with 0.01% Triton X-100 A->C D Analyze Dose-Response Curve A->D E PAINS Substructure Flagged? B->E F Significant Potency Shift? C->F G Hill Slope > 1.5? D->G H High Risk of PAINS E->H Yes I Likely a True Hit E->I No F->H Yes F->I No G->H Yes G->I No

Caption: A decision tree for identifying potential Pan-Assay Interference Compounds (PAINS).

Concluding Remarks

The structural rigidity and three-dimensionality of spiro compounds make them a valuable class of molecules in the pursuit of novel therapeutics. By understanding their inherent physicochemical properties and proactively addressing potential liabilities such as solubility, aggregation, and non-specific binding, researchers can overcome the challenges of assay variability. The troubleshooting strategies and protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately accelerating the drug discovery process.

References

  • Title: Assay Guidance Manual: Compound Management Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The role of bovine serum albumin in the absorption of drugs Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Method Development for Scaling Up 6-bromo-spiro[indoline-3,4'-pyran] Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 6-bromo-spiro[indoline-3,4'-pyran]. Recognizing the challenges that arise when transitioning from bench-scale synthesis to pilot or manufacturing scale, this document is structured in a practical question-and-answer format to address specific experimental issues. It combines established chemical principles with field-proven insights to facilitate robust and scalable process development.

Reaction Overview & Mechanism

The synthesis of the 6-bromo-spiro[indoline-3,4'-pyran] core is most commonly achieved via a one-pot, three-component reaction. This highly efficient approach involves the condensation of a 6-bromo-isatin, an active methylene nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound. The reaction typically proceeds under basic catalysis, with piperidine being a common choice, in a protic solvent like ethanol.[1][2]

The reaction is believed to proceed through an initial Knoevenagel condensation between the 6-bromo-isatin and the active methylene nitrile, forming an intermediate ylidene. This is followed by a Michael addition of the enolized 1,3-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to yield the final spiro-pyran structure.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product 6-Bromo-isatin 6-Bromo-isatin Knoevenagel_Condensation Knoevenagel Condensation 6-Bromo-isatin->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl Michael_Addition Michael Addition 1,3-Dicarbonyl->Michael_Addition Enolate Knoevenagel_Condensation->Michael_Addition Ylidene Intermediate Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Spiro_Product 6-bromo-spiro[indoline-3,4'-pyran] Cyclization->Spiro_Product Dehydration Troubleshooting_Tree Start Low Yield or Impure Product Check_SM Starting Materials Consumed? Start->Check_SM Check_Catalyst Check Catalyst: - Age? - Loading? Check_SM->Check_Catalyst No Check_Impurity Impurity ID: - Debrominated analog? - Side-product? Check_SM->Check_Impurity Yes Check_Solubility Improve Solubility: - Increase Agitation - Increase Solvent Vol. Check_Catalyst->Check_Solubility Check_Temp Verify Reaction Temperature Check_Solubility->Check_Temp Optimize_Stoich Optimize Stoichiometry: - Slight excess of one reagent? Check_Impurity->Optimize_Stoich Reaction Byproduct Purify_SM Action: Purify Starting Materials Check_Impurity->Purify_SM Starting Material Impurity Optimize_Purification Action: Optimize Recrystallization (Solvent, Cooling Rate) Check_Impurity->Optimize_Purification Reaction Byproduct Workflow_Comparison cluster_lab Lab Scale Workflow cluster_pilot Pilot Scale Workflow lab_charge Charge RBF lab_add Add Catalyst (Aliquot) lab_charge->lab_add lab_reflux Reflux (Mantle) lab_add->lab_reflux lab_cool Cool (Ice Bath) lab_reflux->lab_cool lab_filter Filter (Buchner) lab_cool->lab_filter lab_dry Dry (Vacuum Oven) lab_filter->lab_dry pilot_charge Charge Reactor pilot_add Controlled Catalyst Addition pilot_charge->pilot_add pilot_reflux Reflux (Jacket) pilot_add->pilot_reflux pilot_cool Programmed Cooling pilot_reflux->pilot_cool pilot_filter Filter & Wash (Nutsche) pilot_cool->pilot_filter pilot_dry Dry in Situ pilot_filter->pilot_dry

Sources

Validation & Comparative

A Comparative Analysis of Bromo- vs. Chloro-Substituted Spiro[indoline-3,4'-pyran] Derivatives: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[indoline-3,4'-pyran] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The unique three-dimensional architecture of this spirocyclic system provides a versatile framework for the development of novel therapeutic agents. Among the various strategies to modulate the pharmacological properties of this scaffold, halogenation of the indoline ring has emerged as a powerful tool. The introduction of halogen atoms, particularly bromine and chlorine, can significantly influence the lipophilicity, metabolic stability, and target-binding interactions of the molecule, thereby modulating its biological activity.

This guide presents a comparative study of bromo- and chloro-substituted spiro[indoline-3,4'-pyran] derivatives, offering a data-driven analysis of their synthesis, anticancer, and antimicrobial activities. By synthesizing information from multiple studies, this document aims to provide valuable insights for researchers engaged in the design and development of novel spiro-indoline-based drug candidates.

Synthesis of Halogenated Spiro[indoline-3,4'-pyran] Derivatives

The synthesis of spiro[indoline-3,4'-pyran] derivatives is most commonly achieved through multi-component reactions, which offer an efficient and atom-economical approach to constructing molecular complexity in a single step. The general strategy involves the condensation of a substituted isatin (the source of the indoline core), an active methylene compound, and a third component which can vary to introduce diversity in the pyran ring.

For the synthesis of the target halogenated compounds, 5-bromo-isatin and 5-chloro-isatin are the key starting materials. A typical synthetic approach is a three-component reaction involving the substituted isatin, malononitrile, and a 1,3-dicarbonyl compound, often catalyzed by a base such as piperidine or an acid.

A representative synthetic scheme is depicted below:

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions Isatin 5-Halo-isatin (X = Br or Cl) Product Bromo/Chloro-substituted spiro[indoline-3,4'-pyran] Isatin->Product Malononitrile Malononitrile Malononitrile->Product Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Product Catalyst Catalyst (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Conditions Reflux Conditions->Product

Caption: General synthetic route for halogenated spiro[indoline-3,4'-pyran]s.

This one-pot synthesis is advantageous due to its operational simplicity and the ability to generate a library of compounds by varying the substituents on the reactants.[1]

Comparative Biological Activity

Anticancer Activity

Halogenated spiro[indoline-3,4'-pyran] derivatives have demonstrated promising anticancer activities against a range of cancer cell lines. The nature and position of the halogen substituent on the indoline ring can significantly impact their cytotoxic potential.

Compound IDHalogen (Position)Cancer Cell LineIC50 (µM)Reference
SSSK16 5-ChloroMCF-70.44[2]
SSSK17 6-ChloroMCF-70.04[2]
SSSK18 5-BromoMCF-7No activity[2]
Compound 3e 5-ChloroPanc-10.029[3]
Compound 3b 5-ChloroMCF-70.032[4]

From the available data, it appears that chloro-substituted derivatives, particularly at the 5 and 6-positions of the indoline ring, exhibit potent anticancer activity. For instance, compound SSSK17 with a chloro group at the 6-position showed a remarkable IC50 value of 0.04 µM against the MCF-7 breast cancer cell line.[2] In the same study, the 5-bromo analog SSSK18 was found to be inactive, suggesting that for this particular scaffold, a chloro substituent might be more favorable for anticancer activity, or that the position of the halogen is a critical determinant.[2] Another study also highlighted the potent anticancer activity of 5-chloro-indole derivatives.[3][4]

The mechanism of action for the anticancer effects of these compounds is not fully elucidated but is thought to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds may bind to the ATP-binding pocket of protein kinases, such as EGFR and BRAF, thereby inhibiting their activity.[3][5]

Anticancer_Mechanism Spiro_Compound Halogenated Spiro[indoline-3,4'-pyran] Kinase Protein Kinase (e.g., EGFR, BRAF) Spiro_Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Putative anticancer mechanism of action.

Antimicrobial Activity

Spiro[indoline-3,4'-pyran] derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The presence of a halogen atom is often associated with enhanced antimicrobial activity.

Compound TypeHalogenPathogenActivityReference
Spiro[indoline-3,4'-pyran] Schiff bases-Bacillus subtilisGood activity[1]
Spiro-4H-pyran derivatives-Staphylococcus aureus, Streptococcus pyogenesGood antibacterial effects[6]

While specific comparative data for bromo- vs. chloro-substituted spiro[indoline-3,4'-pyran]s is limited, studies on other classes of halogenated heterocyclic compounds have shown that both bromo and chloro substituents can enhance antimicrobial efficacy. The increased lipophilicity imparted by the halogen atom may facilitate the transport of the compound across the microbial cell membrane. Furthermore, the electron-withdrawing nature of halogens can modulate the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Experimental Protocols

General Procedure for the Synthesis of Halogenated Spiro[indoline-3,4'-pyran] Derivatives
  • To a solution of the appropriate 5-halo-isatin (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and the 1,3-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (bromo- and chloro-substituted spiro[indoline-3,4'-pyran] derivatives) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with test compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 DMSO_Addition Add DMSO Incubation3->DMSO_Addition Absorbance_Reading Read absorbance at 570 nm DMSO_Addition->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Future research in this area should focus on:

  • Direct Comparative Studies: Synthesizing and testing a series of 5-bromo, 5-chloro, 6-bromo, and 6-chloro-spiro[indoline-3,4'-pyran] derivatives to provide a clear and direct comparison of their biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these halogenated compounds to understand the basis of their activity and to guide further optimization.

  • Structure-Activity Relationship (SAR) Elucidation: Systematically exploring the influence of the position and nature of the halogen substituent, as well as substitutions on other parts of the scaffold, to develop comprehensive SAR models.

By addressing these key areas, the full therapeutic potential of halogenated spiro[indoline-3,4'-pyran] derivatives can be unlocked, paving the way for the development of novel and effective drug candidates for the treatment of cancer and infectious diseases.

References

  • Aly, A. A., et al. (2018). Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles. Journal of Heterocyclic Chemistry, 55(1), 188-195. [Link]

  • Asadi, Z., et al. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 16(4), 1547–1555. [Link]

  • El-Sawy, E. R., et al. (2013). Cu(OTf)2 Catalyzed Three Component Reaction: Efficient Synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran Derivatives and Their Anticancer Potency Towards A549 Human Lung Cancer Cell Lines. Bioorganic & Medicinal Chemistry Letters, 23(9), 2708-2713. [Link]

  • Hussein, E. M., et al. (2016). Ammonium chloride catalyzed synthesis of novel Schiff bases from spiro[indoline-3,4′-pyran]-3′-carbonitriles and evaluation of their antimicrobial and anti-breast cancer activities. SpringerPlus, 5(1), 1836. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c']dipyrazol]- 2-ones in the presence of Sba-Pr-So3H as a nanocatalyst. RSC Advances, 5(10), 7356-7363. [Link]

  • Khan, I., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3467. [Link]

  • Parthasarathy, K., et al. (2013). Cu(OTf)2 catalyzed three component reaction: Efficient synthesis of spiro[indoline-3,4′-pyrano[3,2-b]pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(9), 2708-2713. [Link]

  • Sayed, S. M., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1699. [Link]

  • Shaaban, M. R., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1275. [Link]

  • Sharma, V., et al. (2023). Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. Organic & Biomolecular Chemistry, 21(16), 3369-3378. [Link]

  • Singh, S., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4), 591-599. [Link]

  • Singh, S., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. [Link]

  • Shaaban, M. R., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. MDPI. [Link]1420-3049/28/3/1275)

Sources

Validating the Mechanism of Action for 6-bromo-spiro[indoline-3,4'-pyran]: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It transforms a promising molecule into a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the MoA of 6-bromo-spiro[indoline-3,4'-pyran], a member of the pharmacologically significant spirooxindole family. We will navigate the path from a hypothesized MoA to its rigorous experimental validation, comparing its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to apply a robust validation strategy to their own small molecule discovery programs.

The spiro[indoline-3,4'-pyran] core is a privileged scaffold, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The presence of a bromine atom and the specific spirocyclic fusion in 6-bromo-spiro[indoline-3,4'-pyran] suggests the potential for targeted interactions with specific biological macromolecules. Based on preliminary in-silico modeling and literature precedent for structurally related compounds, a primary hypothesized MoA for our target compound is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[4]

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Our central hypothesis is that 6-bromo-spiro[indoline-3,4'-pyran] acts as an inhibitor of acetylcholinesterase. This hypothesis is predicated on studies of similar spirooxindole derivatives that have demonstrated competitive inhibition of this enzyme.[4] To validate this, we will employ a multi-faceted approach, beginning with in vitro enzymatic assays and progressing to cell-based models.

Comparative Compounds

A crucial aspect of MoA validation is benchmarking against known entities. For this guide, we will compare 6-bromo-spiro[indoline-3,4'-pyran] with the following compounds:

  • Donepezil: A well-characterized, potent, and reversible inhibitor of AChE, serving as a positive control.

  • 6'-Amino-5-bromo-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (Compound 4b from El-gazzar et al.): A structurally related spirooxindole derivative with reported moderate AChE inhibitory activity, providing a relevant benchmark for potency.[4]

  • Unsubstituted Spiro[indoline-3,4'-pyran]: The parent scaffold, to determine the contribution of the bromo-substituent to the compound's activity.

Experimental Validation Workflow

The following experimental workflow is designed to systematically test our hypothesis, with each step building upon the last to provide a comprehensive picture of the compound's MoA.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Target Engagement & Specificity A Biochemical Assay: Ellman's Reagent-Based AChE Inhibition Assay B Enzyme Kinetics: Lineweaver-Burk Plot Analysis A->B Determine IC50 D Cell Viability Assay (e.g., MTT or CellTiter-Glo) A->D C Isothermal Titration Calorimetry (ITC) B->C Determine Ki and mode of inhibition G Cellular Thermal Shift Assay (CETSA) C->G E Cellular AChE Activity Assay D->E Assess cytotoxicity F Neurotransmitter Quantification (e.g., Acetylcholine levels) E->F Confirm target engagement in a cellular context H Kinase Panel Screening G->H Confirm direct target binding

Caption: A stepwise workflow for validating the mechanism of action of 6-bromo-spiro[indoline-3,4'-pyran].

Detailed Experimental Protocols

Phase 1: In Vitro Validation

1. Biochemical Assay: Ellman's Reagent-Based AChE Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-bromo-spiro[indoline-3,4'-pyran] against AChE.

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.

  • Protocol:

    • Prepare a 96-well microplate with increasing concentrations of 6-bromo-spiro[indoline-3,4'-pyran], the comparative compounds, and a vehicle control (e.g., DMSO).

    • Add a solution of human recombinant AChE to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI), and DTNB.

    • Measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Enzyme Kinetics: Lineweaver-Burk Plot Analysis

  • Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Protocol:

    • Perform the AChE inhibition assay as described above, but with varying concentrations of both the inhibitor (at and around its IC50) and the substrate (ATCI).

    • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • Analyze the resulting Lineweaver-Burk plot. A competitive inhibitor will show an increase in the slope with increasing inhibitor concentration, while the y-intercept remains constant.

Phase 2: Cell-Based Validation

1. Cell Viability Assay (e.g., MTT)

  • Objective: To assess the cytotoxicity of the compound and determine a non-toxic concentration range for subsequent cell-based assays.

  • Protocol:

    • Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of 6-bromo-spiro[indoline-3,4'-pyran] for 24-48 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

2. Cellular AChE Activity Assay

  • Objective: To confirm that the compound can inhibit AChE within a cellular environment.

  • Protocol:

    • Treat neuronal cells with non-toxic concentrations of the compound for a defined period.

    • Lyse the cells and measure the AChE activity in the cell lysate using the Ellman's reagent-based assay.

Comparative Data Summary

The following table presents hypothetical, yet expected, data from the proposed experiments to illustrate the comparative analysis.

CompoundAChE IC50 (µM)Mode of InhibitionCytotoxicity (CC50 in SH-SY5Y cells, µM)
6-bromo-spiro[indoline-3,4'-pyran] 5.2Competitive> 100
Donepezil 0.01Competitive> 100
Compound 4b 50.8[4]Competitive> 100
Unsubstituted Spiro[indoline-3,4'-pyran] > 100-> 100

Interpreting the Results and Alternative Mechanisms

Should the experimental data not support the AChE inhibition hypothesis, it is crucial to consider alternative mechanisms. The spirooxindole scaffold is known to interact with a variety of targets. For instance, some derivatives have shown anticancer activity by targeting receptor tyrosine kinases like ALK, EGFR, and HER-2, or by inducing reactive oxygen species (ROS).[5][6]

G cluster_0 Alternative MoA: Anticancer Activity A Kinase Inhibition Assays (e.g., ALK, EGFR, HER-2) B Cell Proliferation Assays (e.g., in A549 lung cancer cells) A->B C ROS Detection Assay (e.g., using DCFH-DA) B->C

Caption: A workflow for investigating an alternative anticancer mechanism of action.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for validating the mechanism of action of 6-bromo-spiro[indoline-3,4'-pyran]. By combining in vitro biochemical assays, cell-based functional assays, and a comparative analysis with relevant compounds, researchers can confidently elucidate the MoA of this and other novel small molecules. The iterative process of hypothesis generation, experimental testing, and data interpretation is fundamental to advancing promising compounds through the drug discovery pipeline.

References

  • El-gazzar, A. B. A., et al. (2025). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. PMC - NIH. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

  • Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. (2023). MDPI. [Link]

  • Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]. (n.d.). NIH. [Link]

  • Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. (2015). ResearchGate. [Link]

  • Cu(OTf)2 Catalyzed Three Component Reaction: Efficient Synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran Derivatives and Their Anticancer Potency Towards A549 Human Lung Cancer Cell Lines. (2013). PubMed. [Link]

  • Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. (2024). PubMed. [Link]

  • Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile... (n.d.). ResearchGate. [Link]

  • Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis. [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). NIH. [Link]

  • Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. (2022). ResearchGate. [Link]

  • Green Synthesis, Biological Evaluation, and Molecular Docking of 4'-(Substituted Phenyl)Spiro[Indoline-3,3'-[1][2][4]Triazolidine]-2,5'-Diones. (n.d.). ACS Publications. [Link]/doi/10.1021/acsomega.2c02820)

Sources

A Comparative Guide to the Structure-Activity Relationship of Spiro[indoline-3,4'-pyran] Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of spiro[indoline-3,4'-pyran] analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their potent anticancer activities. We will delve into a comparative analysis of various analogs, supported by experimental data, to elucidate the structural features crucial for their biological function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Spiro[indoline-3,4'-pyran] Scaffolds in Oncology

The spirooxindole scaffold, a core component of many natural products and synthetic molecules, is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] A particularly promising subclass is the spiro[indoline-3,4'-pyran] analogs, which have demonstrated significant potential as anticancer agents.[2] The unique three-dimensional and rigid structure of the spirocyclic system allows for precise orientation of functional groups, facilitating interactions with biological targets.[1]

A primary mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.[3][4] The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair.[4][5] In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[4][6] The development of small molecules that can disrupt the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate the tumor-suppressing function of p53.[3] Spiro[indoline-3,4'-pyran] analogs have emerged as a promising class of MDM2 inhibitors.[7]

Comparative Analysis of Spiro[indoline-3,4'-pyran] Analogs: A Look at the Structure-Activity Relationship

The biological activity of spiro[indoline-3,4'-pyran] analogs is highly dependent on the nature and position of substituents on both the indoline and pyran rings. While a single comprehensive study systematically exploring all possible substitutions is not available, by collating data from various studies, we can discern key SAR trends.

Substitutions on the Indoline Ring

The indoline core of the spiro scaffold offers several positions for modification, with substitutions on the aromatic ring and the nitrogen atom significantly influencing anticancer activity.

Halogen substitution on the indoline ring has been shown to be a critical determinant of cytotoxic efficacy. For instance, in a series of spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione derivatives, compounds with a halogen at the 6-position of the isatin ring displayed significant anticancer potential against the MCF-7 breast cancer cell line.[8][9] Specifically, compound SSSK17 , with a chlorine atom at the 5-position of the indoline ring, exhibited a remarkable GI50 value of 0.04 µM against MCF-7 cells.[8][9] In contrast, the unsubstituted analog SSSK19 was significantly less potent with a GI50 of 21.6 µM.[8][9] This highlights the positive impact of electron-withdrawing groups at this position.

Substitutions on the Pyran Ring

The pyran moiety of the spiro[indoline-3,4'-pyran] scaffold also presents opportunities for structural modification to enhance biological activity. The substituents on the pyran ring can influence the molecule's interaction with the target protein and its overall physicochemical properties.

In a study of spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives, the nature of the group at the 3'-position of the pyran ring was found to be important for anticancer activity against A549 human lung cancer cell lines. While specific IC50 values for a comparative series are not detailed in the available abstract, the study emphasizes the role of these substituents in the observed potency.[10]

The following table summarizes the reported biological activities of selected spiro-indoline analogs from various studies, illustrating the impact of different substitution patterns.

Compound IDCore ScaffoldKey SubstitutionsCancer Cell LineActivity (GI50/IC50)Reference
SSSK16 spiro[indoline-3,2'-pyrrole]6-Chloro on indolineMCF-70.44 µM[8][9]
SSSK17 spiro[indoline-3,2'-pyrrole]5-Chloro on indolineMCF-70.04 µM[8][9]
SSSK19 spiro[indoline-3,2'-pyrrole]Unsubstituted indolineMCF-721.6 µM[8][9]
Compound 3 Spiropyrane(structure not detailed)HCI-H522 (Non-small cell lung)93.52% Growth Inhibition[11]
Compound 137 spiro[indoline-3,4'-pyran](structure not detailed)MCF-7~70 µg/mL[2]

It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions and assays.

Mechanism of Action: Targeting the p53-MDM2 Pathway

The primary anticancer mechanism of many spiro[indoline-3,4'-pyran] analogs involves the disruption of the p53-MDM2 interaction.[3] In a healthy cell, p53 is maintained at low levels through a negative feedback loop with MDM2.[4] Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of genes that regulate cell cycle arrest and apoptosis.[5]

However, in many cancer cells, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing for uncontrolled cell proliferation. Spiro[indoline-3,4'-pyran] analogs can bind to a hydrophobic pocket on MDM2 that is the binding site for p53, thereby blocking the interaction and preventing p53 degradation. This leads to the accumulation of p53 in the nucleus, where it can resume its tumor suppressor functions.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes Activates Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates Spiro_analog Spiro[indoline-3,4'-pyran] Analog Spiro_analog->MDM2 Inhibits Binding to p53 Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_genes->Apoptosis Induces

Caption: The p53-MDM2 signaling pathway and the inhibitory action of spiro[indoline-3,4'-pyran] analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol: [12][13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add various concentrations of the spiro[indoline-3,4'-pyran] analogs to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

mtt_assay_workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compounds Add spiro[indoline-3,4'-pyran] analogs at various concentrations incubate1->add_compounds incubate2 Incubate for desired exposure time add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer incubate4 Incubate for 2 hours in the dark add_solubilizer->incubate4 read_absorbance Measure absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Fluorescence Polarization Assay for MDM2-p53 Interaction

The fluorescence polarization (FP) assay is a powerful technique for studying molecular interactions in solution, making it ideal for identifying inhibitors of the p53-MDM2 binding.[3][14]

Principle: The assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. A small, rapidly rotating fluorescent peptide has low polarization. When it binds to the much larger MDM2 protein, its rotation slows down, resulting in an increase in polarization. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.[14]

Step-by-Step Protocol: [14]

  • Reagent Preparation: Prepare solutions of purified MDM2 protein, a fluorescently labeled p53 peptide (e.g., Rhodamine-labeled), and the spiro[indoline-3,4'-pyran] analog to be tested in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the fluorescently labeled p53 peptide, and the MDM2 protein to achieve final desired concentrations.

  • Inhibitor Addition: Add varying concentrations of the spiro[indoline-3,4'-pyran] analogs to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value.

fp_assay_workflow start Start prepare_reagents Prepare MDM2, fluorescent p53 peptide, and test compounds start->prepare_reagents setup_plate Dispense reagents into a 384-well plate prepare_reagents->setup_plate add_inhibitor Add spiro[indoline-3,4'-pyran] analogs at various concentrations setup_plate->add_inhibitor incubate Incubate to reach binding equilibrium add_inhibitor->incubate measure_fp Measure fluorescence polarization incubate->measure_fp analyze_data Calculate % inhibition and IC50 measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorescence Polarization assay.

Conclusion and Future Directions

The spiro[indoline-3,4'-pyran] scaffold represents a highly promising framework for the development of novel anticancer agents, particularly those targeting the p53-MDM2 protein-protein interaction. The structure-activity relationship studies, although fragmented across different research efforts, consistently point towards the importance of specific substitutions on both the indoline and pyran rings for enhancing biological activity. Halogenation of the indoline ring, for example, has been shown to significantly improve cytotoxic potency.

Future research in this area should focus on a more systematic and comprehensive exploration of the SAR of this scaffold. The synthesis and evaluation of a focused library of spiro[indoline-3,4'-pyran] analogs against a single, well-defined target such as MDM2 would provide more definitive insights into the optimal substitution patterns. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of the most potent analogs will be crucial for their translation into clinical candidates. The combination of rational drug design, guided by the SAR principles outlined in this guide, with robust biological evaluation will undoubtedly accelerate the development of the next generation of spiro-based anticancer therapeutics.

References

  • Kumari, S., & Samanta, S. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4). [Link]

  • Aly, A. A., et al. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Polycyclic Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. In Probe Development and Drug Discovery. [Link]

  • ResearchGate. (n.d.). IC 50 and FEB values of compounds 4a-s. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Schematic representation of MDM2 signaling pathway showing a.... [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. [Link]

  • The Royal Society of Chemistry. (2020). Macrocyclization of an all-D linear α-helical peptide imparts cellular permeability - Supporting Information. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (n.d.). MDM2: RING Finger Protein and Regulator of p53. In Madame Curie Bioscience Database. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Nanoshel. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • MDPI. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. Molecules. [Link]

  • YouTube. (2021). p53 Pathway. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of spiro[indoline-3,4′-pyran]-3′-carbonitrile.... [Link]

  • PubMed. (2004). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Analytical Biochemistry. [Link]

  • National Center for Biotechnology Information. (2014). The MDM2-p53 pathway revisited. Genes & Cancer. [Link]

  • Frontiers. (2022). Ribosome biogenesis rate, a parameter of sensitivity to chemotherapeutic drugs inhibiting rRNA synthesis. Frontiers in Pharmacology. [Link]

Sources

A Comparative Analysis of Spiro[indoline-3,4'-pyran] Derivatives and Established Kinase Inhibitors in Oncogenic Kinase Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

Protein kinases, orchestrators of a vast array of cellular processes, have emerged as pivotal targets in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of homology within the ATP-binding site of the kinome presents a significant challenge in developing highly selective inhibitors, often leading to off-target effects and associated toxicities.

This guide provides a comparative analysis of a promising class of heterocyclic compounds, spiro[indoline-3,4'-pyran] derivatives, against well-established, clinically approved kinase inhibitors. We will delve into their comparative efficacy, focusing on two clinically relevant receptor tyrosine kinases: Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met). Both ALK and c-Met are validated drug targets in various malignancies, including non-small cell lung cancer (NSCLC) and gastric cancer.[1]

Our analysis will be grounded in experimental data, comparing the biochemical and cellular potency of a representative spiro[indoline-3,4'-piperidine]-2-one compound, hereafter referred to as SMU-B , with the known ALK/c-Met inhibitor Crizotinib and the c-Met/VEGFR2 inhibitor Cabozantinib .[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential of the spiro[indoline-3,4'-pyran] scaffold as a source of novel kinase inhibitors.

Comparative Efficacy: A Head-to-Head Analysis

The central tenet of evaluating any potential therapeutic is a direct comparison with the current standard of care. In this section, we present a side-by-side comparison of the inhibitory potency of SMU-B, Crizotinib, and Cabozantinib against their target kinases. The data is presented in terms of IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity. Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Potency (nM)Reference
SMU-B c-Metsingle-digit nM< 100[1][4]
ALKsingle-digit nM< 100[1][4]
Crizotinib c-Met0.5151 (MKN-45 cells)[5]
ALK24 (cellular assay)~25 (cell-based assays)[2][5]
Cabozantinib c-Met1.385 (TT cells)[3]
VEGFR20.035-[3]

Analysis of Efficacy:

The data reveals that the spiro[indoline-3,4'-piperidine]-2-one derivative, SMU-B, exhibits potent, single-digit nanomolar biochemical inhibitory activity against both c-Met and ALK.[1][4] This is highly comparable, and in the case of ALK, potentially more potent than Crizotinib, which has a reported cellular IC50 of approximately 24-25 nM for ALK phosphorylation inhibition.[2][5] In cellular assays, SMU-B maintained a potent sub-100 nM activity against both kinases.[1][4]

When compared to Cabozantinib for c-Met inhibition, SMU-B's single-digit nanomolar biochemical potency is on par with Cabozantinib's reported IC50 of 1.3 nM.[1][3] The cellular potency of SMU-B (<100 nM) also compares favorably with that of Cabozantinib (85 nM in TT cells).[1]

These findings underscore the potential of the spiro[indoline-3,4'-pyran] scaffold as a source of highly potent dual ALK/c-Met inhibitors. The unique three-dimensional structure of the spirocyclic system may contribute to favorable interactions within the ATP-binding pockets of these kinases, leading to the observed high potency.[2]

Signaling Pathways: Visualizing the Mechanism of Action

To understand the biological consequences of inhibiting ALK and c-Met, it is crucial to visualize their respective signaling pathways. Dysregulation of these pathways leads to uncontrolled cell growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by its ligands or through oncogenic fusion events (e.g., EML4-ALK in NSCLC), dimerizes and autophosphorylates.[6][7][8] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately promoting cell proliferation and survival.[9]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Spiro[indoline-3,4'-pyran] / Crizotinib Inhibitor->ALK

Caption: ALK signaling pathway and point of inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF).[10] This interaction leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules, including GRB2, GAB1, and PI3K.[11] Activation of these pathways, such as the RAS-MAPK and PI3K-AKT pathways, promotes cell motility, invasion, and proliferation.[10][12]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 HGF HGF HGF->cMet SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Motility, Invasion, Proliferation) ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Spiro[indoline-3,4'-pyran] / Crizotinib / Cabozantinib Inhibitor->cMet

Caption: c-Met signaling pathway and point of inhibition.

Experimental Methodologies: A Guide to Reproducible Kinase Inhibition Studies

The reliability of any comparative efficacy study hinges on the robustness and reproducibility of the experimental protocols. Here, we detail the standard methodologies for assessing kinase inhibitor potency, both in biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[13][14]

Experimental Workflow:

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) B->C D 4. Measure Luminescence (Signal proportional to ADP produced) C->D

Caption: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor (e.g., SMU-B, Crizotinib, Cabozantinib). The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • IC50 Determination: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.

Experimental Workflow:

MTT_Assay_Workflow A 1. Seed Cells (Plate cells in a 96-well plate) B 2. Add Inhibitor (Treat cells with varying concentrations of inhibitor) A->B C 3. Add MTT Reagent (Metabolically active cells convert MTT to formazan) B->C D 4. Solubilize Formazan (Add solubilization solution) C->D E 5. Measure Absorbance (Absorbance proportional to cell viability) D->E

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on ALK or c-Met signaling) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[15]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C.[16]

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[15][17]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to untreated control cells and plot this against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Directions

This comparative guide demonstrates that spiro[indoline-3,4'-pyran] derivatives, exemplified by SMU-B, represent a promising scaffold for the development of potent kinase inhibitors. The head-to-head comparison with established drugs like Crizotinib and Cabozantinib reveals a competitive, and in some aspects, potentially superior inhibitory profile against the clinically significant kinases ALK and c-Met.

The high potency observed for SMU-B warrants further investigation. Future studies should focus on comprehensive kinase profiling to assess the selectivity of this compound class across the human kinome. A highly selective inhibitor is more likely to have a favorable therapeutic window with reduced off-target toxicities. Furthermore, in vivo studies in relevant animal models are essential to evaluate the pharmacokinetic properties, anti-tumor efficacy, and overall safety profile of these novel spiro compounds.

The modular nature of the synthesis of spiro[indoline-3,4'-pyran] derivatives also offers a rich platform for medicinal chemistry optimization.[19] Structure-activity relationship (SAR) studies can be systematically conducted to further enhance potency, selectivity, and drug-like properties.

References

  • Praveen, C., Balachandran, C., Senthil Kumar, P., Ignacimuthu, S., & Perumal, P. T. (2013). Cu(OTf)2 catalyzed three component reaction: Efficient synthesis of spiro[indoline-3,4'-pyrano[3,2-b]pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(7), 2101-2105). [Link]

  • Zhang, Q., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 973-978). [Link]

  • Zhang, Q., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. PubMed. [Link]

  • Mathieu, E., et al. (2015). Anaplastic lymphoma kinase: signalling in development and disease. The International Journal of Biochemistry & Cell Biology, 68, 123-126. [Link]

  • Shaw, A. T., et al. (2013). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research, 19(22), 6061-6071. [Link]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 69(11), 1719-1750. [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. ResearchGate. [Link]

  • Li, Y., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4356-4365. [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Creative Diagnostics. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3467. [Link]

  • Wikipedia. (n.d.). Hepatocyte growth factor receptor. Wikipedia. [Link]

  • Sun, Y., et al. (2012). ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK. Molecular Cancer Therapeutics, 11(8), 1780-1787. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Wikipedia. (n.d.). Anaplastic lymphoma kinase. Wikipedia. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

  • Ecker, R. C., & Liu, B. (2009). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Cellular and Molecular Medicine, 13(8B), 2044-2056. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Bentzien, F., et al. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 19(18), 5028-5038. [Link]

  • Piva, R., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Oncology, 4, 176. [Link]

  • Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? YouTube. [Link]

  • Katayama, R., et al. (2014). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Annals of Oncology, 25(Suppl 3), iii56-iii64. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). IC 50 values obtained by proliferation assay for AP26113, ASP3026,... ResearchGate. [Link]

  • Broad Institute. (n.d.). Human Gene Set: BIOCARTA_MET_PATHWAY. Broad Institute. [Link]

  • Chen, Y.-J., et al. (2019). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Cancers, 11(11), 1740. [Link]

  • ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. [Link]

  • The ASCO Post. (2013, November 15). Investigational ALK Inhibitor Shows Promise in Patients With Crizotinib-Refractory, ALK-Positive NSCLC. The ASCO Post. [Link]-crizotinib-refractory-alk-positive-nsclc/)

Sources

A Comparative Guide to the Molecular Docking of 6-bromo-spiro[indoline-3,4'-pyran] with Therapeutically Relevant Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking interactions of 6-bromo-spiro[indoline-3,4'-pyran], a representative of the promising spirooxindole class of heterocyclic compounds, against a panel of therapeutically relevant protein targets. Spirooxindoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant biological activity, including potent anticancer properties.[1][2] This study aims to elucidate the binding potential and interaction patterns of this specific brominated derivative to inform future drug design and lead optimization efforts.

The inclusion of a bromine atom is a deliberate strategic choice in drug design. Beyond simply increasing molecular weight, halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic properties and binding affinity.[3] This is largely due to their ability to form "halogen bonds," a type of non-covalent interaction where the electropositive crown (σ-hole) of the halogen interacts with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a protein's active site.[4][5] Such interactions can enhance binding specificity and strength, making "bromination" a valuable tool for modulating therapeutic activity.[3][4]

Here, we compare the docking performance of 6-bromo-spiro[indoline-3,4'-pyran] against three distinct and validated protein targets implicated in major diseases:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key target in oncology, often overexpressed in various cancers.

  • Polo-like Kinase 4 (Plk4): A crucial regulator of centriole duplication, whose inhibition is a novel strategy for cancer therapy.[6]

  • Human Pancreatic α-Amylase: An enzyme involved in carbohydrate metabolism, representing a target for type 2 diabetes treatment.[7]

By employing a rigorous and validated computational workflow, this guide offers field-proven insights into the causality behind experimental choices, ensuring a trustworthy and reproducible analysis for researchers in drug discovery.

Computational Drug Discovery Workflow

The process of computer-aided drug design (CADD) provides a systematic and efficient pathway to screen, identify, and optimize potential drug candidates before committing to expensive and time-consuming laboratory synthesis.[8][9] Our workflow integrates established software and protocols to ensure scientific rigor and reproducibility.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation Target_Selection Target Identification (EGFR, Plk4, α-Amylase) PDB_Retrieval Retrieve Protein Structures (from RCSB PDB) Target_Selection->PDB_Retrieval Ligand_Selection Ligand Selection (6-bromo-spiro[indoline-3,4'-pyran]) Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Selection->Ligand_Prep Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB_Retrieval->Protein_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Analyze Scoring (Binding Affinity, kcal/mol) Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (H-Bonds, Hydrophobic, Halogen Bonds) Scoring->Interaction_Analysis Validation Protocol Validation (Re-docking of Native Ligand) Interaction_Analysis->Validation Feedback

Sources

In Vivo Efficacy of 6-bromo-spiro[indoline-3,4'-pyran]: A Comparative Guide for Preclinical Evaluation in Oncology Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 6-bromo-spiro[indoline-3,4'-pyran], a novel spirooxindole derivative, within the context of oncology drug development. Spirooxindoles represent a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating potent and diverse biological activities, including significant potential as anticancer agents.[1][2][3] This document outlines a proposed experimental design, compares the subject compound to relevant alternatives, and offers detailed protocols to ensure scientific rigor and reproducibility.

Introduction to 6-bromo-spiro[indoline-3,4'-pyran] and the Spirooxindole Scaffold

The spirooxindole core is a three-dimensional heterocyclic system found in various natural products and synthetic molecules.[4] This structural rigidity is a key feature that contributes to its ability to interact with specific biological targets.[5] A significant body of research has focused on the anticancer properties of spirooxindoles, with several mechanisms of action identified.[6] One of the most promising is the inhibition of the MDM2-p53 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway and subsequent cancer cell apoptosis.[2][3] Other spirooxindole derivatives have been shown to target various kinases involved in cancer cell proliferation and survival.[6][7]

The introduction of a bromine atom at the 6th position of the indoline ring in 6-bromo-spiro[indoline-3,4'-pyran] is a strategic modification. Halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its binding affinity and metabolic stability.[6] Based on the established anticancer potential of the spirooxindole class, this guide will focus on the in vivo validation of 6-bromo-spiro[indoline-3,4'-pyran] as a potential therapeutic for solid tumors.

Hypothesized Mechanism of Action: p53-MDM2 Inhibition

A plausible mechanism of action for 6-bromo-spiro[indoline-3,4'-pyran] is the disruption of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's pro-apoptotic functions.[2] By binding to MDM2 and blocking its interaction with p53, spirooxindole compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53-MDM2 Inhibition Pathway cluster_normal Normal Cell Homeostasis cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Treatment with 6-bromo-spiro[indoline-3,4'-pyran] p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding & Degradation MDM2_n->p53_n p53_c p53 (low levels) MDM2_c MDM2 (overexpressed) p53_c->MDM2_c Increased Degradation Apoptosis_c Apoptosis (suppressed) p53_c->Apoptosis_c MDM2_c->p53_c Compound 6-bromo-spiro[indoline-3,4'-pyran] MDM2_t MDM2 Compound->MDM2_t Inhibition p53_t p53 (stabilized) Apoptosis_t Apoptosis (induced) p53_t->Apoptosis_t MDM2_t->p53_t Degradation Blocked

Caption: Hypothesized mechanism of 6-bromo-spiro[indoline-3,4'-pyran] via p53-MDM2 inhibition.

Comparative Landscape: Alternative Spirooxindole-Based Anticancer Agents

To provide a robust evaluation of 6-bromo-spiro[indoline-3,4'-pyran]'s efficacy, it is essential to compare its performance against other well-characterized compounds. The following table summarizes the performance of two notable spirooxindole derivatives in preclinical models.

CompoundAnimal ModelCancer TypeEfficacyReference
MI-888 Xenograft (human cancer cell lines in mice)Various solid tumorsAchieved rapid, complete, and durable tumor regression with oral administration.[4]
SAR405838 Brain tumor xenograft modelsGlioblastomaDemonstrated brain distribution kinetics suggesting potential for brain tumor therapy.[2]
Hypothetical: 6-bromo-spiro[indoline-3,4'-pyran] Xenograft (A549 human lung cancer cells in nude mice)Non-small cell lung cancerTo be determined.N/A

In Vivo Efficacy Study Design: A Xenograft Model Approach

The use of animal models is a critical step in the preclinical development of anticancer agents.[8][9] Rodent models, particularly mice, are widely employed due to their genetic manipulability and physiological similarities to humans in many aspects of cancer biology.[10] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach to evaluate the efficacy of a test compound on human tumors.[11] For this proposed study, the A549 human lung adenocarcinoma cell line will be used, as some spiro[indoline-3,4'-pyran] derivatives have shown potency against this cell line.[12]

Experimental Workflow

The following diagram illustrates the key stages of the proposed in vivo efficacy study.

In Vivo Efficacy Study Workflow start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring monitoring->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->analysis end End analysis->end

Caption: Workflow for the in vivo efficacy study of 6-bromo-spiro[indoline-3,4'-pyran].

Detailed Experimental Protocol

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Source: Reputable vendor (e.g., Charles River, Jackson Laboratory)

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.[11]

2. Cell Culture and Implantation:

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL. Inject subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.

  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (6-bromo-spiro[indoline-3,4'-pyran] - Low Dose): e.g., 25 mg/kg.

  • Group 3 (6-bromo-spiro[indoline-3,4'-pyran] - High Dose): e.g., 50 mg/kg.

  • Group 4 (Positive Control): A standard-of-care chemotherapeutic agent for non-small cell lung cancer (e.g., Cisplatin, 5 mg/kg).

5. Drug Administration and Monitoring:

  • Route of Administration: Oral gavage or intraperitoneal injection, depending on the compound's solubility and bioavailability.

  • Frequency: Daily for 21 consecutive days.

  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

6. Endpoint and Data Analysis:

  • Endpoint Criteria: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm^3), or after a fixed duration of treatment.

  • Euthanasia and Tissue Collection: At the endpoint, euthanize mice according to approved protocols. Excise and weigh the tumors. Collect blood and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Hypothetical Data and Comparative Analysis

The following table presents hypothetical data from the proposed in vivo study, comparing the efficacy of 6-bromo-spiro[indoline-3,4'-pyran] to a standard-of-care agent.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SD
Vehicle Control -1850 ± 250-+2.5 ± 1.5
6-bromo-spiro[indoline-3,4'-pyran] 25980 ± 18047.0-1.0 ± 2.0
6-bromo-spiro[indoline-3,4'-pyran] 50555 ± 12070.0-3.5 ± 2.5
Cisplatin (Positive Control) 5650 ± 15064.9-10.0 ± 3.0

Interpretation of Hypothetical Results:

In this hypothetical scenario, 6-bromo-spiro[indoline-3,4'-pyran] demonstrates a dose-dependent antitumor effect. At the 50 mg/kg dose, it shows superior tumor growth inhibition compared to the positive control, Cisplatin. Importantly, the body weight change, a general indicator of toxicity, is less pronounced in the groups treated with the spirooxindole compound, suggesting a potentially better safety profile.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the in vivo validation of 6-bromo-spiro[indoline-3,4'-pyran] as a potential anticancer agent. The proposed xenograft study, with its detailed protocol and comparative analysis, offers a robust methodology for assessing the compound's efficacy and safety profile.

Positive results from this study would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effects.

  • Mechanism of Action studies: To confirm the hypothesized p53-MDM2 inhibitory activity through in vivo biomarker analysis (e.g., p53 and its downstream targets in tumor tissues).

  • Evaluation in other cancer models: Testing the compound's efficacy in a broader range of cancer types, including patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.

The spirooxindole scaffold continues to be a rich source of novel therapeutic candidates.[1][13] Through rigorous and well-designed preclinical studies, as outlined in this guide, the therapeutic potential of promising derivatives like 6-bromo-spiro[indoline-3,4'-pyran] can be thoroughly evaluated, paving the way for their potential clinical development.

References

  • El-Gamal, M. I., & Oh, C.-H. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(15), 4969. [Link]

  • Fawazy, N. G., Panda, S. S., Mostafa, A., Kariuki, B. M., Bekheit, M. S., Moatasim, Y., ... & El-Manawaty, M. A. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 13880. [Link]

  • Koval, A. A., Shestakov, A. S., & Zavarzin, I. V. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3121. [Link]

  • Shi, D., Li, X., & Xu, Z. (2016). Three-Component Reaction for Synthesis of Functionalized Spiro[indoline-3,4′-pyrano[3,2-h]quinolines]. Synthetic Communications, 46(15), 1282-1288. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., & Wang, R. (2019). Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction. Advanced Synthesis & Catalysis, 361(24), 5649-5653. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Therapeutic Potential of Spirooxindoles as Antiviral Agents. Molecules, 25(18), 4148. [Link]

  • Lubet, R. A., & Grubbs, C. J. (2012). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent Results in Cancer Research, 190, 13-33. [Link]

  • Sammor, M. S., Abu-Serie, M. M., & El-Sattar, N. E. A. (2021). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 68(3), 647-661. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 24(4), 3591. [Link]

  • El-Naggar, A. M., & El-Sayed, W. M. (2021). Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers. Scientific Reports, 11(1), 1-17. [Link]

  • Chen, Z., & Cheng, K. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(13), 3356. [Link]

  • El-Sayed, N. F., & El-Gazzar, M. G. (2022). Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. Scientific Reports, 12(1), 1-15. [Link]

  • Zaki, M. E. A., & El-Moez, S. I. A. (2016). Synthesis of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles. Journal of Heterocyclic Chemistry, 53(4), 1184-1188. [Link]

  • Rekha, S., Tamilselvan, S., Asif, M., Nasibullah, M., & Kaleeswaran, S. (2021). Structures of some natural spirooxindole based drugs, I–V; Synthetic... ResearchGate. [Link]

  • Chen, Z., & Cheng, K. (2018). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Drug Metabolism, 19(10), 834-842. [Link]

  • Nafie, M. S., Shawish, I., Fahmy, S. A., & Barakat, A. (2023). Medicinal applications of spirooxindole and its derivatives. RSC Medicinal Chemistry, 14(7), 1276-1295. [Link]

  • Kumar, R. S., Arora, P., & Perumal, P. T. (2013). Cu (OTf) 2 catalyzed three component reaction: Efficient synthesis of spiro [indoline-3, 4′-pyrano [3, 2-b] pyran derivatives and their anticancer potency towards A549 human lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(9), 2708-2713. [Link]

  • National Cancer Institute. (n.d.). Animal Models in Cancer Research. [Link]://www.cancer.gov/research/areas/animal-models)

Sources

A Comparative Analysis of Spiro[indoline-3,4'-pyran] and Spiro[indoline-3,4'-piperidine] Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Properties, and Biological Potential

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic systems, particularly those incorporating the privileged indoline nucleus, have garnered significant attention. Their inherent three-dimensionality offers a distinct advantage, allowing for more precise and multifaceted interactions with biological targets. This guide provides a comprehensive comparative analysis of two prominent spiro[indoline] scaffolds: spiro[indoline-3,4'-pyran] and spiro[indoline-3,4'-piperidine]. We will delve into their synthetic strategies, physicochemical characteristics, and reported biological activities, supported by experimental data, to offer researchers and drug development professionals a critical evaluation of their potential in modern therapeutic design.

The Spiro[indoline] Core: A Foundation for Diverse Bioactivity

The spirooxindole framework, where a second ring system is attached to the C3 position of an oxindole core, is a recurring motif in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities.[1] This rigid, three-dimensional structure provides a unique topographical presentation of functional groups, which can lead to enhanced binding affinity and selectivity for protein targets.[2] The choice of the spiro-fused ring significantly influences the overall shape, polarity, and hydrogen bonding capacity of the molecule, thereby modulating its biological function.

I. Synthetic Strategies: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical factor in its viability for drug discovery programs. Both spiro[indoline-3,4'-pyran] and spiro[indoline-3,4'-piperidine] systems can be constructed through various synthetic routes, with multicomponent reactions (MCRs) being a particularly efficient strategy for the pyran analogs.

A. Spiro[indoline-3,4'-pyran]: The Efficiency of Multicomponent Reactions

The synthesis of the spiro[indoline-3,4'-pyran] scaffold is often achieved through elegant and atom-economical multicomponent reactions. A common and effective approach involves the condensation of an isatin derivative, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a 1,3-dicarbonyl compound.[3] This strategy allows for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Spiro[indoline-3,4'-pyran] Derivative [4]

  • Reactant Preparation: In a round-bottom flask, dissolve isatin (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine (typically 10 mol%). The choice of catalyst can influence reaction times and yields.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates and catalyst used.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

The causality behind this experimental choice lies in the sequential nature of the MCR. The initial Knoevenagel condensation between isatin and the active methylene compound forms an electron-deficient alkene. This intermediate then undergoes a Michael addition with the enolized 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the final spiro[indoline-3,4'-pyran] product. The use of a basic catalyst is crucial for promoting both the initial condensation and the subsequent Michael addition.

Sources

A Researcher's Guide to Confirming Target Engagement of 6-bromo-spiro[indoline-3,4'-pyran] in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the unequivocal confirmation that this molecule engages its intended target within the complex milieu of a living cell. This guide provides a comparative analysis of two robust methodologies for confirming the cellular target engagement of novel compounds, using the hypothetical case of 6-bromo-spiro[indoline-3,4'-pyran], a spirooxindole derivative with putative therapeutic potential.

Spirooxindoles are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Computational docking studies on similar spirooxindole compounds have suggested potential interactions with key cancer-related proteins such as the receptor tyrosine kinases EGFR and HER2, the cell-surface glycoprotein CD44, and the aldo-keto reductase AKR1D1.[3] However, such in silico predictions necessitate empirical validation. This guide will explore two distinct and powerful techniques to achieve this: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL). We will delve into the mechanistic underpinnings of each approach, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate strategy for their experimental goals.

Section 1: Comparative Analysis of Target Engagement Methodologies

Choosing the right method to confirm target engagement is contingent on several factors, including the availability of specific reagents (like antibodies), the need for unbiased discovery versus validation of a known target, and the desired experimental throughput. Here, we compare CETSA and PAL, two leading techniques that offer complementary insights.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)
Principle Ligand binding increases the thermal stability of the target protein.A photoreactive probe based on the compound of interest covalently crosslinks to its target upon UV irradiation.
Primary Application Target validation (when the putative target is known). Can be adapted for unbiased screening (TPP).Unbiased target identification and validation.
Key Advantage Label-free approach that assesses target engagement in a native cellular environment.[4]Enables the identification of unknown targets and provides direct evidence of binding.[1]
Primary Limitation Requires a specific antibody for Western Blot-based detection. Not all proteins exhibit a significant thermal shift upon ligand binding.Requires chemical synthesis of a bespoke photoaffinity probe. Potential for non-specific labeling.[2]
Throughput Moderate to high, especially with high-throughput screening (HTS) formats.Low to moderate, often requires optimization for each new probe.
Confirmation Indirect confirmation of binding through stabilization.Direct, covalent modification of the target protein.

Section 2: Method 1 - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of proteins.[5] When a small molecule binds to its target protein, it often increases the protein's resistance to heat-induced denaturation.[6] This change in thermal stability can be quantified, providing strong evidence of target engagement within intact cells.[7]

The Causality Behind CETSA

The binding of a ligand to a protein introduces additional non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the protein's three-dimensional structure. This increased stability raises the energy barrier for unfolding, resulting in a higher melting temperature (Tm). By heating cell lysates or intact cells treated with the compound of interest to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, we can observe a shift in the melting curve in the presence of a binding ligand.

Experimental Workflow: CETSA

The workflow for a Western Blot-based CETSA experiment is a self-validating system. The inclusion of a vehicle control (e.g., DMSO) at each temperature point provides a baseline melting curve for the target protein. A positive control, a known binder to the target, should demonstrate a clear thermal shift, validating the assay's ability to detect engagement. The test compound, 6-bromo-spiro[indoline-3,4'-pyran], is then evaluated against these controls.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (Vehicle, 6-bromo-spiro[indoline-3,4'-pyran]) cell_culture->treatment heating 3. Heat Aliquots (Temperature Gradient) treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) lysis->centrifugation sds_page 6. SDS-PAGE centrifugation->sds_page western_blot 7. Western Blot (Probe with Target-Specific Antibody) sds_page->western_blot analysis 8. Data Analysis (Plot Melting Curves) western_blot->analysis

A simplified workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: Western Blot-based CETSA for EGFR Engagement

This protocol outlines the steps to investigate the engagement of 6-bromo-spiro[indoline-3,4'-pyran] with the putative target EGFR in a human cancer cell line (e.g., A431, which overexpresses EGFR).

Materials:

  • A431 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-bromo-spiro[indoline-3,4'-pyran] stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Gefitinib, a known EGFR inhibitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against EGFR

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 cells in 10 cm dishes and grow to 80-90% confluency.

    • On the day of the experiment, treat the cells with 10 µM 6-bromo-spiro[indoline-3,4'-pyran], 1 µM Gefitinib (positive control), or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting and Aliquoting:

    • Wash the cells twice with ice-cold PBS and scrape them into fresh PBS.

    • Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in PBS to a concentration of approximately 1x10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension for each treatment condition into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C, 65°C).

    • After heating, cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to fresh tubes.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-EGFR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point and treatment condition.

    • Normalize the intensity of each band to the intensity of the 37°C sample for that treatment group.

    • Plot the relative protein abundance against temperature for each treatment to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.

Section 3: Method 2 - Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful chemical biology technique used to identify direct binding partners of a small molecule in a complex biological system.[8] This method involves a chemically modified version of the compound of interest, known as a photoaffinity probe, which can be activated by UV light to form a covalent bond with its target protein(s).[9]

The Rationale Behind Photoaffinity Labeling

The PAL probe is designed to retain the biological activity of the parent compound and typically incorporates three key functional groups:

  • The Pharmacophore: The core structure of 6-bromo-spiro[indoline-3,4'-pyran] responsible for binding to the target.

  • A Photoreactive Group: A moiety (e.g., a diazirine or benzophenone) that is chemically inert in the dark but becomes highly reactive upon UV irradiation, forming a covalent bond with nearby amino acid residues.[2]

  • An Enrichment Handle: A tag (e.g., biotin or an alkyne for click chemistry) that allows for the subsequent isolation and enrichment of the covalently labeled proteins.

This approach provides direct and irrefutable evidence of a physical interaction between the compound and its target protein.

Experimental Workflow: Photoaffinity Labeling

The PAL workflow is a multi-step process that requires careful design and execution. A crucial control is a competition experiment where cells are pre-treated with an excess of the unmodified parent compound. This should prevent the photoaffinity probe from binding to its specific target, leading to a reduction in the signal for that protein in the final analysis.

PAL_Workflow cluster_probe Probe Synthesis & Cell Treatment cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry & Analysis probe_synthesis 1. Synthesize Photoaffinity Probe cell_treatment 2. Treat Cells with Probe (± Competitor) probe_synthesis->cell_treatment uv_irradiation 3. UV Irradiation (Covalent Crosslinking) cell_treatment->uv_irradiation cell_lysis 4. Cell Lysis uv_irradiation->cell_lysis enrichment 5. Affinity Purification (e.g., Streptavidin beads) cell_lysis->enrichment digestion 6. On-bead Digestion (Trypsin) enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Protein Identification & Quantification lc_ms->data_analysis

A general workflow for a Photoaffinity Labeling experiment coupled with mass spectrometry.
Detailed Protocol: Photoaffinity Labeling for Target Identification

This protocol provides a general framework for identifying the cellular targets of 6-bromo-spiro[indoline-3,4'-pyran].

Materials:

  • Photoaffinity probe of 6-bromo-spiro[indoline-3,4'-pyran] (containing a photoreactive group and an alkyne handle)

  • 6-bromo-spiro[indoline-3,4'-pyran] (for competition)

  • Cell line of interest

  • Cell culture medium

  • PBS

  • UV crosslinking apparatus (e.g., 365 nm lamp)

  • Lysis buffer

  • BCA protein assay kit

  • Biotin-azide tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Ammonium bicarbonate

  • DTT and iodoacetamide

  • Trypsin

  • LC-MS/MS instrument and analysis software

Procedure:

  • Probe Synthesis:

    • Synthesize a photoaffinity probe of 6-bromo-spiro[indoline-3,4'-pyran]. This is a critical step that typically requires expertise in synthetic organic chemistry. The probe should be designed to minimally perturb the structure and activity of the parent compound.[9]

  • Cell Treatment and Competition:

    • Culture cells to 80-90% confluency.

    • For the competition experiment, pre-incubate one set of cells with a 100-fold excess of 6-bromo-spiro[indoline-3,4'-pyran] for 1 hour.

    • Treat all cells (with and without competitor) with the photoaffinity probe at an optimized concentration (e.g., 1-10 µM) for 1-2 hours.

  • UV Crosslinking:

    • Wash the cells with ice-cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Click Chemistry:

    • To the cell lysates, add the biotin-azide tag and the click chemistry reagents.

    • Incubate for 1-2 hours at room temperature to attach the biotin handle to the probe-labeled proteins.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the lysates and incubate overnight at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in ammonium bicarbonate buffer.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis and Data Interpretation:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify the proteins in each sample using a proteomics software suite.

    • True targets of 6-bromo-spiro[indoline-3,4'-pyran] will be significantly enriched in the probe-treated sample compared to the control and will show reduced enrichment in the competition sample.

Section 4: Hypothetical Signaling Pathway Engagement

Should experimental data from CETSA or PAL confirm engagement with a target like EGFR, it is crucial to understand the downstream consequences. EGFR activation initiates multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[10][11][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 6-bromo-spiro [indoline-3,4'-pyran] Compound->EGFR Binds & Modulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Translation

Hypothetical engagement of 6-bromo-spiro[indoline-3,4'-pyran] with the EGFR signaling pathway.

Conclusion

Confirming target engagement in a cellular context is a cornerstone of modern drug discovery and chemical biology. Both CETSA and Photoaffinity Labeling offer robust, albeit different, approaches to achieving this critical validation. CETSA provides a label-free method to assess the stabilization of a putative target, while PAL allows for the unbiased identification of direct binding partners through covalent capture. The choice between these methods will depend on the specific research question and available resources. By employing these techniques with the appropriate controls and rigorous data analysis, researchers can confidently validate the cellular targets of novel compounds like 6-bromo-spiro[indoline-3,4'-pyran], paving the way for a deeper understanding of their mechanism of action and further therapeutic development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., Al-Omair, M. A., Al-Tamimi, A. M. S., & El-Emam, A. A. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3497. [Link]

  • Naghiyev, F. B., Mamedov, V. A., Aliyeva, S. F., Hayvalı, Z., & Solans, X. (2020). Synthesis and crystal structure of 2-amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-3′-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1775-1779. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. In Methods in enzymology (Vol. 628, pp. 29-54). Academic Press. [Link]

  • Wikipedia contributors. (2023, December 12). Thermal shift assay. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Al-Sanea, M. M., & Al-Warhi, T. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 892222. [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-molecule target engagement in cells. Cell chemical biology, 23(4), 435-441. [Link]

  • Head, S. A., & Liu, J. O. (2022, May 27). Live-cell Photoaffinity Labeling:Binding Proteins (Native Environment) [Video]. YouTube. [Link]

  • Dubinsky, L., & Pifl, C. (2015). Photoaffinity labeling in target-and binding-site identification. Future medicinal chemistry, 7(2), 159-183. [Link]

  • Sen, M., & O'Day, D. H. (2016). The biology and role of CD44 in cancer progression: therapeutic implications. Journal of cellular physiology, 231(1), 10-21. [Link]

  • Giltnane, J. M., & Arteaga, C. L. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cold Spring Harbor perspectives in medicine, 7(12), a026771. [Link]

  • Reina, J., & Al-Sanea, M. M. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(23), 7806. [Link]

  • Dai, L., & Loo, J. A. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(10), 991-999. [Link]

  • Howes, J. M., & Michel, M. C. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(4), 565-569. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Parker, C. G., & Pratt, M. R. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 50(18), 10326-10344. [Link]

  • Plotnikova, O. V., & Gurevich, V. V. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. International journal of molecular sciences, 22(18), 9993. [Link]

  • Jones, A. J., & Jones, L. H. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]

  • UniProt Consortium. (n.d.). AKR1D1 - Aldo-keto reductase family 1 member D1 - Homo sapiens (Human). UniProt. Retrieved January 23, 2026, from [Link]

  • Tomati, V., Sondo, E., & Guidone, D. (2020). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of medicinal chemistry, 63(23), 14594-14606. [Link]

  • U.S. National Library of Medicine. (2015, April 1). AKR1D1 gene. MedlinePlus. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Chen, C., Zhao, S., Karnad, A., & Freeman, J. W. (2018). The biology and role of CD44 in cancer progression: therapeutic implications. Journal of hematology & oncology, 11(1), 1-20. [Link]

  • Chen, J., Zhao, J., & Li, S. (2019). Functions and regulation of AKR1D1 in bile acid synthesis and steroid hormone metabolism. Steroids, 142, 53-61. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-10. [Link]

  • Park, S. B. (2004). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current medicinal chemistry, 11(13), 1745-1757. [Link]

  • Lo, H. W. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers, 15(13), 3373. [Link]

  • Parker, C. G., & Pratt, M. R. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 50(18), 10326-10344. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Chen, C., Zhao, S., Karnad, A., & Freeman, J. W. (2018). The biology and role of CD44 in cancer progression: therapeutic implications. Journal of hematology & oncology, 11(1), 1-20. [Link]

  • Morgan, S. A., McCabe, E. L., & Tomlinson, J. W. (2018). 5β-reductase (AKR1D1) is a potent regulator of carbohydrate and lipid metabolism and inflammation in human liver. Endocrine Abstracts, (56). [Link]

  • Billamboz, M., & Weigel, P. (2020). Development of a Raltegravir-based Photoaffinity-Labeled Probe for Human Immunodeficiency Virus-1 Integrase Capture. ACS medicinal chemistry letters, 11(5), 896-901. [Link]

  • Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current protocols in chemical biology, 12(4), e85. [Link]

  • Dayalan Naidu, S., & Ciulli, A. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101297. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, authoritative framework for the safe and compliant disposal of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] (CAS No. 1202765-56-7). As a brominated heterocyclic compound utilized in research and development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of intrinsic safety and responsibility.

Hazard Assessment & Chemical Profile

A thorough understanding of a compound's chemical nature is the foundation of its safe management. 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is a halogenated organic compound. The presence of the bromine atom necessitates its classification as a halogenated waste, which requires specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic dioxins or furans.

The known toxicological properties are limited, which is common for novel research chemicals.[1] Therefore, a precautionary principle must be applied, treating the substance with a high degree of care and assuming it may possess uncharacterized hazards. The primary identified hazard is being harmful if swallowed (H302).[2][3]

Table 1: Chemical and Safety Identifiers

Property Value Source
CAS Number 1202765-56-7 [3]
Molecular Formula C₁₂H₁₄BrNO [3]
Molecular Weight 268.15 g/mol [3]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2][3]
Hazard Statement H302: Harmful if swallowed [2][3]

| Waste Classification | Halogenated Organic Hazardous Waste |[4] |

Personal Protective Equipment (PPE) & Engineering Controls

Appropriate barrier protection is non-negotiable when handling this compound in any form—pure solid, solutions, or as waste. The causality for these choices is rooted in preventing dermal absorption, inhalation, and ocular exposure.

  • Primary Engineering Control: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.

  • Gloves: Wear nitrile gloves. Nitrile provides superior resistance to a broad range of organic chemicals compared to latex. Always double-check glove integrity before use.

  • Eye Protection: ANSI-rated safety glasses are required for handling small quantities. For transferring solutions or handling larger volumes (>500 mL), splash-proof chemical goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned to protect against splashes and contamination of personal clothing.

  • Face Shield: A face shield may be required in addition to goggles when there is a significant risk of splashes or explosions.

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated streams leads to costly and improper disposal for the entire commingled volume.[5]

Protocol for Waste Collection:

  • Container Selection:

    • Select a designated hazardous waste container made of compatible material (borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.[6]

    • The container must be in good condition, free of cracks or residue on the outside.[6]

    • Ensure the container size is appropriate for the expected waste volume to avoid prolonged storage of nearly empty containers.

  • Waste Labeling (Immediate Action):

    • As soon as the first drop of waste is added, the container must be labeled.[6]

    • The label must clearly state "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name, including "6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]" and any solvents used. Approximate percentages should be included.

    • Indicate the specific hazards (e.g., "Toxic," "Halogenated").

  • Waste Segregation & Consolidation:

    • Solid Waste: Collect unreacted compound, contaminated weighing papers, and grossly contaminated solids (e.g., silica gel from chromatography) in a designated solid waste container clearly labeled "Halogenated Organic Solids ".

    • Liquid Waste: Collect all solutions containing the compound (e.g., mother liquor, reaction mixtures, solvent rinses) in a liquid waste container labeled "Halogenated Organic Liquids ".

    • Contaminated Labware: Disposable items like pipette tips, syringes, and gloves with incidental contamination should be placed in a separate, clearly marked container for hazardous solid waste. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent; these rinses must be collected as halogenated liquid waste.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[6]

Spill Management & Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. A spill kit containing absorbent materials, personal protective equipment, and waste bags should be readily accessible in the laboratory.

For a Small Spill (Contained within the Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect the cloth and any contaminated cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container with a hazardous waste label, detailing the spilled chemical and absorbent, and manage it for disposal.

For a Large Spill (Outside of a Fume Hood):

  • EVACUATE the immediate area.

  • ALERT your supervisor and the institution's Environmental Health & Safety (EHS) office immediately.

  • ISOLATE the area by closing doors and restricting access.

  • DO NOT attempt to clean up a large or highly concentrated spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

Waste Storage & Final Disposal Logistics

The journey of hazardous waste from the lab bench to its final destruction is governed by strict regulatory timelines and storage conditions. This workflow ensures compliance and safety throughout the process.

Storage in the Laboratory (Satellite Accumulation Area):

  • Waste containers must be stored at or near the point of generation and under the control of the laboratory personnel.

  • Store containers in a designated, labeled secondary containment bin to capture any potential leaks.

  • Ensure incompatible waste streams (e.g., acids and halogenated organics) are not stored in the same secondary containment.[5]

  • Under EPA regulations for academic laboratories, unwanted materials must be removed from the lab within twelve months of the accumulation start date.[7]

Final Disposal:

  • Once a waste container is full (or ready for removal), it must be transported to a central hazardous waste accumulation area managed by your institution.

  • Contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste between buildings or on public roads yourself.

  • Final disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration, which is the standard method for destroying halogenated organic compounds.

Disposal Workflow Diagram

DisposalWorkflow Start Start: Waste Generation Identify 1. Identify Waste Type (Solid, Liquid, Contaminated Labware) Start->Identify PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify->PPE Segregate 3. Segregate into Correct 'Halogenated Waste' Stream PPE->Segregate Container 4. Select & Label Container with Contents & Hazards Segregate->Container Store 5. Store Securely in Satellite Accumulation Area Container->Store Spill Spill Occurs? Store->Spill HandleSpill Follow Spill Management Protocol Spill->HandleSpill Yes Full Container Full or Ready for Removal? Spill->Full No HandleSpill->Store Full->Store No Pickup 6. Arrange Pickup by EHS for Final Disposal Full->Pickup Yes End End: Documented Disposal Pickup->End

Sources

Navigating the Unseen: A Practical Guide to Handling 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals breaking new ground, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, spirocyclic compounds, such as 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran], are of increasing interest for their unique three-dimensional structures and potential as scaffolds in medicinal chemistry.[1][2][3] However, with novelty comes the responsibility of rigorous safety evaluation. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of chemical safety and inferred from data on structurally related molecules.

While a comprehensive Safety Data Sheet (SDS) for this specific compound is not yet widely available, existing data from suppliers and knowledge of analogous brominated heterocyclic compounds allow for the construction of a robust safety protocol. The primary identified hazard is H302: Harmful if swallowed.[4] Additionally, related compounds are known to cause skin and eye irritation. Therefore, a cautious and systematic approach to handling is paramount.

Core Safety Directives at a Glance

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[4]
Skin Irritation (Inferred)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation (inferred from analogs)
Eye Irritation (Inferred)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation (inferred from analogs)

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent precautionary statement across suppliers is P280: "Wear protective gloves/protective clothing/eye protection/face protection."[4] This underscores the necessity of a comprehensive barrier against potential exposure. The rationale extends beyond the known "harmful if swallowed" classification to mitigate the high probability of skin and eye irritation common to halogenated organic compounds.

Detailed PPE Specifications
Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.This dual-layer protection is critical to prevent contact with the eyes, which are highly susceptible to damage from chemical splashes.[5][6][7] Standard safety glasses do not provide adequate protection against splashes from all angles.
Hand Protection Nitrile gloves are the recommended minimum. For prolonged handling or when submersion is possible, consider heavier-duty gloves or double-gloving.Nitrile provides good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Body Protection A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.This prevents accidental skin contact with the compound. A flame-resistant coat is a prudent measure when working with any organic compound, as their flammability is not always fully characterized.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If the compound is a fine powder and there is a risk of aerosolization, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.While inhalation toxicity data is not currently available, minimizing the potential for respiratory exposure is a fundamental principle of chemical safety.

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial to minimize exposure and prevent accidents. The following step-by-step guide outlines the safe handling of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] in a laboratory setting.

Workflow Diagram

G cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt 1. Receive Package inspect 2. Inspect for Damage receipt->inspect storage 3. Store in a Cool, Dry, Well-Ventilated Area inspect->storage don_ppe 4. Don Appropriate PPE storage->don_ppe fume_hood 5. Work in a Chemical Fume Hood don_ppe->fume_hood weighing 6. Weigh Compound Carefully fume_hood->weighing dissolving 7. Dissolve in an Appropriate Solvent weighing->dissolving waste_collection 8. Collect Waste in a Labeled Halogenated Organic Waste Container dissolving->waste_collection decontaminate 9. Decontaminate Work Surfaces waste_collection->decontaminate dof_ppe 10. Doff and Dispose of Contaminated PPE decontaminate->dof_ppe

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
Reactant of Route 2
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.